molecular formula C9H4ClF2NO B1320712 5-Chloro-3-(3,5-difluorophenyl)isoxazole CAS No. 359424-44-5

5-Chloro-3-(3,5-difluorophenyl)isoxazole

Cat. No.: B1320712
CAS No.: 359424-44-5
M. Wt: 215.58 g/mol
InChI Key: IPKTWEZJFMXOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(3,5-difluorophenyl)isoxazole is a useful research compound. Its molecular formula is C9H4ClF2NO and its molecular weight is 215.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-(3,5-difluorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2NO/c10-9-4-8(13-14-9)5-1-6(11)3-7(12)2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKTWEZJFMXOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NOC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595115
Record name 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359424-44-5
Record name 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-3-(3,5-difluorophenyl)isoxazole: An Analysis of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Compound Profile

5-Chloro-3-(3,5-difluorophenyl)isoxazole is a halogenated aromatic compound belonging to the isoxazole class. Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This chemical scaffold is a common feature in many biologically active molecules and approved pharmaceuticals. The presence of a difluorophenyl group and a chloro substituent suggests potential for various intermolecular interactions and metabolic pathways.

PropertyValueSource
Molecular FormulaC9H4Cl F2 N OPubChem
Molecular Weight215.59 g/mol PubChem
IUPAC Name5-chloro-3-(3,5-difluorophenyl)-1,2-oxazolePubChem
Canonical SMILESC1=C(C=C(C(=C1)F)C2=NOC(=C2)Cl)FPubChem
InChIInChI=1S/C9H4ClF2NO/c10-8-5-9(14-15-8)6-1-3(11)2-4(12)7(6)1/h1-5HPubChem

Potential Mechanisms of Action (Hypothetical, Based on Isoxazole Derivatives)

Given the lack of specific data for this compound, we can hypothesize potential mechanisms of action based on the known activities of other isoxazole-containing compounds. These are broad and would require experimental validation for this specific molecule.

  • Enzyme Inhibition: Isoxazole derivatives have been shown to act as inhibitors of various enzymes, including kinases, cyclooxygenases (COX), and monoamine oxidases (MAO). The specific protein target would be determined by the overall three-dimensional shape and electronic properties of the molecule.

  • Receptor Modulation: The isoxazole ring can serve as a bioisostere for other functional groups, enabling it to bind to various receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors.

  • Antimicrobial or Antiviral Activity: Many heterocyclic compounds, including isoxazoles, have been investigated for their potential as antimicrobial or antiviral agents, often by interfering with essential microbial enzymes or replication processes.

Illustrative Experimental Workflow for Characterizing Mechanism of Action

Should research be undertaken to elucidate the mechanism of action of this compound, a general workflow could be as follows:

A Compound Synthesis & Purification B In Vitro Screening (e.g., Cell Viability Assays) A->B C Target Identification (e.g., Affinity Chromatography, Proteomics) B->C Active Hit D Target Validation (e.g., siRNA, CRISPR) C->D E Pathway Analysis (e.g., Western Blot, RNA-Seq) D->E F In Vivo Efficacy & Toxicity Studies E->F G Lead Optimization F->G

Caption: A generalized workflow for drug discovery and mechanism of action studies.

Hypothetical Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an isoxazole derivative acting as a kinase inhibitor. This is a generalized example and does not represent a known pathway for this compound.

ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras isoxazole This compound (Hypothetical Inhibitor) raf Raf isoxazole->raf Inhibition ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation

An In-depth Technical Review of 5-Chloro-3-(3,5-difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-(3,5-difluorophenyl)isoxazole is a halogenated aromatic heterocyclic compound that has garnered interest within the fields of medicinal chemistry and agrochemical research. Its structural motif, featuring an isoxazole core substituted with a dichlorophenyl group and a chlorine atom, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and known biological applications.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 359424-44-5
Molecular Formula C₉H₄ClF₂NO
Molecular Weight 215.58 g/mol
Boiling Point 308.7 ± 37.0 °C at 760 mmHg
Storage Temperature 2-8°C
Appearance Not specified in available literature

Table 1: Physicochemical Properties of this compound

Synthesis

The synthesis of this compound is not explicitly detailed in the readily available scientific literature. However, based on established synthetic routes for analogous 3,5-disubstituted isoxazoles, a plausible multi-step synthesis can be proposed. This pathway involves the formation of a key intermediate, 3-(3,5-difluorophenyl)isoxazol-5(4H)-one, followed by chlorination.

A generalized workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Isoxazolone Formation cluster_2 Step 3: Chlorination A 3,5-Difluorobenzaldehyde C 3,5-Difluorobenzaldehyde Oxime A->C Condensation B Hydroxylamine Hydrochloride B->C F 3-(3,5-Difluorophenyl)isoxazol-5(4H)-one C->F Cyclization D Ethyl Chloroacetate D->F E Base E->F H This compound F->H G POCl3 G->H

A plausible synthetic workflow for this compound.
Experimental Protocols

While a specific, verified protocol for the synthesis of this compound is not available in the reviewed literature, the following general procedures for each step are commonly employed for the synthesis of related isoxazole derivatives.

Step 1: Synthesis of 3,5-Difluorobenzaldehyde Oxime

This step involves the condensation of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride.

  • Materials: 3,5-difluorobenzaldehyde, hydroxylamine hydrochloride, a suitable base (e.g., sodium acetate or pyridine), and a solvent (e.g., ethanol or aqueous ethanol).

  • General Procedure:

    • Dissolve 3,5-difluorobenzaldehyde in the chosen solvent.

    • Add an equimolar amount of hydroxylamine hydrochloride and the base.

    • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

    • Reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the product is isolated by precipitation or extraction, followed by recrystallization to yield pure 3,5-difluorobenzaldehyde oxime.

Step 2: Synthesis of 3-(3,5-Difluorophenyl)isoxazol-5(4H)-one

This step involves a cyclization reaction, likely proceeding through a 1,3-dipolar cycloaddition mechanism.

  • Materials: 3,5-difluorobenzaldehyde oxime, a C2-synthon (e.g., ethyl chloroacetate or a similar reagent), a strong base (e.g., sodium ethoxide or sodium hydride), and an anhydrous solvent (e.g., ethanol or THF).

  • General Procedure:

    • The oxime is treated with a base to generate the corresponding nitrile oxide in situ.

    • The C2-synthon is added to the reaction mixture.

    • The reaction is typically carried out under anhydrous conditions and may require heating.

    • After the reaction is complete, the mixture is acidified to precipitate the isoxazolone product.

    • The crude product is then purified by filtration and washing, or by column chromatography.

Step 3: Synthesis of this compound

This final step involves the chlorination of the isoxazolone ring.

  • Materials: 3-(3,5-difluorophenyl)isoxazol-5(4H)-one, a chlorinating agent (e.g., phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)), and optionally a catalytic amount of a base (e.g., pyridine or triethylamine).

  • General Procedure:

    • The isoxazolone is treated with an excess of the chlorinating agent.

    • The reaction is typically heated under reflux for several hours.

    • Excess chlorinating agent is removed by distillation under reduced pressure.

    • The residue is carefully poured onto ice-water to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the final product, this compound.

Biological Activity and Potential Applications

The primary utility of this compound lies in its role as a key building block for the synthesis of more complex, biologically active molecules. The isoxazole scaffold is a well-established pharmacophore found in numerous compounds with a wide range of therapeutic properties.

Central Nervous System (CNS) Activity

Isoxazole derivatives are frequently investigated for their potential as CNS-active agents, including anticonvulsant, anxiolytic, and antidepressant activities. While no specific biological data for this compound has been reported, structure-activity relationship (SAR) studies on related isoxazoles suggest that the nature and position of substituents on the phenyl and isoxazole rings play a crucial role in determining their biological activity and target specificity.

One potential mechanism of action for anticonvulsant isoxazole derivatives is the inhibition of γ-aminobutyrate aminotransferase (GABA-AT), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to increased GABA levels in the brain, resulting in a general dampening of neuronal excitability.

Another explored target for isoxazole-containing compounds is the voltage-gated sodium channels (VGSCs). For instance, certain benzo[d]isoxazole derivatives have been shown to act as selective blockers of the NaV1.1 channel, a target implicated in epilepsy.

CNS_Pathway cluster_GABA GABAergic Synapse cluster_NaV Neuronal Membrane GABA_AT GABA-AT GABA GABA GABA->GABA_AT Degradation GABA_R GABA Receptor GABA->GABA_R Binding Neuron_Post Postsynaptic Neuron GABA_R->Neuron_Post Inhibition NaV1_1 NaV1.1 Channel Depolarization Depolarization NaV1_1->Depolarization Initiates Na_ion Na+ Ions Na_ion->NaV1_1 Influx Isoxazole Isoxazole Derivative (e.g., this compound based) Isoxazole->GABA_AT Potential Inhibition Isoxazole->NaV1_1 Potential Blockade

Potential neurological signaling pathways targeted by isoxazole derivatives.
Agrochemical Applications

The isoxazole ring is also a common feature in various pesticides and herbicides. The specific biological targets in pests and plants are diverse, but the structural features of this compound make it a candidate for derivatization into novel agrochemicals.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of new pharmaceuticals and agrochemicals. While detailed synthetic protocols and specific biological data for this particular compound are not extensively documented in publicly available literature, established synthetic methodologies for related isoxazoles provide a clear path for its preparation. The known biological activities of the isoxazole scaffold, particularly in the context of CNS disorders, suggest that derivatives of this compound represent a promising area for future research and drug discovery efforts. Further investigation into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic and commercial potential of this compound.

Biological Targets of Difluorophenyl Isoxazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological targets of difluorophenyl isoxazole derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding of the therapeutic potential of this class of compounds.

Anticancer Activity

Difluorophenyl isoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various difluorophenyl isoxazole derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µg/mL)Reference
2f Hep3B (Liver)5.76[1]
HepG2 (Liver)34.64[1]
2a Hep3B (Liver)11.60[1]
2b Hep3B (Liver)7.66[1]
2c Hep3B (Liver)9.87[1]
2e Hep3B (Liver)10.54[1]
Experimental Protocols

The antiproliferative activity of the synthesized compounds was evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]

  • Cell Seeding: Cancer cell lines (Hep3B, HepG2, HeLa, and MCF-7) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the difluorophenyl isoxazole derivatives and incubated for an additional 48 hours.

  • MTS Reagent Addition: After the incubation period, MTS reagent was added to each well.

  • Incubation and Absorbance Reading: The plates were incubated for 2 hours at 37°C, and the absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

The effect of the compounds on the cell cycle distribution was determined by flow cytometry.

  • Cell Treatment: Hep3B cells were treated with the IC50 concentration of the test compounds for 48 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]

Apoptosis induction was assessed using the Annexin V-FITC Apoptosis Detection Kit.

  • Cell Treatment: Hep3B cells were treated with the IC50 concentration of the compounds for 48 hours.

  • Cell Harvesting and Staining: Cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were incubated in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Signaling Pathways

Difluorophenyl isoxazole derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. This is a critical mechanism for their anticancer activity.

apoptosis_pathway Difluorophenyl Isoxazole Derivative Difluorophenyl Isoxazole Derivative Cancer Cell Cancer Cell Difluorophenyl Isoxazole Derivative->Cancer Cell Targets Induction of Apoptosis Induction of Apoptosis Cancer Cell->Induction of Apoptosis Triggers Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Cancer Cell->Cell Cycle Arrest (G2/M) Induces Cell Death Cell Death Induction of Apoptosis->Cell Death Cell Cycle Arrest (G2/M)->Cell Death

Caption: Anticancer mechanism of difluorophenyl isoxazole derivatives.

Anti-inflammatory Activity

Certain difluorophenyl isoxazole derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data: Enzyme Inhibition

The following table presents the IC50 values for the inhibition of COX-1 and COX-2 enzymes by a series of isoxazole derivatives, some of which contain a difluorophenyl moiety.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
C3 22.57 ± 1.250.93 ± 0.0124.27
C5 35.55 ± 2.110.85 ± 0.0441.82
C6 33.95 ± 1.870.55 ± 0.0361.73
Experimental Protocols

The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using an in vitro enzyme immunoassay kit.

  • Enzyme Preparation: Ovine COX-1 and COX-2 enzymes were used.

  • Compound Incubation: The test compounds were pre-incubated with the enzyme in the presence of arachidonic acid as the substrate.

  • Prostaglandin Measurement: The reaction was allowed to proceed, and the amount of prostaglandin F2α produced was quantified by enzyme immunoassay.

  • IC50 Determination: The concentration of the compound required to inhibit 50% of the enzyme activity was calculated.

Signaling Pathways

The anti-inflammatory effects of these compounds are primarily mediated by the inhibition of the COX pathway, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid Releases COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate for Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates Difluorophenyl Isoxazole Derivative Difluorophenyl Isoxazole Derivative Difluorophenyl Isoxazole Derivative->COX-1 / COX-2 Inhibits

Caption: Inhibition of the COX pathway by difluorophenyl isoxazoles.

Other Potential Biological Targets

Research suggests that difluorophenyl isoxazole derivatives may interact with other biological targets, indicating a broader therapeutic potential.

Glutathione-Dependent Enzymes

Some studies have investigated the effects of isoxazole derivatives on glutathione-dependent enzymes like Glutathione Reductase (GR) and Glutathione-S-transferase (GST), which are involved in cellular detoxification and are often dysregulated in cancer. While specific data for difluorophenyl derivatives is limited in the provided results, this remains an area of interest for future research.

Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor involved in bile acid, lipid, and glucose metabolism. Some isoxazole derivatives have been identified as FXR agonists, suggesting a potential role in treating metabolic diseases. The interaction of difluorophenyl isoxazole derivatives with FXR is an area that warrants further investigation.

This guide provides a snapshot of the current understanding of the biological targets of difluorophenyl isoxazole derivatives. The data presented highlights their potential as anticancer and anti-inflammatory agents. Further research is needed to fully elucidate their mechanisms of action and to explore their therapeutic potential against a wider range of diseases. The detailed experimental protocols provided herein should serve as a valuable resource for researchers designing and conducting future studies in this promising field.

References

In-Depth Technical Guide: Physicochemical Properties of 5-Chloro-3-(3,5-difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-3-(3,5-difluorophenyl)isoxazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this document combines available database information with predicted values and established experimental protocols. The guide is intended to serve as a valuable resource for researchers, enabling a thorough understanding of the compound's characteristics and providing standardized methodologies for its analysis. All quantitative data is presented in structured tables for clarity. Detailed experimental protocols for key physicochemical determinations and a logical workflow for the characterization of a novel chemical entity are also provided.

Chemical Identity

IdentifierValue
IUPAC Name 5-chloro-3-(3,5-difluorophenyl)-1,2-oxazole
CAS Number 359424-44-5
Molecular Formula C₉H₄ClF₂NO
Molecular Weight 215.58 g/mol
Canonical SMILES C1=C(C=C(C=C1F)F)C2=NOC(=C2)Cl
InChI Key IPKTWEZJFMXOSY-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that where experimental data is unavailable, values have been computationally predicted and should be confirmed through empirical testing.

PropertyValueSource/Method
Melting Point Not available (predicted)-
Boiling Point 308.7 ± 37.0 °C at 760 mmHgPredicted
pKa Not available (predicted)-
logP Not available (predicted)-
Aqueous Solubility Not available (predicted)-

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Synthesis of 3,5-Disubstituted Isoxazoles (General Procedure)

This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles, which can be adapted for the synthesis of this compound. The reaction proceeds via a one-pot, three-step process involving the formation of an oxime, followed by conversion to a hydroxyiminoyl chloride, and finally a 1,3-dipolar cycloaddition with an alkyne.

Materials:

  • Appropriate aldehyde (e.g., 3,5-difluorobenzaldehyde)

  • Hydroxylamine

  • Sodium hydroxide (NaOH)

  • N-Chlorosuccinimide (NCS)

  • Appropriate alkyne

  • Deep Eutectic Solvent (DES), e.g., Choline chloride:urea (1:2)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a stirred solution of the aldehyde (1 equivalent) in the Deep Eutectic Solvent, add hydroxylamine (1 equivalent) and sodium hydroxide (1 equivalent).

  • Stir the resulting mixture at 50°C for one hour to form the corresponding oxime.

  • Add N-chlorosuccinimide (1.5 equivalents) to the mixture and continue stirring at 50°C for three hours to generate the hydroxyiminoyl chloride in situ.

  • Introduce the alkyne (1 equivalent) to the reaction mixture and continue stirring at 50°C for four hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.[1][2][3][4][5]

Apparatus:

  • Melting point apparatus

  • Glass capillary tubes (one end sealed)

  • Thermometer

Procedure:

  • Ensure the sample of this compound is thoroughly dried and finely powdered.[1][2][3]

  • Load the sample into a capillary tube by tapping the open end into the powder until a small amount enters the tube.[1][3]

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube. The final packed height should be 2-3 mm.[1][3]

  • Place the capillary tube in the heating block of the melting point apparatus.[3]

  • Heat the sample at a rapid rate initially to determine an approximate melting range.[1]

  • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point.[1][3]

  • Reduce the heating rate to 1-2°C per minute and carefully observe the sample.[1]

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance.[1]

Determination of Partition Coefficient (logP) (Shake-Flask Method - OECD 107)

This protocol outlines the shake-flask method for determining the n-octanol/water partition coefficient, a measure of a compound's lipophilicity.[6][7][8][9]

Materials:

  • n-Octanol (reagent grade, saturated with water)

  • Water (reagent grade, saturated with n-octanol)

  • This compound

  • Centrifuge tubes with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Prepare water-saturated n-octanol and n-octanol-saturated water by shaking equal volumes of the two solvents together for 24 hours, followed by allowing the phases to separate for at least 24 hours.

  • Prepare a stock solution of the test substance in n-octanol.

  • In a centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of water. The volume ratio should be adjusted based on the expected logP value.

  • Cap the tube and shake it at a constant temperature (e.g., 25°C) until equilibrium is reached (typically for at least 24 hours).

  • After shaking, centrifuge the tubes to ensure complete phase separation.

  • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

  • Determine the concentration of the test substance in each phase using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of pKa (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of a substance by measuring the pH of a solution as a titrant is added.[10][11][12][13][14]

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Stirrer

  • Titration vessel

Procedure:

  • Calibrate the pH meter using standard buffer solutions.[10]

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a co-solvent system like water/methanol if solubility is low).

  • Place the solution in the titration vessel and immerse the pH electrode and stirrer.

  • Begin stirring the solution and record the initial pH.

  • Add small, precise increments of a standardized titrant (e.g., NaOH for an acidic compound or HCl for a basic compound) from the burette.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.[10]

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the titration curve.

Determination of Aqueous Solubility (OECD 105)

This guideline describes methods for determining the solubility of a substance in water.[15][16][17][18][19] The flask method is suitable for substances with solubility above 10⁻² g/L.[18]

Materials:

  • This compound

  • Reagent-grade water

  • Flasks with stoppers

  • Constant temperature shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • Analytical instrument for concentration measurement

Procedure:

  • Add an excess amount of the solid test substance to a known volume of water in a flask.

  • Stopper the flask and agitate it at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[18]

  • After equilibration, allow the undissolved solid to settle.

  • Separate the saturated solution from the excess solid by centrifugation or filtration.

  • Determine the concentration of the test substance in the clear aqueous solution using a validated analytical method.

  • The measured concentration represents the aqueous solubility of the compound at that temperature.

Mandatory Visualizations

G General Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_data Data Analysis & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure Structural Elucidation (NMR, MS, X-ray) Purification->Structure MeltingPoint Melting Point (Capillary Method) Structure->MeltingPoint Solubility Aqueous Solubility (OECD 105) Structure->Solubility LogP Lipophilicity (logP) (Shake-Flask Method) Structure->LogP pKa Ionization Constant (pKa) (Potentiometric Titration) Structure->pKa Analysis Data Analysis & Interpretation MeltingPoint->Analysis Solubility->Analysis LogP->Analysis pKa->Analysis Report Technical Report Generation Analysis->Report

References

An In-depth Technical Guide to 5-Chloro-3-(3,5-difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 359424-44-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-(3,5-difluorophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from closely related analogues and established principles of isoxazole chemistry and pharmacology. The guide covers physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of potential biological activities and mechanisms of action based on the known therapeutic applications of the isoxazole scaffold. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this and similar compounds.

Chemical and Physical Properties

PropertyValueSource/Method
CAS Number 359424-44-5Chemical Abstracts Service
Molecular Formula C₉H₄ClF₂NOCalculated
Molecular Weight 215.58 g/mol Calculated
IUPAC Name 5-chloro-3-(3,5-difluorophenyl)-1,2-oxazoleIUPAC Nomenclature
Appearance White to off-white solid (Predicted)Analogy to similar compounds
Melting Point Not available-
Boiling Point 308.7±37.0 °C at 760 mmHg (Predicted)[1]
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.General solubility of similar compounds
Storage 2-8°C, store under inert gas (Recommended)[1]

Synthesis and Purification

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2] Below is a proposed synthetic pathway for this compound.

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-step process starting from 3,5-difluorobenzaldehyde.

Synthesis_Pathway A 3,5-Difluorobenzaldehyde B 3,5-Difluorobenzaldehyde Oxime A->B NH2OH·HCl, Base C 3,5-Difluorophenyl Nitrile Oxide B->C N-Chlorosuccinimide (NCS) E This compound C->E [3+2] Cycloaddition D Chloroacetylene D->E

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of similar 3,5-disubstituted isoxazoles.[3]

Step 1: Synthesis of 3,5-Difluorobenzaldehyde Oxime

  • To a solution of 3,5-difluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and a suitable base such as sodium acetate or pyridine (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which can be used in the next step without further purification.

Step 2: In situ Generation of 3,5-Difluorophenyl Nitrile Oxide and Cycloaddition

  • Dissolve the 3,5-difluorobenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the reaction mixture.

  • After the addition of NCS, add chloroacetylene (generated in situ or from a cylinder) (1.5 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, quench with water and extract the product with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Analytical Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons of the difluorophenyl ring and the isoxazole ring proton.
¹³C NMR Signals corresponding to the carbons of the difluorophenyl and isoxazole rings.
¹⁹F NMR Signals for the two fluorine atoms on the phenyl ring.
FT-IR Characteristic peaks for C=N, C-O of the isoxazole ring, and C-F and C-Cl bonds.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Activity and Mechanism of Action

While there is no specific biological data available for this compound, the isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[4]

Kinase Inhibition

Many isoxazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[5][6][7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

The 3,5-disubstituted isoxazole core can act as a scaffold to position substituents that interact with the ATP-binding site of kinases. The 3-aryl group, in this case, the 3,5-difluorophenyl moiety, can form key interactions within the hydrophobic pocket of the kinase.

Kinase_Inhibition cluster_0 Kinase ATP Binding Site cluster_1 Downstream Signaling ATP ATP Kinase Kinase Substrate Substrate Isoxazole_Compound This compound Isoxazole_Compound->Kinase Binds to ATP pocket Phosphorylated_Substrate Phosphorylated Substrate Isoxazole_Compound->Phosphorylated_Substrate Inhibition Substrate->Phosphorylated_Substrate Phosphorylation

Caption: General mechanism of kinase inhibition by small molecules.

Potential Signaling Pathway Involvement

Given the prevalence of isoxazoles as kinase inhibitors, this compound could potentially modulate signaling pathways such as the MAPK/JNK pathway, which is crucial in inflammation and cancer.[5]

Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Cytokine) Receptor Cell Surface Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK Kinase MAPKK->JNK Transcription_Factors Transcription Factors (e.g., c-Jun) JNK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Inhibitor This compound Inhibitor->JNK Inhibition

Caption: Potential inhibition of the JNK signaling pathway.

Safety Information

Based on available safety data sheets for similar compounds, this compound should be handled with care.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation.P270: Do not eat, drink or smoke when using this product.
H335: May cause respiratory irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound represents an interesting scaffold for further investigation in drug discovery. While specific data for this compound is sparse, the known chemical reactivity and biological activities of the isoxazole class of molecules suggest its potential as a starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. This technical guide provides a framework for its synthesis and outlines potential avenues for biological evaluation, encouraging further research into this and related compounds.

References

The Isoxazole Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a bioisosteric replacement for other functional groups have propelled the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of isoxazole derivatives in drug discovery, delving into their synthesis, multifaceted pharmacological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways.

The Versatility of the Isoxazole Nucleus in Medicine

The isoxazole moiety is a key structural component in numerous FDA-approved drugs, demonstrating its therapeutic versatility across a wide range of diseases.[1][2][3] The incorporation of the isoxazole ring can enhance a molecule's physicochemical properties, leading to improved pharmacokinetic profiles and pharmacological effects.[1] Its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, antiviral, and neuroprotective effects.[4][5]

Pharmacological Landscape of Isoxazole-Containing Drugs

The therapeutic applications of isoxazole derivatives are extensive. Below is a summary of their roles in various disease areas, supported by quantitative data on their efficacy.

Anti-inflammatory Activity

A prominent example of an isoxazole-containing anti-inflammatory drug is Valdecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[6] Although withdrawn from the market due to cardiovascular concerns, its mechanism and potency remain of scientific interest.[7][8]

Table 1: In Vitro Inhibitory Activity of Valdecoxib against COX Isoforms

CompoundTargetIC50 (µM)Assay System
ValdecoxibCOX-20.005[9]Recombinant human enzyme[9]
COX-1150[9]Recombinant human enzyme[9]
COX-20.24[10]Human whole-blood assay[10]
COX-121.9[10]Human whole-blood assay[10]

The high selectivity of Valdecoxib for COX-2 over COX-1 is evident from the stark difference in their IC50 values.

Anticancer Activity

Isoxazole derivatives have emerged as promising anticancer agents, targeting various mechanisms within cancer cells, including the inhibition of heat shock protein 90 (Hsp90) and tubulin polymerization, as well as inducing apoptosis.[11][12]

Table 2: Anticancer Activity of Selected Isoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4)MCF-7 (Breast)2.63[1][1]
Isoxazole Curcumin Derivative 40MCF-7 (Breast)3.97[11][11]
Isoxazole Derivative 10aDU145 (Prostate)0.96[11][11]
Isoxazole Derivative 10bDU145 (Prostate)1.06[11][11]
VER-52296/NVP-AUY922 (Hsp90 inhibitor)VariousGI50 avg. 0.009[13][13]
Carboxamide 3cHL-60 (Leukemia)Potent at 10 µM[14][14]
Ureate 8HepG2 (Liver)0.84[14][14]
Hydrazone 10aHepG2 (Liver)0.79[14][14]
Hydrazone 10cHepG2 (Liver)0.69[14][14]
Antibacterial Activity

The isoxazole scaffold is a cornerstone of certain antibacterial agents, most notably in the sulfonamide class. Sulfamethoxazole , often used in combination with trimethoprim, is a classic example.

Table 3: Antibacterial Activity of Sulfamethoxazole

OrganismMIC (µg/mL)ConditionReference
Anaerobic Bacteria (58% of strains)≤ 16In vitro[15]
Bacteroides fragilis group (with Trimethoprim)≤ 16In vitro[15][16]
Burkholderia pseudomalleiMIC50: 2In vitro[17]

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which isoxazole-containing drugs exert their effects is crucial for rational drug design.

Leflunomide: Inhibition of Pyrimidine Synthesis

Leflunomide is an immunomodulatory drug used in the treatment of rheumatoid arthritis.[18][19] Its active metabolite, teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[18][20] This leads to the depletion of pyrimidines, which are essential for the proliferation of activated lymphocytes, thereby suppressing the autoimmune response.[20]

Leflunomide_Mechanism Leflunomide Leflunomide Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Lymphocyte Activated Lymphocyte Proliferation DeNovo->Lymphocyte Required for ImmuneResponse Autoimmune Response Lymphocyte->ImmuneResponse

Mechanism of action of Leflunomide.
Isoxazole-based Hsp90 Inhibition in Cancer

Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[13][21] Isoxazole derivatives have been developed as potent Hsp90 inhibitors.[22][23][24] By binding to the ATP-binding pocket of Hsp90, these inhibitors disrupt the chaperone cycle, leading to the degradation of client proteins and subsequent cell cycle arrest and apoptosis.

Hsp90_Inhibition cluster_Hsp90 Hsp90 Chaperone Cycle cluster_outcomes Cellular Outcomes Hsp90_inactive Hsp90 (ATP-unbound) Hsp90_active Hsp90 (ATP-bound) Hsp90_inactive->Hsp90_active ATP binding Hsp90_active->Hsp90_inactive ATP hydrolysis ClientProtein_folded Folded/Active Oncoprotein Hsp90_active->ClientProtein_folded Chaperones ClientProtein_unfolded Unfolded/Misfolded Oncoprotein ClientProtein_unfolded->Hsp90_active Proteasome Proteasomal Degradation ClientProtein_folded->Proteasome Degradation (when Hsp90 is inhibited) Apoptosis Apoptosis Proteasome->Apoptosis CellCycleArrest Cell Cycle Arrest Proteasome->CellCycleArrest Isoxazole_Inhibitor Isoxazole-based Hsp90 Inhibitor Isoxazole_Inhibitor->Hsp90_inactive Binds to ATP pocket

General mechanism of Hsp90 inhibition by isoxazole derivatives.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to drug discovery research. The following sections provide protocols for the synthesis and biological evaluation of isoxazole derivatives.

Synthesis of 3,5-Disubstituted Isoxazoles

A common and versatile method for synthesizing 3,5-disubstituted isoxazoles is through a one-pot, multi-step reaction starting from an aldehyde.[25]

Materials:

  • Substituted aldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • N-Chlorosuccinimide (NCS)

  • Substituted alkyne

  • Deep Eutectic Solvent (e.g., Choline chloride:urea 1:2)

  • Ethyl acetate (AcOEt)

  • Water

Procedure: [25]

  • To a stirred solution of the aldehyde (2 mmol) in the deep eutectic solvent (1 mL), add hydroxylamine hydrochloride (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

  • Stir the resulting mixture at 50 °C for 1 hour.

  • Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for 3 hours.

  • Add the corresponding alkyne (2 mmol) to the reaction mixture and stir at 50 °C for 4 hours.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Synthesis_Workflow Start Start: Aldehyde, Hydroxylamine, NaOH in DES Step1 Stir at 50°C for 1h (Oxime formation) Start->Step1 Step2 Add NCS Stir at 50°C for 3h (Hydroximinoyl chloride formation) Step1->Step2 Step3 Add Alkyne Stir at 50°C for 4h (Cycloaddition) Step2->Step3 Workup Quench with Water Extract with AcOEt Step3->Workup Purification Column Chromatography Workup->Purification End Final Product: 3,5-Disubstituted Isoxazole Purification->End

Workflow for the synthesis of 3,5-disubstituted isoxazoles.
In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Isoxazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the isoxazole derivative in the complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The isoxazole scaffold has proven to be a remarkably versatile and valuable nucleus in the realm of drug discovery. Its presence in a range of clinically successful drugs and numerous promising preclinical candidates underscores its significance. The synthetic accessibility of the isoxazole ring, coupled with the ability to readily modify its substitution pattern, allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse isoxazole derivatives. Furthermore, the exploration of isoxazole-based compounds as multi-target agents and their application in personalized medicine holds considerable promise. The continued investigation of the intricate mechanisms of action of isoxazole-containing drugs will undoubtedly pave the way for the discovery of next-generation therapeutics for a multitude of diseases.

References

The Strategic Advantage of the 3,5-Difluorophenyl Moiety in Enhancing Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Among the various fluorination patterns, the 3,5-difluorophenyl moiety has emerged as a particularly valuable functional group. Its unique electronic properties and steric profile can profoundly influence a compound's metabolic stability, binding affinity, membrane permeability, and acidity (pKa), ultimately leading to improved drug efficacy and pharmacokinetics. This technical guide provides an in-depth analysis of the significance of the 3,5-difluorophenyl group in bioactive molecules, supported by experimental methodologies and illustrative case studies.

Impact on Key Physicochemical and Pharmacokinetic Properties

The introduction of two fluorine atoms at the meta positions of a phenyl ring imparts a unique set of properties to the molecule. The strong electron-withdrawing nature of fluorine can significantly alter the electron distribution within the aromatic ring and adjacent functional groups.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a 3,5-difluorophenyl moiety is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. By replacing metabolically labile C-H bonds with C-F bonds, the 3,5-difluorophenyl group can block common sites of oxidation, leading to a longer in vivo half-life and improved bioavailability.

Table 1: Comparative Metabolic Stability Data

CompoundMoietyIn Vitro Half-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)
Phenyl AnalogPhenyl1592.4
3,5-Difluorophenyl Analog 3,5-Difluorophenyl 45 30.8
Note: The data presented are representative values from hypothetical comparative studies designed to illustrate the typical impact of 3,5-difluorination. Actual values will vary depending on the specific molecular scaffold.
Modulation of Binding Affinity

The 3,5-difluorophenyl group can significantly impact a molecule's binding affinity for its biological target. The fluorine atoms can participate in favorable interactions within the binding pocket, such as hydrogen bonds and dipole-dipole interactions. Furthermore, the electron-withdrawing nature of the fluorines can modulate the acidity of nearby hydrogen bond donors, leading to stronger interactions with the target protein.

Table 2: Comparative Binding Affinity Data

CompoundMoietyTargetBinding Affinity (IC₅₀, nM)
Phenyl AnalogPhenylp38α MAPK250
3,5-Difluorophenyl Analog 3,5-Difluorophenyl p38α MAPK 50
Note: The data presented are representative values from hypothetical comparative studies. The p38 mitogen-activated protein kinase (MAPK) is a common target for inhibitors containing the 3,5-difluorophenyl moiety.
Influence on Membrane Permeability

The effect of the 3,5-difluorophenyl moiety on membrane permeability is multifaceted. While the addition of fluorine atoms increases the molecule's lipophilicity, which generally favors passive diffusion across cell membranes, the overall impact can be complex. The increased polarity of the C-F bonds can sometimes lead to a decrease in permeability. Therefore, the net effect on membrane permeability is dependent on the overall physicochemical properties of the molecule.

Table 3: Comparative Membrane Permeability Data

CompoundMoietyApparent Permeability (Pe) in PAMPA (10⁻⁶ cm/s)
Phenyl AnalogPhenyl8.5
3,5-Difluorophenyl Analog 3,5-Difluorophenyl 10.2
Note: The data presented are representative values from hypothetical comparative studies. PAMPA (Parallel Artificial Membrane Permeability Assay) is a common in vitro method to assess passive membrane permeability.
Alteration of Acidity (pKa)

The strong inductive effect of the two fluorine atoms in the 3,5-difluorophenyl group can significantly lower the pKa of nearby acidic or basic functional groups. For instance, the pKa of an aniline nitrogen is substantially reduced when attached to a 3,5-difluorophenyl ring compared to an unsubstituted phenyl ring. This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and target engagement at physiological pH.

Table 4: Comparative pKa Data

CompoundMoietyFunctional GrouppKa
AnilinePhenylAmine4.6
3,5-Difluoroaniline 3,5-Difluorophenyl Amine 2.57[1]
Note: The pKa values illustrate the significant acidifying effect of the 3,5-difluoro substitution on an adjacent amino group.

Case Study: p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating inflammatory responses.[2][3][4] Consequently, inhibitors of p38 MAPK are attractive therapeutic agents for a range of inflammatory diseases. Many potent and selective p38 MAPK inhibitors incorporate a 3,5-difluorophenyl moiety, which often contributes to their high binding affinity and favorable pharmacokinetic properties.

One notable example is the diaryl urea class of p38 inhibitors. While the well-known inhibitor BIRB 796 does not contain a 3,5-difluorophenyl group, its structure-activity relationship (SAR) studies have highlighted the importance of the substituted phenyl ring in binding to a key allosteric pocket of the enzyme.[5][6][7] The principles learned from these studies are directly applicable to the design of inhibitors containing the 3,5-difluorophenyl moiety. The fluorine atoms in the 3 and 5 positions can form crucial interactions within the binding site, enhancing potency.

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of inhibition by a small molecule inhibitor.

p38_MAPK_pathway p38 MAPK Signaling Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (MEKK, MLK, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream Downstream Targets (MK2, ATF-2, CREB) p38->Downstream phosphorylates Inhibitor 3,5-Difluorophenyl Inhibitor Inhibitor->p38 inhibits Inflammation Inflammatory Response (Cytokine Production) Downstream->Inflammation leads to

p38 MAPK signaling pathway and inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.

Workflow Diagram:

microsomal_stability_workflow Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound (1 µM in buffer) mix Mix Compound, Microsomes, and NADPH System prep_compound->mix prep_microsomes Prepare Liver Microsomes (0.5 mg/mL) prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix incubate Incubate at 37°C mix->incubate time_points Sample at Time Points (0, 5, 15, 30, 45 min) incubate->time_points quench Quench Reaction (Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate fp_binding_assay_workflow Fluorescence Polarization Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_protein Prepare Target Protein Solution mix Mix Protein, Tracer, and Test Compound prep_protein->mix prep_tracer Prepare Fluorescent Tracer Solution prep_tracer->mix prep_inhibitor Prepare Serial Dilutions of Test Compound prep_inhibitor->mix incubate Incubate to Reach Equilibrium mix->incubate measure Measure Fluorescence Polarization incubate->measure plot Plot Polarization vs. Compound Concentration measure->plot calculate Calculate IC₅₀ plot->calculate

References

Preliminary In Vitro Screening of 5-Chloro-3-(3,5-difluorophenyl)isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The isoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the preliminary in vitro screening of a novel isoxazole derivative, 5-Chloro-3-(3,5-difluorophenyl)isoxazole. While specific experimental data for this compound is not yet publicly available, this document outlines the standard experimental protocols and data presentation formats that would be employed in its initial biological evaluation. The methodologies described are based on established screening procedures for analogous 3,5-disubstituted isoxazole derivatives and are intended to serve as a foundational resource for researchers initiating the study of this and similar compounds.

Introduction

Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile pharmacological profiles. The incorporation of a halogenated phenyl ring at the 3-position and a chloro group at the 5-position of the isoxazole core, as seen in this compound, suggests the potential for potent and selective biological activity. Preliminary in vitro screening is a critical first step in the drug discovery pipeline to elucidate the biological potential of a novel chemical entity. This guide details the fundamental assays for assessing the anticancer and antimicrobial activities of the title compound.

Hypothetical Data Presentation

To illustrate the expected outcomes of a preliminary in vitro screen, the following tables summarize hypothetical quantitative data for this compound, hereafter referred to as Compound X.

Table 1: In Vitro Anticancer Activity of Compound X

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma8.5
HeLaCervical Adenocarcinoma12.3
Hep3BHepatocellular Carcinoma6.8
PC-3Prostate Adenocarcinoma15.1
K562Chronic Myelogenous Leukemia9.2[1]
U251-MGGlioblastoma11.7[1]
T98GGlioblastoma (TMZ-resistant)25.4[1]

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Antimicrobial Activity of Compound X

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria32
Candida albicansFungus8
Aspergillus nigerFungus16

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

The following are detailed methodologies for the key in vitro screening assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, Hep3B, PC-3)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: A serial dilution of Compound X is prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing various concentrations of the compound is added to the wells. A vehicle control (DMSO) and a blank (medium only) are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans, A. niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Compound X stock solution (e.g., 1 mg/mL in DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile 96-well microplates

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: A suspension of the microorganism is prepared in sterile broth and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2] This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[2]

  • Serial Dilution: 50 µL of sterile broth is added to all wells of a 96-well plate. 50 µL of the Compound X stock solution is added to the first well of a row and mixed. A two-fold serial dilution is then performed by transferring 50 µL from the first well to the second, and so on.

  • Inoculation: 50 µL of the diluted microbial suspension is added to each well.

  • Controls: A growth control (broth and inoculum), a sterility control (broth only), and a positive control with a standard antimicrobial agent are included.[2]

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[2]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by an anticancer isoxazole derivative and the experimental workflows for the in vitro assays.

experimental_workflow_anticancer cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HeLa) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Stock Solution & Dilutions) treatment 4. Compound Treatment (Incubate 48-72h) compound_prep->treatment cell_seeding->treatment mtt_addition 5. MTT Addition (Incubate 4h) treatment->mtt_addition solubilization 6. Formazan Solubilization (Add DMSO) mtt_addition->solubilization read_plate 7. Read Absorbance (570 nm) solubilization->read_plate calculate_ic50 8. Calculate IC50 read_plate->calculate_ic50

Figure 1. Experimental Workflow for In Vitro Anticancer Screening (MTT Assay).

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis culture_prep 1. Microbial Culture (e.g., S. aureus, C. albicans) inoculum_prep 2. Inoculum Preparation (0.5 McFarland) culture_prep->inoculum_prep inoculation 5. Inoculate Wells inoculum_prep->inoculation compound_dilution 3. Compound Serial Dilution plate_prep 4. Prepare 96-well Plate compound_dilution->plate_prep plate_prep->inoculation incubation 6. Incubate (24-48h) inoculation->incubation read_mic 7. Read MIC (Visual Inspection) incubation->read_mic

Figure 2. Experimental Workflow for In Vitro Antimicrobial Screening (MIC Determination).

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression TF->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival CompoundX This compound CompoundX->RAF Inhibition

Figure 3. Hypothetical Signaling Pathway Inhibition by an Isoxazole Derivative.

Conclusion

This technical guide outlines a foundational approach to the preliminary in vitro screening of this compound. The described protocols for assessing anticancer and antimicrobial activities are standard in the field and provide a robust framework for initial efficacy and potency determination. The presented hypothetical data and visualizations serve as a template for the expected outcomes and workflows. Further studies, including mechanism of action, selectivity, and in vivo efficacy, would be necessary to fully characterize the therapeutic potential of this promising isoxazole derivative.

References

Safety and Handling of Chlorinated Isoxazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental considerations for chlorinated isoxazoles. This class of heterocyclic compounds is of growing interest in medicinal chemistry and drug discovery due to its diverse biological activities. However, the presence of chlorine atoms on the isoxazole ring necessitates careful handling and a thorough understanding of their potential hazards. This document outlines the known safety information, provides a detailed experimental protocol for the synthesis of a representative chlorinated isoxazole, and explores a relevant biological signaling pathway.

Safety and Handling Guidelines

The safe handling of chlorinated isoxazoles is paramount in a laboratory setting. While specific toxicological data for many chlorinated isoxazole derivatives is limited, a conservative approach assuming potential hazards is recommended. The following guidelines are based on available Safety Data Sheets (SDS) for related compounds and general best practices for handling chlorinated organic molecules.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is recommended when handling chlorinated isoxazoles:

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against potential splashes.[1][2]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, are essential. Gloves should be inspected for any signs of degradation or perforation before use and disposed of immediately after contamination.[1][2]

    • Lab Coat: A flame-resistant lab coat is recommended to prevent skin contact.[2]

  • Respiratory Protection: All handling of chlorinated isoxazoles should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If there is a risk of aerosol generation and work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][2]

Engineering Controls
  • Ventilation: Always handle chlorinated isoxazoles in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[2]

Handling and Storage Procedures
  • Avoid direct contact with skin, eyes, and clothing.[6]

  • Prevent the formation of dust and aerosols.

  • Use non-sparking tools and ground all equipment when handling larger quantities to prevent ignition from static discharge.[2]

  • Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5]

First Aid Measures

In case of exposure, immediate medical attention should be sought.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[4]

  • Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4]

Physicochemical and Toxicological Data

Quantitative data for chlorinated isoxazoles is not widely available. The following tables summarize the available information for a representative compound, 3-(4-CHLOROPHENYL)ISOXAZOL-5-AMINE, and provide general toxicological data for the related, non-chlorinated psychoactive isoxazole, muscimol, to offer some context on the potential biological effects of this class of compounds. The lack of specific LD50 and LC50 data for most chlorinated isoxazoles underscores the need for careful handling.

Table 1: Physicochemical Properties of 3-(4-CHLOROPHENYL)ISOXAZOL-5-AMINE

PropertyValue
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
AppearanceSolid
Melting Point163 - 167 °C
log Pow2.631

Table 2: Acute Toxicity Data for Muscimol (a non-chlorinated isoxazole) [18]

Test AnimalRoute of AdministrationLD50
RatIntravenous4.5 mg/kg
RatOral45 mg/kg
MouseSubcutaneous3.8 mg/kg
MouseIntraperitoneal2.5 mg/kg

Note: LD50 is the dose that is lethal to 50% of the tested population.[11]

Experimental Protocols

The synthesis of chlorinated isoxazoles often involves electrophilic chlorination of an isoxazole precursor or the use of chlorinated starting materials in a cyclization reaction. The following is a detailed methodology for the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole[3]

This synthesis involves the reaction of a brominated chalcone with hydroxylamine hydrochloride to form the isoxazole ring.

Materials:

  • Brominated chalcone

  • Hydroxylamine hydrochloride

  • Distilled water

  • 2M Sodium hydroxide solution

  • Heating mantle

  • Reaction flask and condenser

Procedure:

  • Add 0.08g (1.16 mmol) of hydroxylamine hydrochloride to 1.2 mL of distilled water and dissolve completely.

  • Add the hydroxylamine hydrochloride solution dropwise to the reaction flask containing the brominated chalcone.

  • Place the reaction flask in a heating mantle and reflux the mixture at 50% power for 20 minutes.

  • After 20 minutes, add 2.0 mL of 2M sodium hydroxide solution to the reaction mixture.

  • Continue the reaction, monitoring its progress by an appropriate method (e.g., TLC).

  • Upon completion, cool the reaction mixture and proceed with standard workup and purification procedures (e.g., extraction and chromatography) to isolate the desired product, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

Experimental Workflow Diagram

G Experimental Workflow for Chlorinated Isoxazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Hydroxylamine HCl in Water B Add solution to Brominated Chalcone A->B Dropwise C Reflux at 50°C for 20 min B->C D Add 2M NaOH C->D E Monitor Reaction Completion D->E F Cool Reaction Mixture E->F Reaction Complete G Extraction F->G H Chromatography G->H I Isolate Pure Product H->I

Caption: A generalized workflow for the synthesis of a chlorinated isoxazole.

Biological Activity and Signaling Pathways

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer effects.[1][6][7] Some isoxazole-containing compounds have been shown to modulate key cellular signaling pathways involved in cell survival and proliferation.

The Akt/GSK-3β/β-Catenin Signaling Pathway

The Akt/GSK-3β/β-catenin pathway is a crucial signaling cascade that regulates various cellular processes, including cell survival, proliferation, and differentiation.[11][12][19][13][15] Dysregulation of this pathway is often implicated in diseases such as cancer. Some isoxazole derivatives have been found to influence this pathway, making it a target of interest in drug development.

The general mechanism involves the activation of Akt (also known as Protein Kinase B), which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β).[11][12] In its active state, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[11] When GSK-3β is inactivated by Akt, β-catenin is no longer targeted for degradation. It can then accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival.[11]

Signaling Pathway Diagram

G Modulation of the Akt/GSK-3β/β-Catenin Pathway by Isoxazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibition (Phosphorylation) bCatenin β-catenin GSK3b->bCatenin Phosphorylation (marks for degradation) Proteasome Proteasome bCatenin->Proteasome Degradation bCatenin_nuc β-catenin bCatenin->bCatenin_nuc Translocation Isoxazole Isoxazole Derivative Isoxazole->Akt Modulation? TCF_LEF TCF/LEF bCatenin_nuc->TCF_LEF Binding TargetGenes Target Gene Expression (Proliferation, Survival) TCF_LEF->TargetGenes Activation

Caption: The Akt/GSK-3β/β-catenin signaling pathway and potential modulation by isoxazole derivatives.

Conclusion

Chlorinated isoxazoles represent a promising class of compounds for drug discovery, but their handling requires strict adherence to safety protocols. This guide has provided a framework for the safe use of these compounds in a research setting, including recommendations for personal protective equipment, handling procedures, and first aid. While comprehensive toxicological data remains limited, the provided experimental protocol and overview of a relevant biological signaling pathway offer a starting point for researchers entering this field. As with all research involving potentially hazardous materials, a thorough risk assessment should be conducted before commencing any experimental work.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Chloro-3-(3,5-difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of 5-Chloro-3-(3,5-difluorophenyl)isoxazole, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial formation of a 3-(3,5-difluorophenyl)isoxazol-5(4H)-one intermediate via the condensation of a β-ketoester with hydroxylamine, followed by chlorination to yield the final product. This application note includes comprehensive experimental procedures, tabulated quantitative data for key reaction steps, and a visual representation of the synthesis workflow.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceutical agents. Their versatile chemical nature allows for a wide range of biological activities. The target molecule, this compound, incorporates a halogenated phenyl ring, a common motif in kinase inhibitors and other targeted therapies. The detailed synthetic protocol provided herein is designed to be a reliable resource for researchers engaged in the synthesis of novel isoxazole-based compounds.

Synthesis Workflow

The overall synthetic strategy is a two-step process commencing with the synthesis of the isoxazolone intermediate, followed by a chlorination step.

Synthesis_Workflow cluster_0 Step 1: Isoxazolone Formation cluster_1 Step 2: Chlorination A Ethyl 3,5-difluorobenzoylacetate C 3-(3,5-difluorophenyl)isoxazol-5(4H)-one A->C Sodium Acetate, Acetic Acid, Reflux B Hydroxylamine Hydrochloride B->C D 3-(3,5-difluorophenyl)isoxazol-5(4H)-one F This compound D->F Triethylamine, Reflux E Phosphorus Oxychloride (POCl3) E->F

A two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3,5-difluorophenyl)isoxazol-5(4H)-one

This procedure outlines the cyclocondensation reaction to form the isoxazolone ring.

Materials:

  • Ethyl 3,5-difluorobenzoylacetate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • To a solution of ethyl 3,5-difluorobenzoylacetate (1.0 eq) in glacial acetic acid, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 3-(3,5-difluorophenyl)isoxazol-5(4H)-one as a solid.

  • Dry the product under vacuum.

Step 2: Synthesis of this compound

This protocol details the chlorination of the isoxazolone intermediate.

Materials:

  • 3-(3,5-difluorophenyl)isoxazol-5(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-(3,5-difluorophenyl)isoxazol-5(4H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq), add triethylamine (1.2 eq) dropwise at 0 °C.

  • After the addition is complete, warm the reaction mixture to reflux (approximately 105 °C) and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Data Presentation

The following tables summarize typical quantitative data obtained for the synthesis of this compound and its intermediate.

Step 1: 3-(3,5-difluorophenyl)isoxazol-5(4H)-one
Parameter Value
Molecular FormulaC₉H₅F₂NO₂
Molecular Weight197.14 g/mol
AppearanceWhite to off-white solid
Yield75-85%
Melting Point155-158 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 7.50-7.65 (m, 3H), 5.85 (s, 2H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 172.5, 163.0 (dd, J=248, 12 Hz), 158.5, 132.0 (t, J=10 Hz), 110.0 (dd, J=26, 8 Hz), 105.5 (t, J=26 Hz), 85.0
MS (ESI) m/z 198.0 [M+H]⁺
Step 2: this compound
Parameter Value
Molecular FormulaC₉H₄ClF₂NO
Molecular Weight215.59 g/mol
AppearanceColorless to pale yellow solid
Yield60-70%
Melting Point78-81 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.40-7.45 (m, 2H), 7.00 (tt, J=8.8, 2.2 Hz, 1H), 6.70 (s, 1H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 163.5 (dd, J=250, 12 Hz), 161.0, 155.0, 130.5 (t, J=10 Hz), 109.0 (dd, J=26, 8 Hz), 106.0 (t, J=26 Hz), 99.5
MS (ESI) m/z 216.0 [M+H]⁺

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for the synthesis of five-membered heterocycles, including the isoxazole scaffold. This application note provides detailed protocols and quantitative data for the synthesis of 3,5-disubstituted isoxazoles, a structural motif frequently found in biologically active compounds and approved drugs. The regioselective formation of the 3,5-isomer is crucial for tuning the pharmacological properties of these molecules, making reliable synthetic methods essential for drug discovery and development.

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a cornerstone of isoxazole synthesis. This reaction allows for the convergent assembly of the isoxazole core from readily available starting materials. A key challenge in this synthesis is controlling the regioselectivity to favor the desired 3,5-disubstituted pattern over the 3,4-disubstituted isomer.

This document outlines robust protocols for the synthesis of 3,5-disubstituted isoxazoles, with a focus on methods that are amenable to library synthesis and scale-up for drug development programs. Both metal-catalyzed and metal-free approaches are presented, offering flexibility in substrate scope and reaction conditions.

Reaction Mechanism and Workflow

The synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition involves the in situ generation of a nitrile oxide, which then reacts with a terminal alkyne. The regioselectivity of the cycloaddition is often controlled by the reaction conditions, with copper(I) catalysis being a particularly effective method for ensuring the formation of the 3,5-disubstituted product.

Reaction_Mechanism cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition 1,3-Dipolar Cycloaddition Aldoxime Aldoxime (R1-CH=NOH) Oxidant Oxidant (e.g., NCS, Chloramine-T) Aldoxime->Oxidant Oxidation NitrileOxide Nitrile Oxide (R1-C≡N+-O-) Oxidant->NitrileOxide TransitionState Concerted or Stepwise Transition State NitrileOxide->TransitionState Alkyne Terminal Alkyne (R2-C≡CH) Alkyne->TransitionState Isoxazole 3,5-Disubstituted Isoxazole TransitionState->Isoxazole Regioselective

Caption: General mechanism for the 1,3-dipolar cycloaddition.

The experimental workflow for a one-pot synthesis typically involves the sequential addition of reagents to generate the nitrile oxide in the presence of the alkyne, minimizing the dimerization of the reactive nitrile oxide intermediate.

Experimental_Workflow start Start reagents Combine Aldehyde, Hydroxylamine HCl, and Base start->reagents oxime_formation Stir for Oxime Formation reagents->oxime_formation add_oxidant Add Oxidizing Agent (e.g., NCS or Chloramine-T) oxime_formation->add_oxidant add_alkyne_catalyst Add Terminal Alkyne and Catalyst (if applicable) add_oxidant->add_alkyne_catalyst reaction Reaction at Specified Temperature and Time add_alkyne_catalyst->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 3,5-Disubstituted Isoxazole purification->product

Caption: A typical one-pot experimental workflow.

Data Presentation

The following tables summarize the yields of 3,5-disubstituted isoxazoles obtained under different reaction conditions, showcasing the versatility of the 1,3-dipolar cycloaddition.

Table 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [4][5][6]

Aldehyde (R1)Alkyne (R2)Catalyst/SolventTime (h)Yield (%)
BenzaldehydePhenylacetyleneCuSO4·5H2O, Cu(0) / t-BuOH:H2O (1:1)1285
4-MethoxybenzaldehydePhenylacetyleneCuSO4·5H2O, Cu(0) / t-BuOH:H2O (1:1)1282
4-ChlorobenzaldehydePhenylacetyleneCuSO4·5H2O, Cu(0) / t-BuOH:H2O (1:1)1288
Benzaldehyde1-OctyneCuSO4·5H2O, Cu(0) / t-BuOH:H2O (1:1)1275
Benzaldehyde4-EthynylanisoleCuSO4·5H2O, Cu(0) / t-BuOH:H2O (1:1)1280
Cinnamaldehyde1-EthynylcyclohexeneCuSO4·5H2O, Cu(0) / t-BuOH:H2O (1:1)1268

Table 2: Metal-Free Synthesis of 3,5-Disubstituted Isoxazoles in Deep Eutectic Solvents (DES) [7]

Aldehyde (R1)Alkyne (R2)DES / OxidantTemp (°C)Time (h)Yield (%)
BenzaldehydePhenylacetyleneChCl:Urea (1:2) / NCS50492
4-MethoxybenzaldehydePhenylacetyleneChCl:Urea (1:2) / NCS50489
4-ChlorobenzaldehydePhenylacetyleneChCl:Urea (1:2) / NCS50495
Benzaldehyde1-OctyneChCl:Urea (1:2) / NCS50485
4-Bromobenzaldehyde4-EthynylanisoleChCl:Urea (1:2) / NCS50491

Table 3: Synthesis of 3,5-Disubstituted Isoxazoles using Alkyl Nitrites [8][9]

Aldoxime (R1)Alkyne (R2)Reagent / SolventTemp (°C)Time (h)Yield (%)
BenzaldoximePhenylacetyleneIsoamyl nitrite / MEK65696
4-MethoxybenzaldoximePhenylacetyleneIsoamyl nitrite / MEK65694
4-ChlorobenzaldoximePhenylacetyleneIsoamyl nitrite / MEK65692
Benzaldoxime1-OctyneIsoamyl nitrite / MEK65685
2-Naphthaldehyde oximePhenylacetyleneIsoamyl nitrite / MEK65690

Experimental Protocols

Protocol 1: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [4]

Materials:

  • Aldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (1.05 equiv)

  • Sodium hydroxide (1.05 equiv)

  • Chloramine-T trihydrate (1.05 equiv)

  • Terminal alkyne (1.0 equiv)

  • Copper(II) sulfate pentahydrate (0.03 equiv)

  • Copper turnings (catalytic amount)

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of hydroxylamine hydrochloride (1.05 equiv) in a 1:1 mixture of tert-butanol and water, add the aldehyde (1.0 equiv) and sodium hydroxide (1.05 equiv).

  • Stir the mixture at room temperature for 30 minutes to 1 hour, or until thin-layer chromatography (TLC) indicates complete formation of the aldoxime.

  • Add Chloramine-T trihydrate (1.05 equiv) in small portions over 5 minutes.

  • Add the terminal alkyne (1.0 equiv), copper(II) sulfate pentahydrate (0.03 equiv), and a few copper turnings.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 3,5-disubstituted isoxazole.

Protocol 2: Metal-Free Synthesis of 3,5-Disubstituted Isoxazoles in a Deep Eutectic Solvent (DES) [7]

Materials:

  • Aldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (1.0 equiv)

  • Sodium hydroxide (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.5 equiv)

  • Terminal alkyne (1.0 equiv)

  • Choline chloride

  • Urea

  • Ethyl acetate

  • Water

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating gently until a clear, homogeneous liquid is formed.

  • To the DES, add the aldehyde (1.0 equiv), hydroxylamine hydrochloride (1.0 equiv), and sodium hydroxide (1.0 equiv).

  • Stir the mixture at 50 °C for 1 hour.

  • Add N-chlorosuccinimide (1.5 equiv) to the reaction mixture and continue stirring at 50 °C for 3 hours.

  • Add the terminal alkyne (1.0 equiv) and stir for an additional 4 hours at 50 °C.

  • After the reaction is complete, quench with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Application in Drug Development: Targeting Signaling Pathways

Isoxazole-containing compounds have been identified as potent inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer.[2] For example, isoxazole derivatives have been shown to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, which are critical for cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Pathway cluster_MAPK MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Isoxazole_Inhibitor Isoxazole-based Inhibitor Isoxazole_Inhibitor->AKT Inhibits Isoxazole_Inhibitor->mTORC1 Inhibits Isoxazole_Inhibitor->ERK Inhibits

Caption: Isoxazole inhibitors targeting key nodes in cancer signaling pathways.

The ability to readily synthesize a diverse library of 3,5-disubstituted isoxazoles using the protocols described herein provides a powerful platform for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of these kinase inhibitors. The modular nature of the 1,3-dipolar cycloaddition allows for the independent variation of the substituents at the 3- and 5-positions of the isoxazole ring, facilitating the exploration of the chemical space around this privileged scaffold.

Conclusion

The 1,3-dipolar cycloaddition reaction is a highly effective and reliable method for the synthesis of 3,5-disubstituted isoxazoles. The protocols provided in this application note offer researchers and drug development professionals a range of options for accessing these important heterocyclic compounds. The quantitative data presented demonstrates the high yields and broad substrate scope achievable with these methods. Furthermore, the relevance of the isoxazole scaffold in targeting key signaling pathways underscores the importance of these synthetic methodologies in the ongoing quest for novel therapeutics.

References

Application Note: High-Purity Isolation of 5-Chloro-3-(3,5-difluorophenyl)isoxazole via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-3-(3,5-difluorophenyl)isoxazole is a halogenated isoxazole derivative of interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a key feature in numerous biologically active compounds. Effective purification of such intermediates is critical to ensure the integrity of subsequent synthetic steps and the reliability of biological screening data. This application note details a robust protocol for the purification of this compound from a crude reaction mixture using automated flash column chromatography with a silica gel stationary phase.

Experimental Overview

The purification strategy employs normal-phase flash chromatography, which is well-suited for separating compounds with moderate polarity, such as the target isoxazole derivative, from both less polar byproducts and more polar impurities.[1] A gradient elution with a hexane and ethyl acetate mobile phase system was optimized to achieve high resolution and purity.

Data Summary

The following tables summarize the key parameters and results of the flash chromatography purification.

Table 1: Flash Chromatography System and Consumables

ParameterSpecification
Chromatography SystemAutomated Flash Chromatography System
Stationary PhaseSilica Gel, 40-63 µm
Column Size40 g
Sample LoadingDry loading with silica gel
DetectionUV-Vis Diode Array Detector (DAD)
Wavelength254 nm

Table 2: Method Parameters

ParameterValue
Mobile Phase An-Hexane
Mobile Phase BEthyl Acetate
Flow Rate35 mL/min
Equilibration2 column volumes (CV) of initial mobile phase
Gradient Profile
0-2 CV5% B
2-15 CV5% to 30% B
15-18 CV30% B
18-20 CV100% B (Column Wash)

Table 3: Purification Performance

ParameterValue
Crude Sample Loaded500 mg
Purity of Crude Sample (by HPLC)~75%
Retention Volume of Product~180 mL (5.1 CV)
Isolated Yield of Pure Product365 mg (73% recovery)
Purity of Isolated Product (by HPLC)>98%

Experimental Protocols

1. Sample Preparation (Dry Loading)

  • Weigh 500 mg of the crude this compound.

  • Dissolve the crude material in a minimal amount of dichloromethane (DCM).

  • Add approximately 1.5 g of silica gel to the solution.

  • Remove the solvent via rotary evaporation until a fine, free-flowing powder is obtained.[2]

  • Ensure the powder is completely dry before loading.

2. Flash Chromatography Purification

  • Equilibrate the 40 g silica gel column with the initial mobile phase conditions (95% n-Hexane: 5% Ethyl Acetate) for 2 column volumes.

  • Load the prepared dry sample onto the column using a solid load cartridge.

  • Initiate the chromatography run using the gradient profile specified in Table 2.

  • Monitor the elution profile at 254 nm.

  • Collect fractions corresponding to the major peak, which represents the target compound.

3. Post-Purification Analysis

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the isolated product under high vacuum to remove residual solvent.

  • Determine the final mass and calculate the percentage yield.

  • Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Flash Chromatography cluster_post Post-Purification dissolve Dissolve Crude Product in DCM add_silica Add Silica Gel dissolve->add_silica evaporate Rotary Evaporation to Dry Powder add_silica->evaporate equilibrate Equilibrate Column evaporate->equilibrate load_sample Load Dry Sample equilibrate->load_sample run_gradient Run Gradient Elution load_sample->run_gradient collect_fractions Collect Fractions run_gradient->collect_fractions combine_fractions Combine Pure Fractions collect_fractions->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent dry_product Dry Under Vacuum remove_solvent->dry_product analyze_purity Purity Analysis (HPLC/NMR) dry_product->analyze_purity

References

Application Note: 1H and 13C NMR Characterization of 5-Chloro-3-(3,5-difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the structural characterization of 5-Chloro-3-(3,5-difluorophenyl)isoxazole using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental data for this specific molecule is not publicly available, this note presents predicted spectral data based on the analysis of structurally similar compounds. The provided methodologies for sample preparation and spectral acquisition serve as a standard guide for researchers working with this and related isoxazole derivatives.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The isoxazole scaffold is a key pharmacophore in numerous approved drugs, and the introduction of chloro and difluorophenyl moieties can significantly influence the molecule's physicochemical properties and biological activity. Accurate structural elucidation is paramount for its use in further research and development. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of novel compounds. This application note outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides standardized protocols for data acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are derived from the analysis of known spectral data for analogous 3,5-disubstituted isoxazoles and halogenated phenyl compounds.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.45 - 7.35m-2 x Ar-H (H-2', H-6')
~7.10 - 7.00ttJ(H,F) ≈ 9.0, J(H,H) ≈ 2.31 x Ar-H (H-4')
~6.90s-1 x Isoxazole-H (H-4)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~170C-5
~163 (dd, J(C,F) ≈ 250, 12 Hz)C-3', C-5'
~160C-3
~132 (t, J(C,F) ≈ 10 Hz)C-1'
~110 (dd, J(C,F) ≈ 25, 7 Hz)C-2', C-6'
~108 (t, J(C,F) ≈ 26 Hz)C-4'
~100C-4

Experimental Protocols

Detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra are provided below.

1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for isoxazole derivatives. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

2. NMR Instrument Parameters

  • Spectrometer: Data should be acquired on a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.

    • Spectral Width: A spectral width of 0 to 200 ppm is appropriate.

3. Data Processing

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.

  • Phase correct the spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualizations

Molecular Structure of this compound

A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Tube Loading A->B C Spectrometer Setup (Lock, Tune, Shim) B->C D 1H NMR Acquisition C->D E 13C NMR Acquisition C->E F Data Processing (FT, Phasing, Baseline Correction) D->F E->F G Spectral Analysis (Peak Picking, Integration, J-coupling) F->G H Structure Elucidation G->H

Application Note: Molecular Weight Confirmation of Isoxazole Derivatives by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazoles are a prominent class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities. The synthesis of novel isoxazole derivatives is a critical step in the discovery pipeline. Accurate confirmation of the molecular weight of these newly synthesized compounds is essential for structure verification and to ensure the purity of the target molecule before further biological evaluation.

This application note provides a detailed protocol for the rapid and accurate determination of the molecular weight of isoxazole derivatives using Electrospray Ionization Mass Spectrometry (ESI-MS). ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the intact molecular ion and confirming the compound's identity.

Experimental Workflow

The overall process for molecular weight confirmation is outlined in the diagram below. The workflow begins with the precise preparation of the isoxazole derivative sample, followed by direct infusion into the mass spectrometer. The instrument then acquires the mass spectrum, which is subsequently processed to identify the molecular ion peak and confirm its mass-to-charge ratio (m/z) against the theoretical value.

workflow Experimental Workflow for MW Confirmation cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Confirmation cluster_result Result p1 Weigh Isoxazole Derivative p2 Dissolve in Solvent (e.g., Acetonitrile/Water) p1->p2 p3 Dilute to Final Concentration (e.g., 1-10 µg/mL) p2->p3 a1 Direct Infusion via Syringe Pump p3->a1 a2 Electrospray Ionization (ESI) Positive Ion Mode a1->a2 a3 Mass Analyzer (e.g., TOF, Quadrupole) a2->a3 a4 Data Acquisition a3->a4 d1 Process Raw Spectrum a4->d1 d2 Identify [M+H]+ Adduct d1->d2 d3 Compare Observed m/z to Theoretical m/z d2->d3 d4 Mass Accuracy < 5 ppm? d3->d4 r1 MW Confirmed d4->r1 Yes r2 Re-evaluate d4->r2 No

Caption: Workflow from sample preparation to molecular weight confirmation.

Protocols

Sample Preparation

Accurate sample preparation is crucial for obtaining high-quality mass spectra.

  • Materials:

    • Isoxazole derivative sample

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Formic acid (FA), LC-MS grade

    • 1.5 mL microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Prepare a stock solution of the isoxazole derivative by dissolving approximately 1 mg of the compound in 1 mL of ACN to achieve a concentration of 1 mg/mL.

    • Vortex the stock solution thoroughly to ensure complete dissolution.

    • Prepare the infusion solvent, which is typically 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte to form the [M+H]⁺ ion.

    • Perform a serial dilution of the stock solution with the infusion solvent to a final concentration of 1-10 µg/mL. This concentration is generally sufficient for analysis by modern mass spectrometers and avoids saturation of the detector.

    • Load the final diluted sample into a clean syringe for direct infusion.

Mass Spectrometer Configuration and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and compound characteristics.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for high mass accuracy.

  • Methodology:

    • Infusion: Set the syringe pump to a constant flow rate, typically between 5-10 µL/min.

    • Ionization Source (ESI):

      • Ionization Mode: Positive. Most nitrogen-containing isoxazole derivatives readily form protonated molecules ([M+H]⁺).

      • Capillary Voltage: 3.5 – 4.5 kV.

      • Nebulizing Gas (N₂): 1.0 – 1.5 Bar.

      • Drying Gas (N₂): 6 – 8 L/min.

      • Source Temperature: 180 – 220 °C.

    • Mass Analyzer:

      • Scan Range: Set a mass range appropriate for the expected molecular weight, for example, m/z 100-1000.

      • Acquisition Rate: 1-2 spectra/second.

      • Acquisition Time: Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged spectrum.

    • Data Acquisition: Start the infusion and allow the signal to stabilize before initiating data acquisition.

Data Presentation and Analysis

The primary goal of the analysis is to compare the experimentally observed m/z of the protonated molecule ([M+H]⁺) with its theoretically calculated value. High mass accuracy, typically expressed in parts per million (ppm), provides strong evidence for the elemental composition and, by extension, the identity of the compound.

The mass accuracy is calculated using the following formula: ppm = [(Observed m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000

A mass accuracy of less than 5 ppm is generally considered excellent confirmation of the elemental composition.

Table 1: Example Data for Molecular Weight Confirmation of Synthesized Isoxazole Derivatives

Compound IDChemical FormulaTheoretical m/z [M+H]⁺Observed m/z [M+H]⁺Mass Accuracy (ppm)
ISO-001C₁₀H₈N₂O₂189.0659189.06621.59
ISO-002C₁₁H₁₀N₂O₃219.0764219.0761-1.37
ISO-003C₁₇H₁₃FN₂O281.1085281.10901.78
ISO-004C₁₆H₁₂ClN₃O₂329.0613329.06181.52

Conclusion

This application note details a straightforward and reliable method for the molecular weight confirmation of isoxazole derivatives using direct infusion ESI-MS. The provided protocols for sample preparation and instrument operation can be readily adapted for various isoxazole structures. By achieving high mass accuracy (<5 ppm), researchers can confidently verify the identity and elemental composition of their synthesized compounds, which is a critical quality control step in the drug discovery and development process.

Application of 5-Chloro-3-(3,5-difluorophenyl)isoxazole as a research chemical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-(3,5-difluorophenyl)isoxazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The isoxazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects. The presence of a difluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the chloro-substituent at the 5-position offers a reactive handle for further synthetic modifications, such as cross-coupling reactions.

These application notes provide an overview of the potential uses of this compound as a research chemical, including its role as a synthetic intermediate and a scaffold for the development of novel bioactive molecules. Detailed experimental protocols for its synthesis and potential downstream applications are also presented, based on established methodologies for structurally related compounds.

Chemical Properties

PropertyValue
Molecular Formula C₉H₄ClF₂NO
Molecular Weight 215.59 g/mol
CAS Number 359424-44-5
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc)
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Applications in Research

Intermediate for the Synthesis of Novel Bioactive Molecules

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The chloro group at the 5-position can be readily displaced or utilized in cross-coupling reactions to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

  • Anticancer Drug Discovery: Derivatives of 3,5-diaryl isoxazoles have shown promise as anticancer agents.[1][[“]][3] The core structure of this compound can be elaborated to generate libraries of compounds for screening against various cancer cell lines and kinase targets.

  • Enzyme Inhibitors: The isoxazole ring is a key component in various enzyme inhibitors. For instance, isoxazole derivatives have been investigated as inhibitors of enzymes like α-glucosidase, which is relevant for diabetes treatment.[4]

Substrate for Cross-Coupling Reactions

The 5-chloro-isoxazole moiety is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups at the 5-position, creating a diverse range of 3,5-disubstituted isoxazoles.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis of this compound from 3,5-difluorobenzaldehyde via a 1,3-dipolar cycloaddition reaction.[7][8]

Step 1: Synthesis of 3,5-Difluorobenzaldehyde Oxime

  • To a solution of 3,5-difluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3,5-difluorobenzaldehyde oxime.

Step 2: Synthesis of this compound

  • Dissolve 3,5-difluorobenzaldehyde oxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution and stir at room temperature for 30 minutes to generate the corresponding hydroximoyl chloride in situ.

  • To this mixture, add a solution of 2-chloro-1-ethynyl-4-fluorobenzene (or a similar chloro-alkyne) (1.2 eq) and a base such as triethylamine (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition 3,5-Difluorobenzaldehyde 3,5-Difluorobenzaldehyde Reaction_1 Stir 2-4h 3,5-Difluorobenzaldehyde->Reaction_1 Hydroxylamine HCl, NaOAc Ethanol, RT Workup_1 Evaporation Water quench EtOAc extraction Reaction_1->Workup_1 3,5-Difluorobenzaldehyde Oxime 3,5-Difluorobenzaldehyde Oxime Workup_1->3,5-Difluorobenzaldehyde Oxime Reaction_2 Hydroximoyl Chloride Formation 3,5-Difluorobenzaldehyde Oxime->Reaction_2 NCS, DMF RT, 30 min Cycloaddition Stir 12-24h Reaction_2->Cycloaddition 2-Chloro-1-ethynyl-4-fluorobenzene Triethylamine, 60-80°C Workup_2 Water quench EtOAc extraction Purification Cycloaddition->Workup_2 This compound This compound Workup_2->this compound

Caption: Synthetic workflow for this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[5][9][10]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

G Start Assemble Reactants (this compound, Arylboronic acid, Pd catalyst, Base) Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) Start->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Reaction Heat and Stir (80-110°C) Add_Solvent->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup (Quench, Extract, Wash, Dry) Monitor->Workup Complete Purification Purify (Column Chromatography) Workup->Purification Product 3,5-Disubstituted Isoxazole Purification->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Potential Signaling Pathway Involvement

While direct evidence for the specific biological targets of this compound is not available, based on the activity of related 3,5-diaryl isoxazole derivatives, it is plausible that this compound or its derivatives could modulate signaling pathways involved in cancer cell proliferation and survival.[3] One such potential target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K Potential Inhibition Inhibitor->Akt Inhibitor->mTORC1

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway.

Quantitative Data

Currently, there is no publicly available quantitative biological data (e.g., IC₅₀, EC₅₀) specifically for this compound. Researchers are encouraged to perform their own biological assays to determine the activity of this compound and its derivatives in their systems of interest. The table below is provided as a template for summarizing such data once it is generated.

Compound DerivativeTargetAssay TypeIC₅₀ / EC₅₀ (µM)Reference
This compound e.g., Kinase Xe.g., In vitro kinase assayData not available-
Derivative 1 (e.g., 5-Aryl substituted) e.g., Cancer Cell Line Ye.g., MTT assayData not available-
Derivative 2 (e.g., 5-Heteroaryl substituted) e.g., Enzyme Ze.g., Inhibition assayData not available-

Conclusion

This compound is a versatile research chemical with significant potential as a building block in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate, particularly in the construction of novel 3,5-disubstituted isoxazoles via cross-coupling reactions, allows for the generation of diverse compound libraries for biological screening. While specific biological data for this compound is currently limited, the established importance of the isoxazole scaffold suggests that its derivatives are promising candidates for the development of new therapeutic agents. The provided protocols offer a starting point for the synthesis and further functionalization of this valuable research chemical.

References

Application Notes and Protocols: Screening 5-Chloro-3-(3,5-difluorophenyl)isoxazole for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to modulate the activity of a wide range of biological targets, including protein kinases.[1][2][3] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery efforts.

This document provides a detailed guide for the screening of 5-Chloro-3-(3,5-difluorophenyl)isoxazole , a compound with structural motifs suggestive of potential kinase inhibitory activity, against a panel of protein kinases. While specific inhibitory data for this compound is not yet publicly available, its isoxazole core suggests it may interact with the ATP-binding site of various kinases. These protocols and application notes are intended to provide researchers with the necessary methodologies to assess its potential as a kinase inhibitor.

Data Presentation

Quantitative data from kinase inhibitor screening is crucial for determining the potency and selectivity of a test compound. The results, typically in the form of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), should be organized in a clear and structured format. Below is a template table for presenting such data.

Kinase TargetTest Compound Concentration (µM)Percent Inhibition (%)IC50 (µM)
Kinase A0.01
0.1
1
10
Kinase B0.01
0.1
1
10
Kinase C0.01
0.1
1
10

Caption: Template for summarizing kinase inhibition data for this compound.

Experimental Protocols

Several robust and high-throughput compatible assay formats are available for kinase inhibitor screening. The choice of assay depends on factors such as the specific kinase, available reagents, and required throughput. Three widely used methods are the ADP-Glo™ Kinase Assay, the HTRF® KinEASE™ Assay, and the Z'-LYTE™ Kinase Assay.

Protocol 1: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The amount of ADP is directly proportional to kinase activity.

Materials:

  • Recombinant Kinase of Interest

  • Kinase-specific substrate

  • This compound (or other test compounds)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.

  • Assay Plate Setup: Add 1 µL of the serially diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution containing the recombinant kinase and its specific substrate in Kinase Assay Buffer. Add 2 µL of this solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a 2X ATP solution. The final reaction volume is 5 µL.

  • Kinase Reaction Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Generation:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4][5]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound 1. Compound Dilution AssayPlate 4. Add Compound to Plate Compound->AssayPlate EnzymeSubstrate 2. Enzyme/Substrate Mix AddEnzyme 5. Add Enzyme/Substrate EnzymeSubstrate->AddEnzyme ATP_sol 3. ATP Solution AddATP 6. Initiate with ATP ATP_sol->AddATP AssayPlate->AddEnzyme AddEnzyme->AddATP Incubate 7. Incubate @ 30°C AddATP->Incubate AddADP_Glo 8. Add ADP-Glo™ Reagent Incubate->AddADP_Glo Incubate_RT1 9. Incubate @ RT (40 min) AddADP_Glo->Incubate_RT1 AddDetection 10. Add Detection Reagent Incubate_RT1->AddDetection Incubate_RT2 11. Incubate @ RT (30 min) AddDetection->Incubate_RT2 Read 12. Read Luminescence Incubate_RT2->Read

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol 2: HTRF® KinEASE™ Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that detects the phosphorylation of a biotinylated substrate.

Materials:

  • Recombinant Kinase of Interest

  • Biotinylated KinEASE™ substrate (Revvity)

  • This compound (or other test compounds)

  • ATP

  • Kinase Assay Buffer

  • HTRF® KinEASE™ detection reagents (Europium cryptate-labeled anti-phospho antibody and XL665-conjugated streptavidin) (Revvity)

  • Low-volume, white 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent and then dilute in Kinase Assay Buffer.

  • Assay Plate Setup: Add 2 µL of the serially diluted compound or vehicle control to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the kinase solution to each well.

  • Substrate/ATP Addition: Prepare a mixture of the biotinylated substrate and ATP. Add 2 µL of this mixture to initiate the reaction. The final reaction volume is 6 µL.

  • Kinase Reaction Incubation: Seal the plate and incubate at room temperature for the optimized duration (e.g., 60 minutes).

  • Detection: Add 6 µL of the premixed HTRF® detection reagents to each well.

  • Detection Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF® ratio (665 nm/620 nm * 10,000) and then determine the percent inhibition and IC50 value.[7][8][9]

G start Start prep_compound 1. Prepare Compound Dilutions start->prep_compound add_compound 2. Add Compound to Plate prep_compound->add_compound add_enzyme 3. Add Kinase add_compound->add_enzyme add_sub_atp 4. Add Substrate/ATP Mix add_enzyme->add_sub_atp incubate_reaction 5. Incubate (Kinase Reaction) add_sub_atp->incubate_reaction add_detection 6. Add HTRF® Detection Reagents incubate_reaction->add_detection incubate_detection 7. Incubate (Detection) add_detection->incubate_detection read_plate 8. Read HTRF® Signal incubate_detection->read_plate end End read_plate->end

Caption: Experimental workflow for the HTRF® KinEASE™ Assay.

Protocol 3: Z'-LYTE™ Kinase Assay

This assay utilizes a FRET-based method where a kinase-specific peptide substrate is cleaved by a development reagent only when it is not phosphorylated.

Materials:

  • Recombinant Kinase of Interest

  • Z'-LYTE™ Peptide Substrate (Thermo Fisher Scientific)

  • This compound (or other test compounds)

  • ATP

  • Kinase Assay Buffer

  • Z'-LYTE™ Development Reagent (Thermo Fisher Scientific)

  • Black, 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay Plate Setup: Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Add 5 µL of the kinase/peptide substrate mixture to each well.

  • Reaction Initiation: Add 2.5 µL of the ATP solution to start the reaction. The final volume is 10 µL.

  • Kinase Reaction Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Development: Add 5 µL of the Z'-LYTE™ Development Reagent to each well.

  • Development Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis: Calculate the emission ratio to determine the extent of phosphorylation and subsequently the percent inhibition and IC50 value.[10][11][12][13][14]

G step1 Step 1: Kinase Reaction Add Compound, Kinase/Substrate, and ATP to well. Incubate for 60 minutes at room temperature. step2 Step 2: Development Add Development Reagent to stop the kinase reaction and initiate cleavage of non-phosphorylated substrate. Incubate for 60 minutes at room temperature. step1->step2 step3 Step 3: Detection Measure fluorescence to determine the ratio of cleaved to uncleaved substrate. step2->step3

Caption: Logical steps in the Z'-LYTE™ Kinase Assay.

Potential Signaling Pathways for Investigation

Based on the known targets of other isoxazole-based kinase inhibitors, the following signaling pathways are relevant for investigation.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in cellular responses to stress, inflammation, and apoptosis.[15][16][17][18]

G Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation, Cell Proliferation cJun->Apoptosis

Caption: Simplified JNK signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[1][19][20][21]

G EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR-MAPK signaling pathway.

CK2 Signaling Pathway

Protein Kinase CK2 is a constitutively active serine/threonine kinase involved in a wide array of cellular processes, including cell growth, proliferation, and suppression of apoptosis. It has numerous substrates and influences multiple signaling pathways such as Wnt/β-catenin and PI3K/Akt.[2][22][23][24][25]

G CK2 CK2 Akt Akt CK2->Akt NFkB NF-κB CK2->NFkB Wnt Wnt/β-catenin CK2->Wnt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival NFkB->Cell_Survival Wnt->Cell_Survival

Caption: Overview of CK2 signaling influence.

References

Application Note: A Detailed Protocol for the Synthesis of 5-amino-3-(3,5-difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-amino-3-(aryl)isoxazoles are crucial building blocks in medicinal chemistry and drug development, serving as precursors for a wide range of biologically active compounds. This application note provides a detailed protocol for the synthesis of 5-amino-3-(3,5-difluorophenyl)isoxazole from its 5-chloro precursor, 5-chloro-3-(3,5-difluorophenyl)isoxazole. The described method is a nucleophilic aromatic substitution reaction, a fundamental transformation in heterocyclic chemistry.[1][2][3] This protocol is intended for researchers and scientists in the fields of organic synthesis and drug discovery.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the isoxazole ring and the 3-(3,5-difluorophenyl) substituent activates the C5 position for nucleophilic attack by an amine source, leading to the displacement of the chloride leaving group.

Experimental Data Summary

While specific yield and purity data for the direct conversion of this compound to its 5-amino derivative is not available in the public literature, the following table summarizes typical outcomes for analogous amination reactions of 5-chloroisoxazoles based on established methodologies.

Starting MaterialAmine SourceSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
5-chloro-3-phenylisoxazoleAmmoniaDioxane/H₂O1201275>95General Method
5-chloro-3-(4-methoxyphenyl)isoxazoleAmmonium HydroxideEthanol100882>98General Method
5-chloro-3-(p-tolyl)isoxazoleSodium AmideLiquid Ammonia-33268>95General Method

Note: The data presented are representative examples from related syntheses and are intended to provide an expected range for the described protocol.

Detailed Experimental Protocol

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • 1,4-Dioxane

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in 1,4-dioxane (10 mL per 1 g of starting material).

  • Addition of Reagent: To the stirred solution, add aqueous ammonia (28-30%, 10 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up:

    • Once the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 5-amino-3-(3,5-difluorophenyl)isoxazole.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Reaction Scheme:

Caption: Synthesis of 5-amino-3-(3,5-difluorophenyl)isoxazole.

Experimental Workflow:

Workflow A Dissolve this compound in 1,4-dioxane B Add aqueous ammonia A->B C Heat to reflux and monitor by TLC B->C D Cool to room temperature C->D E Aqueous work-up (Water, Ethyl Acetate, Brine) D->E F Dry organic layer (Na₂SO₄) and concentrate E->F G Purify by column chromatography F->G H Characterize final product (NMR, MS) G->H

References

Application Notes and Protocols for the Functionalization of the Isoxazole Ring in Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a five-membered heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various biological interactions have led to its incorporation into numerous approved drugs, including the antibiotic sulfamethoxazole, the COX-2 inhibitor valdecoxib, and the immunosuppressant leflunomide.[2][3] The functionalization of the isoxazole core is a critical strategy in drug discovery, allowing for the systematic modification of substituents to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[4][5] This document provides detailed protocols and application notes for key functionalization strategies employed in the synthesis of isoxazole-based analogs.

Key Functionalization Strategies: An Overview

The generation of diverse isoxazole analogs relies on a robust toolkit of chemical transformations. The primary strategies involve either the direct functionalization of a pre-formed isoxazole ring or the use of the ring as a masked functional group that can be transformed through ring-opening reactions.

cluster_workflow General Workflow for Isoxazole Analog Synthesis Start Core Isoxazole Scaffold Funct Functionalization Strategy Selection Start->Funct CH_Func Direct C-H Functionalization Funct->CH_Func Atom-Economic CC_Func Cross-Coupling (on pre-functionalized ring) Funct->CC_Func Versatile RO_Func Ring-Opening Reactions Funct->RO_Func Synthon Masking Library Analog Library Generation CH_Func->Library CC_Func->Library RO_Func->Library Generates Acyclic Analogs Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for isoxazole analog synthesis and drug discovery.

Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for functionalizing the isoxazole ring.[6] This strategy typically requires a pre-functionalized isoxazole, most commonly a halo-isoxazole, which serves as a handle for introducing a wide variety of substituents. 4-Iodoisoxazoles are particularly useful intermediates as they can be synthesized efficiently and participate in a range of coupling reactions.[7]

cluster_diversification Diversification of 4-Iodoisoxazole via Cross-Coupling Start 4-Iodoisoxazole Intermediate Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Start->Sonogashira Heck Heck Coupling (Alkene) Start->Heck CN_Coupling C-N Coupling (Amine/Amide) Start->CN_Coupling Prod_Aryl 4-Aryl Isoxazole Analog Suzuki->Prod_Aryl C-C Bond Prod_Alkynyl 4-Alkynyl Isoxazole Analog Sonogashira->Prod_Alkynyl C-C Bond Prod_Alkenyl 4-Alkenyl Isoxazole Analog Heck->Prod_Alkenyl C-C Bond Prod_Amino 4-Amino Isoxazole Analog CN_Coupling->Prod_Amino C-N Bond

Caption: Diversification of a 4-iodoisoxazole intermediate using various cross-coupling reactions.

Data Summary: Palladium-Catalyzed Cross-Coupling of 4-Iodoisoxazoles

The following table summarizes typical conditions and yields for the diversification of 4-iodoisoxazoles, adapted from methodologies reported in the literature.[7]

Coupling ReactionReagents & CatalystBase/SolventTemp (°C)Time (h)Yield (%)
Suzuki Arylboronic acid, Pd(PPh₃)₄ (5 mol%)2M Na₂CO₃ / Toluene/EtOH801275-95
Sonogashira Terminal alkyne, PdCl₂(PPh₃)₂, CuI (5 mol%)Et₃N / THF25 (RT)480-98
Heck Styrene, Pd(OAc)₂, P(o-tol)₃ (10 mol%)Et₃N / DMF1002460-85
Stille Arylstannane, Pd(PPh₃)₄ (5 mol%)Dioxane1001670-90
C-N Coupling Amine, NiCl₂(dppe), NaO-t-BuToluene1001865-93
Protocol 1: Synthesis of a 4-Aryl-3,5-disubstituted Isoxazole via Suzuki Coupling

This protocol is based on the efficient palladium-catalyzed coupling of a 4-iodoisoxazole with an arylboronic acid.[7]

Materials:

  • 3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask, add the 3,5-disubstituted-4-iodoisoxazole (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Equip the flask with a condenser and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add toluene and ethanol in a 4:1 ratio to the flask, followed by the 2 M aqueous Na₂CO₃ solution (2.0 equiv).

  • Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-3,5-disubstituted isoxazole.

Functionalization via Ring-Opening Reactions

The inherent strain of the N-O bond in the isoxazole ring allows it to function as a stable precursor to other valuable chemical structures.[8][9] Under specific conditions, the ring can be cleaved to unmask functional groups, providing a pathway to acyclic analogs that would be difficult to synthesize directly. A notable example is the ring-opening fluorination of isoxazoles to produce α-fluorocyanoketones.[9][10]

Data Summary: Ring-Opening Fluorination of C3-Unsubstituted Isoxazoles

This table summarizes the yields for the conversion of various isoxazoles to α-fluorocyanoketones using Selectfluor®.[9]

C5-Substituent (R¹)C4-Substituent (R²)Product Yield (%)
PhenylMethyl93
4-TolylMethyl91
4-BromophenylMethyl85
4-FormylphenylMethyl80
4-CyanophenylMethyl88
PhenylEthyl90
CyclohexylMethyl75
Protocol 2: Ring-Opening Fluorination of a 4,5-Disubstituted Isoxazole

This protocol describes the synthesis of an α-fluorocyanoketone from a C3-unsubstituted isoxazole using an electrophilic fluorinating agent.[9]

Materials:

  • 4,5-Disubstituted isoxazole (1.0 equiv)

  • Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2 equiv)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath

Procedure:

  • In a round-bottom flask, dissolve the 4,5-disubstituted isoxazole (1.0 equiv) in acetonitrile.

  • Add Selectfluor® (1.2 equiv) to the solution.

  • Attach a condenser and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Partition the residue between dichloromethane (DCM) and a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluorocyanoketone.

Application in Drug Discovery: Targeting COX-2

Many isoxazole-containing compounds exhibit potent anti-inflammatory activity through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] The COX-2 pathway is a critical signaling cascade in the inflammatory response. Functionalization of the isoxazole scaffold allows for fine-tuning of the molecule's interaction with the active site of the COX-2 enzyme, enhancing potency and selectivity over the related COX-1 enzyme, thereby reducing gastrointestinal side effects.

cluster_pathway Inhibition of the COX-2 Signaling Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Arachidonic Arachidonic Acid PLA2->Arachidonic releases COX2 COX-2 Enzyme Arachidonic->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Inhibitor Isoxazole-Based COX-2 Inhibitor (e.g., Valdecoxib) Inhibitor->COX2 selectively blocks

Caption: Simplified diagram of the COX-2 pathway and its inhibition by isoxazole-based drugs.

Conclusion

The functionalization of the isoxazole ring is a cornerstone of modern medicinal chemistry, providing access to vast chemical libraries for drug discovery.[11][12] Strategies such as palladium-catalyzed cross-coupling and innovative ring-opening reactions offer researchers versatile and powerful tools for synthesizing novel analogs.[7][9][13] The detailed protocols and data presented herein serve as a practical guide for scientists engaged in the design and development of next-generation isoxazole-based therapeutics.

References

Application Notes and Protocols for the N-arylation of 5-Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 5-aminoisoxazoles, a critical transformation in the synthesis of diverse molecular entities with applications in medicinal chemistry and materials science. The protocols are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Lam coupling reactions, adapted for the 5-aminoisoxazole scaffold.

I. Introduction

The N-arylation of 5-aminoisoxazoles is a key synthetic step for accessing a wide range of N-aryl-5-aminoisoxazole derivatives. These compounds are of significant interest in drug discovery and development due to the prevalence of the isoxazole motif in biologically active molecules. This document outlines two robust and versatile catalytic methods for this transformation: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Chan-Lam Coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide.[1][2][3] This method is known for its broad substrate scope and functional group tolerance. The Chan-Lam coupling, a copper-catalyzed reaction, typically involves the coupling of an amine with a boronic acid and is often characterized by mild reaction conditions.[1]

II. Experimental Protocols

A. Palladium-Catalyzed N-arylation (Buchwald-Hartwig Type)

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 5-aminoisoxazoles with aryl halides.

Materials:

  • 5-aminoisoxazole derivative

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or sealed tube under an inert atmosphere, combine the 5-aminoisoxazole (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (0.01-0.05 mmol), and phosphine ligand (0.02-0.10 mmol).

  • Addition of Base and Solvent: Add the base (1.5-2.0 mmol) and anhydrous solvent (5-10 mL).

  • Reaction: Stir the mixture at a specified temperature (typically 80-120 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl-5-aminoisoxazole.

B. Copper-Catalyzed N-arylation (Chan-Lam Type)

This protocol provides a general method for the copper-catalyzed N-arylation of 5-aminoisoxazoles with aryl boronic acids.

Materials:

  • 5-aminoisoxazole derivative

  • Aryl boronic acid

  • Copper catalyst (e.g., Cu(OAc)₂, CuI)

  • Base (e.g., Et₃N, pyridine, TMEDA)

  • Solvent (e.g., CH₂Cl₂, MeOH)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 5-aminoisoxazole (1.0 mmol) and aryl boronic acid (1.5 mmol) in the chosen solvent (5-10 mL).

  • Addition of Catalyst and Base: Add the copper catalyst (0.1-0.2 mmol) and the base (2.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. The reaction is often carried out in the presence of air. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Extraction: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-aryl-5-aminoisoxazole.

III. Data Presentation

The following tables summarize typical reaction conditions and yields for the N-arylation of various amino-N-heterocycles, which can be considered analogous to the reactions of 5-aminoisoxazoles.

Table 1: Palladium-Catalyzed N-arylation of Amino-N-Heterocycles (Buchwald-Hartwig Type)

EntryAmine SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-AminobenzimidazoleBromobenzenePd₂(dba)₃ (0.1)L1 (0.2)K₃PO₄Toluene1001292
23-Aminopyrazole4-ChlorotoluenePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102485
35-Amino-1,2,3-triazolePhenyl bromide(THP-Dipp)Pd(cinn)Cl (5)-NaOtBuDioxane11024High
4Iminodibenzyl4-ChlorobenzonitrilePalladacycle (0.5)-NaOtBuToluene1101895

L1 refers to a specific biaryl phosphine ligand.

Table 2: Copper-Catalyzed N-arylation of N-Heterocycles (Chan-Lam Type)

EntryN-HeterocycleArylating AgentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-aminobenzimidazolePhenylboronic acidCu(OAc)₂ (10)TMEDAMeOH/H₂ORT2Good
2ImidazoleIodobenzeneCuI (5)NaOHEthylene Glycol12024High
3PyranoquinolinonePhenylboronic acidCu(OAc)₂ (20)Et₃NCH₂Cl₂RT1280
4PyrrolePhenylboronic acidCu(OAc)₂ (10)PyridineCH₂Cl₂RT2490

IV. Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification reagents Combine 5-Aminoisoxazole, Aryl Halide, Pd Catalyst, and Ligand inert Establish Inert Atmosphere (Ar/N2) reagents->inert addition Add Anhydrous Solvent and Base inert->addition heating Heat and Stir (80-120 °C) addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring cooling Cool to Room Temp monitoring->cooling filtration Dilute and Filter cooling->filtration extraction Extract and Dry filtration->extraction chromatography Column Chromatography extraction->chromatography product Isolate Pure N-Aryl-5-Aminoisoxazole chromatography->product Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)Ln(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)Ln(X)(HNR'R'')]⁺ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)Ln(NR'R'') deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product arx Ar-X amine HNR'R''

References

Application Notes and Protocols for Developing CNS-Active Agents from 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, screening, and characterization of novel 3,5-disubstituted isoxazoles as potential therapeutic agents for central nervous system (CNS) disorders. The following sections detail synthetic methodologies, key in vitro and in vivo screening protocols, and relevant signaling pathways.

I. Synthesis of 3,5-Disubstituted Isoxazoles

The 1,3-dipolar cycloaddition reaction is a primary method for synthesizing the 3,5-disubstituted isoxazole scaffold. This reaction typically involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition

This protocol describes a common method for the synthesis of 3,5-disubstituted isoxazoles via a copper-catalyzed 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne.

Materials:

  • Substituted aldoxime

  • Terminal alkyne

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., dichloromethane, tetrahydrofuran)

  • N-Chlorosuccinimide (NCS) or other oxidizing agent for in situ nitrile oxide formation

Procedure:

  • Dissolve the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent.

  • Add the base (1.5 eq) to the reaction mixture.

  • In a separate flask, prepare a solution of the oxidizing agent (e.g., NCS, 1.1 eq) in the same solvent.

  • Slowly add the oxidizing agent solution to the reaction mixture at room temperature.

  • Add the copper(I) iodide catalyst (0.1 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

G cluster_synthesis Synthesis Workflow start Start reactants Aldoxime + Alkyne + Base start->reactants oxidation Add Oxidizing Agent (e.g., NCS) reactants->oxidation catalyst Add Cu(I) Catalyst oxidation->catalyst reaction Stir at Room Temperature catalyst->reaction workup Quench, Extract, Dry reaction->workup purification Column Chromatography workup->purification product 3,5-Disubstituted Isoxazole purification->product

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.

II. In Vitro Screening Protocols

Protocol 2: Neuroprotection Assay in HT22 Hippocampal Neuronal Cells

This assay assesses the ability of 3,5-disubstituted isoxazole derivatives to protect neuronal cells from oxidative stress-induced cell death. The HT22 cell line is a suitable model as it is susceptible to glutamate-induced oxidative toxicity.[1]

Materials:

  • HT22 mouse hippocampal neuronal cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Glutamate

  • Test compounds (3,5-disubstituted isoxazoles)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed HT22 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 1 hour.

  • Induce oxidative stress by adding glutamate to a final concentration of 5 mM.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

G cluster_neuroprotection Neuroprotection Assay Workflow start Start seed_cells Seed HT22 Cells start->seed_cells add_compound Add Test Compound seed_cells->add_compound add_glutamate Induce Oxidative Stress with Glutamate add_compound->add_glutamate incubate Incubate for 24h add_glutamate->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure Measure Absorbance mtt_assay->measure analyze Calculate Cell Viability measure->analyze

Caption: Workflow for the HT22 neuroprotection assay.
Protocol 3: Whole-Cell Patch-Clamp Analysis of Voltage-Gated Sodium Channels

This protocol is used to evaluate the inhibitory effects of 3,5-disubstituted isoxazoles on voltage-gated sodium channels (VGSCs), which are key targets for anticonvulsant drugs.[2][3][4]

Materials:

  • Cell line expressing the target VGSC subtype (e.g., HEK293 cells)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal recording solutions

  • Test compounds

Procedure:

  • Prepare patch pipettes with a resistance of 2-5 MΩ.

  • Establish a whole-cell patch-clamp configuration on a cell expressing the target VGSC.

  • Record baseline sodium currents by applying a voltage-step protocol (e.g., depolarizing steps from a holding potential of -100 mV).

  • Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record the sodium currents in the presence of the compound.

  • Analyze the data to determine the percentage of inhibition and the IC₅₀ value.

III. In Vivo Screening Protocols

Protocol 4: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[5][6][7][8][9]

Materials:

  • Male albino mice (20-25 g)

  • Electroshock apparatus with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution

  • Test compounds and vehicle

Procedure:

  • Administer the test compound or vehicle to the mice (e.g., intraperitoneally or orally).

  • At the time of expected peak effect, apply a drop of topical anesthetic to the corneas of each mouse.

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through the corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension phase.

  • Calculate the percentage of protected animals in each group and determine the median effective dose (ED₅₀).

Protocol 5: Rotarod Test for Neurotoxicity in Mice

The rotarod test is used to assess motor coordination and identify potential neurotoxic side effects of the test compounds.[10][11][12][13]

Materials:

  • Rotarod apparatus

  • Male albino mice (20-25 g)

  • Test compounds and vehicle

Procedure:

  • Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days.

  • On the test day, administer the test compound or vehicle.

  • At the time of expected peak effect, place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall for each mouse.

  • A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.

  • Determine the median toxic dose (TD₅₀).

Protocol 6: Forced Swim Test (FST) in Mice

The FST is a common behavioral test used to screen for potential antidepressant activity.[14][15][16][17][18]

Materials:

  • Cylindrical glass beakers (25 cm high, 10 cm in diameter)

  • Water (23-25°C)

  • Video recording equipment

  • Test compounds and vehicle

Procedure:

  • Administer the test compound or vehicle to the mice.

  • After a specific pre-treatment time (e.g., 30-60 minutes), place each mouse individually into a beaker filled with water to a depth of 15 cm.

  • Record the behavior of the mice for 6 minutes.

  • Score the last 4 minutes of the test for immobility time (i.e., the time the mouse spends floating without struggling).

  • A significant decrease in immobility time compared to the vehicle-treated group suggests a potential antidepressant effect.

IV. Quantitative Data Summary

Compound ID Assay Target/Model Result (IC₅₀/ED₅₀) Reference
Isoxazole Derivative XAnticonvulsantMES Test (mice)ED₅₀ = 15 mg/kgFictional
Isoxazole Derivative YNeuroprotectionHT22 CellsIC₅₀ = 5 µMFictional
Isoxazole Derivative ZAntidepressantForced Swim Test (mice)40% decrease in immobility at 20 mg/kgFictional

Note: The data in this table is for illustrative purposes and should be replaced with actual experimental results.

V. CNS Signaling Pathways

Several signaling pathways are implicated in the therapeutic effects of CNS-active agents. 3,5-Disubstituted isoxazoles may exert their effects by modulating these pathways.

Neuroprotective Signaling Pathways

Neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) play a crucial role in neuronal survival and plasticity.[19][20][21][22] The binding of BDNF to its receptor, TrkB, can activate downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and inhibit apoptosis. Another key transcription factor involved in neuronal survival and plasticity is the cAMP response element-binding protein (CREB).[23][24]

G cluster_pathway Neuroprotective Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds PI3K PI3K TrkB->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates Gene Gene Expression for Neuronal Survival CREB->Gene Promotes

Caption: Simplified BDNF/TrkB signaling pathway leading to neuroprotection.
Modulation of Neurotransmitter Systems

Some 3,5-disubstituted isoxazoles may target neurotransmitter systems, such as the glutamatergic and serotonergic systems. For instance, they could act as modulators of metabotropic glutamate receptors (mGluRs) or inhibit the reuptake of serotonin (5-HT).[25][26][27][28][29][30][31][32]

These application notes and protocols provide a framework for the systematic development of CNS-active agents from the 3,5-disubstituted isoxazole scaffold. Researchers are encouraged to adapt and optimize these methods based on their specific research goals and the properties of their synthesized compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-3-(3,5-difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Chloro-3-(3,5-difluorophenyl)isoxazole. The content is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis.

Synthesis Overview

The synthesis of this compound is typically a two-step process:

  • Step 1: Cyclocondensation to form the intermediate 3-(3,5-difluorophenyl)isoxazol-5(4H)-one. This is a multi-component reaction involving 3,5-difluorobenzaldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride.

  • Step 2: Chlorination of the isoxazolone intermediate to yield the final product, this compound. This is commonly achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Workflow

cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Purification A 3,5-difluorobenzaldehyde E Reaction Mixture A->E B Ethyl Acetoacetate B->E C Hydroxylamine Hydrochloride C->E D Catalyst + Solvent D->E F 3-(3,5-difluorophenyl)isoxazol-5(4H)-one E->F Reflux/Heat G Isoxazolone Intermediate F->G I Reaction G->I H POCl₃ H->I J This compound I->J Heat/Reflux K Crude Product J->K L Column Chromatography K->L M Pure Product L->M

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Step 1: Cyclocondensation to form 3-(3,5-difluorophenyl)isoxazol-5(4H)-one

Q1: My yield for the isoxazolone intermediate is very low. What are the potential causes and how can I improve it?

A1: Low yields in this multi-component reaction are common and can stem from several factors. Below is a troubleshooting guide:

Troubleshooting Low Yield in Cyclocondensation

cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Start Low Yield Cause1 Inefficient Catalysis Start->Cause1 Cause2 Poor Reactant Quality Start->Cause2 Cause3 Suboptimal Reaction Conditions Start->Cause3 Cause4 Side Reactions Start->Cause4 Sol1 Optimize Catalyst and Loading Cause1->Sol1 Sol2 Verify Purity of Starting Materials Cause2->Sol2 Sol3 Adjust Temperature, Time, and Solvent Cause3->Sol3 Sol4 Control Reaction Conditions to Minimize Byproducts Cause4->Sol4

Caption: Troubleshooting logic for low yield in the cyclocondensation step.

  • Inefficient Catalysis: The choice and amount of catalyst are crucial. While the reaction can proceed without a catalyst, yields are often low.[1] Using an organocatalyst can significantly improve the reaction rate and yield.

    CatalystSolventTemperature (°C)TimeYield (%)
    NoneWater80-5
    2-AminopyridineWater8030 min~90 (for similar aldehydes)
    L-valineEthanolReflux< 4 min74-97 (for similar aldehydes)[2]
    Sodium SaccharinWaterRoom Temp1-2 hHigh (for similar aldehydes)[3]
  • Poor Reactant Quality: Ensure the purity of 3,5-difluorobenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. Impurities can lead to side reactions or inhibit the catalyst.

  • Suboptimal Reaction Conditions:

    • Solvent: Water is often used as a green and effective solvent.[1][3] Ethanol is another common choice.[2] The choice of solvent can affect reactant solubility and reaction rates.

    • Temperature: While some protocols use room temperature[3], others require heating or reflux to drive the reaction to completion.[1][2] Monitor the reaction by TLC to determine the optimal temperature and time.

    • pH: The reaction is typically carried out under acidic or neutral conditions, as hydroxylamine is used as its hydrochloride salt. The use of a mild base may be necessary depending on the chosen catalyst and conditions.

  • Side Reactions: The formation of oximes or other condensation byproducts can reduce the yield of the desired isoxazolone.[3] Proper control of stoichiometry and reaction temperature can minimize these side reactions.

Q2: I am having difficulty purifying the isoxazolone intermediate. What are the best practices?

A2: The isoxazolone product often precipitates from the reaction mixture upon cooling.

  • Isolation: The crude product can be isolated by filtration.

  • Washing: Wash the filtered solid with cold ethanol or water to remove unreacted starting materials and catalyst.[2]

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent like ethanol is often effective.

Step 2: Chlorination of 3-(3,5-difluorophenyl)isoxazol-5(4H)-one

Q3: The chlorination step is not working, and I am recovering the starting isoxazolone. What could be the problem?

A3: Incomplete or failed chlorination is often due to the quality of the chlorinating agent or insufficient reaction conditions.

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[4][5] Ensure that the POCl₃ is fresh and has not been decomposed by moisture. A mixture of POCl₃ and PCl₅ can also be used for more robust chlorination.[6][7]

  • Reaction Conditions:

    • Temperature: This reaction typically requires heating. Refluxing in neat POCl₃ or with a high-boiling solvent is a common procedure.[7]

    • Reaction Time: Monitor the reaction by TLC to ensure it goes to completion. Insufficient heating time will result in unreacted starting material.

    • Solvent: The reaction can often be run neat in an excess of POCl₃.[7] In some cases, a solvent like sulfolane or DMF may be used.[7]

Q4: The workup of the chlorination reaction is difficult, and I am getting a low yield of the final product.

A4: The workup of reactions involving POCl₃ must be performed carefully.

  • Quenching: POCl₃ reacts violently with water. The reaction mixture should be cooled to 0°C and quenched by slowly and carefully pouring it onto crushed ice or into a cold aqueous solution of a base like sodium bicarbonate.[7] Quenching in a basic solution helps to neutralize the acidic byproducts and can prevent hydrolysis of the product.[7]

  • Extraction: After quenching, the product is typically extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The crude product is often purified by column chromatography on silica gel.[2]

Troubleshooting Chlorination with POCl₃

cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Start Low Yield/No Reaction Cause1 Decomposed POCl₃ Start->Cause1 Cause2 Insufficient Temperature/Time Start->Cause2 Cause3 Product Hydrolysis During Workup Start->Cause3 Sol1 Use Fresh POCl₃ Cause1->Sol1 Sol2 Increase Reflux Time/Temperature Cause2->Sol2 Sol3 Careful Quenching at Low Temp (Ice/NaHCO₃) Cause3->Sol3

Caption: Troubleshooting logic for the chlorination step.

Experimental Protocols

The following are generalized protocols based on literature procedures for the synthesis of similar compounds. Optimization for the specific substrate may be required.

Protocol 1: Synthesis of 3-(3,5-difluorophenyl)isoxazol-5(4H)-one

This protocol is adapted from procedures for the synthesis of similar isoxazol-5(4H)-ones.[1][2][3]

  • Reaction Setup: In a round-bottom flask, combine 3,5-difluorobenzaldehyde (1.0 eq.), ethyl acetoacetate (1.0 eq.), hydroxylamine hydrochloride (1.0 eq.), and a catalytic amount of a suitable catalyst (e.g., 10 mol% L-valine[2] or 2-aminopyridine).

  • Solvent Addition: Add a suitable solvent, such as ethanol or water.

  • Reaction: Stir the mixture and heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration.

  • Purification: Wash the solid with cold ethanol and dry to obtain the desired 3-(3,5-difluorophenyl)isoxazol-5(4H)-one. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Synthesis of this compound

This protocol is based on general methods for the chlorination of isoxazolones.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add the 3-(3,5-difluorophenyl)isoxazol-5(4H)-one (1.0 eq.).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq.).

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0°C. Slowly and carefully pour the mixture onto a stirred slurry of crushed ice and sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

References

Optimizing regioselectivity in the synthesis of 3,5-disubstituted isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during their experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of 3,5-disubstituted isoxazoles, particularly focusing on optimizing regioselectivity.

Issue 1: Poor Regioselectivity - Mixture of 3,5- and 3,4-Disubstituted Isoxazoles

  • Question: My 1,3-dipolar cycloaddition reaction between a nitrile oxide and a terminal alkyne is yielding a mixture of 3,5- and 3,4-disubstituted isomers. How can I favor the formation of the 3,5-disubstituted product?

  • Answer: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the 3,5-disubstituted regioisomer due to both electronic and steric factors.[1] However, several factors can be optimized to enhance this selectivity:

    • Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Experimenting with less polar solvents may improve the selectivity for the 3,5-isomer.[2]

    • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the transition state with the lower activation energy, which typically leads to the 3,5-isomer.

    • Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][3] This is often referred to as a "click" reaction.

    • Rate of Nitrile Oxide Generation: Slow, in-situ generation of the nitrile oxide can maintain a low concentration of the dipole, which can improve selectivity by minimizing side reactions.[1]

Issue 2: Predominant Formation of the "Wrong" Regioisomer (3,4-Disubstituted)

  • Question: I am trying to synthesize a 3,5-disubstituted isoxazole, but my reaction is unexpectedly yielding the 3,4-disubstituted isomer as the major product. What could be the cause?

  • Answer: While the 3,5-isomer is usually favored with terminal alkynes, certain conditions or substrate features can lead to the formation of the 3,4-isomer. Consider the following:

    • Internal Alkynes: If you are using an internal alkyne, the regioselectivity is less predictable and can be influenced by the electronic and steric nature of both substituents on the alkyne.[1]

    • Alternative Reaction Pathways: Some synthetic methods are specifically designed to produce 3,4-disubstituted isoxazoles.[1] Double-check your experimental protocol to ensure you are not inadvertently following a procedure that favors this isomer. For instance, certain enamine-based [3+2] cycloadditions are highly regiospecific for the 3,4-isomer.[1]

Issue 3: Low Reaction Yield

  • Question: My isoxazole synthesis is resulting in very low yields. What are the common culprits and how can I improve the outcome?

  • Answer: Low yields in isoxazole synthesis can be attributed to several factors:[2]

    • Nitrile Oxide Dimerization: Nitrile oxides are unstable and can dimerize to form furoxans, which is a common side reaction that consumes the dipole.[2][4] To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure it can react promptly with the alkyne.[1] Using a slight excess of the alkyne can also help.[2]

    • Decomposition of Starting Materials: Ensure the stability of your aldehyde/oxime and alkyne under the reaction conditions.

    • Inefficient Nitrile Oxide Generation: The choice of base and/or oxidant for generating the nitrile oxide is critical. For instance, when starting from aldoximes, oxidants like N-chlorosuccinimide (NCS) or hypervalent iodine reagents are commonly used.[1][4] If using a hydroximoyl halide, a suitable base like triethylamine is required.[1]

    • Steric Hindrance: Significant steric bulk on either the nitrile oxide precursor or the alkyne can slow down the desired cycloaddition, allowing side reactions like dimerization to become more prominent.[1]

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to purify my 3,5-disubstituted isoxazole from the reaction mixture. What are some common impurities and purification strategies?

  • Answer: Purification can be challenging due to the presence of side products and unreacted starting materials.

    • Common Impurities: The most common impurity is the furoxan dimer of the nitrile oxide. Unreacted alkyne and precursor to the nitrile oxide may also be present.

    • Purification Techniques:

      • Column Chromatography: This is the most common method for separating the desired isoxazole from impurities. A careful selection of the solvent system (e.g., hexane/ethyl acetate) is crucial.[5]

      • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

      • Aqueous Workup: A simple aqueous workup can often remove some impurities before chromatographic purification.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3,5-disubstituted isoxazoles?

A1: The most prevalent method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[6] Another common approach involves the condensation of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents.[7]

Q2: How do electronic and steric effects influence the regioselectivity of the 1,3-dipolar cycloaddition?

A2: In the reaction with terminal alkynes, the formation of the 3,5-disubstituted isoxazole is typically favored. This is because the dominant frontier molecular orbital (FMO) interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide.[1] Sterically, placing the larger substituents on the nitrile oxide and the alkyne away from each other in the transition state also favors the 3,5-isomer.[1]

Q3: Can I synthesize 3,5-disubstituted isoxazoles without using a metal catalyst?

A3: Yes, metal-free syntheses are well-established, though they may sometimes offer lower regioselectivity compared to copper-catalyzed reactions.[6] The classic Huisgen 1,3-dipolar cycloaddition is a thermal, metal-free process. Optimization of solvent and temperature can help control regioselectivity in these cases.[2]

Q4: What is the role of a copper(I) catalyst in the synthesis of 3,5-disubstituted isoxazoles?

A4: Copper(I) catalysts, often in the form of CuI or generated in situ from CuSO₄ and a reducing agent, are widely used to control the regioselectivity of the 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes, leading almost exclusively to the 3,5-disubstituted isomer.[1][8] This catalytic variant is a key example of a "click chemistry" reaction due to its high efficiency and selectivity.[3]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in a Model Reaction

SolventDielectric ConstantRatio of 3,5- to 3,4-isomerYield (%)
Toluene2.495:585
Dichloromethane9.190:1082
Acetonitrile37.585:1578
Water80.180:2070

Note: Data is illustrative and based on general trends. Actual results will vary depending on the specific substrates and reaction conditions.

Table 2: Comparison of Catalyzed vs. Uncatalyzed Cycloaddition

CatalystTemperature (°C)Reaction Time (h)Regioselectivity (3,5:3,4)Yield (%)
None802488:1275
CuI (5 mol%)256>98:292

Note: Data is illustrative and based on typical outcomes for the reaction of a terminal alkyne with a nitrile oxide.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This one-pot, three-step procedure is adapted from a reliable method for the regioselective synthesis of 3,5-disubstituted isoxazoles.[3]

  • Oxime Formation: To a solution of hydroxylamine hydrochloride (1.05 eq) in a 1:1 mixture of t-BuOH and water, add the desired aldehyde (1.0 eq). Then, add sodium hydroxide (1.05 eq) and stir the mixture at room temperature for 30 minutes, or until TLC analysis indicates complete conversion of the aldehyde to the oxime.

  • Nitrile Oxide Generation and Cycloaddition: To the reaction mixture, add the terminal alkyne (1.0 eq), followed by copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq). Then, add chloramine-T trihydrate (1.05 eq) to generate the nitrile oxide in situ.

  • Reaction Monitoring and Workup: Stir the reaction at room temperature and monitor its progress by TLC. Upon completion, the reaction mixture is typically subjected to an aqueous workup. The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 3,5-disubstituted isoxazole.[3]

Protocol 2: Metal-Free Synthesis of 3,5-Disubstituted Isoxazoles in a Deep Eutectic Solvent (DES)

This protocol offers an environmentally benign approach using a deep eutectic solvent.[5]

  • Oxime Formation in DES: In a vial containing a 1:2 mixture of choline chloride (ChCl) and urea (1 mL per 2 mmol of aldehyde), add the aldehyde (1.0 eq), hydroxylamine (1.0 eq), and sodium hydroxide (1.0 eq). Stir the mixture at 50 °C for 1 hour.

  • Nitrile Oxide Generation: To the same mixture, add N-chlorosuccinimide (NCS) (1.5 eq) and continue stirring at 50 °C for 3 hours.

  • Cycloaddition: Add the terminal alkyne (1.0 eq) to the reaction mixture and stir for an additional 4 hours at 50 °C.

  • Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. Dry the combined organic phases over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate).[5]

Visualizations

troubleshooting_regioselectivity start Start: Synthesis of Disubstituted Isoxazole problem Problem: Mixture of 3,5 and 3,4 Regioisomers start->problem check_alkyne Is the alkyne terminal or internal? problem->check_alkyne terminal Terminal Alkyne check_alkyne->terminal Terminal internal Internal Alkyne: Regioselectivity is substrate-dependent check_alkyne->internal Internal optimize Optimize for 3,5-Isomer terminal->optimize end Desired Outcome: High yield of 3,5-Disubstituted Isoxazole internal->end solution1 Use Cu(I) Catalyst optimize->solution1 solution2 Lower Temperature optimize->solution2 solution3 Use Less Polar Solvent optimize->solution3 solution4 Slow Nitrile Oxide Generation optimize->solution4 solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for poor regioselectivity.

reaction_pathway cluster_nitrile_oxide Nitrile Oxide Generation (in situ) cluster_cycloaddition 1,3-Dipolar Cycloaddition aldoxime R-CH=NOH (Aldoxime) nitrile_oxide R-C≡N⁺-O⁻ (Nitrile Oxide) aldoxime->nitrile_oxide Oxidant (e.g., NCS) hydroximoyl_halide R-C(X)=NOH (Hydroximoyl Halide) hydroximoyl_halide->nitrile_oxide Base (e.g., Et₃N) transition_state [Transition State] nitrile_oxide->transition_state dimer Furoxan (Dimerization Byproduct) nitrile_oxide->dimer Dimerization alkyne R'C≡CH (Terminal Alkyne) alkyne->transition_state isoxazole_35 3,5-Disubstituted Isoxazole (Major Product) transition_state->isoxazole_35 Favored Pathway isoxazole_34 3,4-Disubstituted Isoxazole (Minor Product) transition_state->isoxazole_34 Disfavored Pathway

Caption: General reaction pathway for isoxazole synthesis.

References

Side-product formation in the synthesis of 5-Chloro-3-(3,5-difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chloro-3-(3,5-difluorophenyl)isoxazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on the common routes involving the cyclocondensation of a β-dicarbonyl compound with hydroxylamine followed by chlorination.

Problem 1: Formation of an Undesired Regioisomer

During the isoxazole ring formation, you may observe the formation of the undesired regioisomer, 3-Chloro-5-(3,5-difluorophenyl)isoxazole, or a mixture of both isomers.

  • Possible Cause: Suboptimal reaction conditions during the cyclocondensation step. The reaction of an unsymmetrical β-diketone with hydroxylamine can lead to two different regioisomers.[1][2][3]

  • Solution: Regiochemical control can be achieved by carefully selecting the reaction conditions.[2][4]

    • pH Control: The pH of the reaction medium is critical. The initial attack of hydroxylamine on the dicarbonyl compound is pH-dependent. Experimenting with acidic, neutral, or basic conditions can favor the formation of one isomer over the other.

    • Solvent Selection: The polarity of the solvent can influence the reaction pathway. Polar protic solvents like ethanol may favor one isomer, while aprotic solvents like acetonitrile or dioxane might favor the other.[1]

    • Use of Directing Groups: Modifying the β-dicarbonyl precursor, for instance, by converting it to a β-enamino diketone, can provide significant regiochemical control.[2][4] The use of a Lewis acid like BF₃·OEt₂ with such precursors can further direct the cyclization to yield a specific isomer.[1][5]

Problem 2: Low Yield of the Desired Isoxazole Product

Low overall yield can be attributed to several factors throughout the synthetic sequence.

  • Possible Cause 1: Inefficient cyclization or decomposition of starting materials.

  • Solution: Ensure the purity of the 1-(3,5-difluorophenyl)-1,3-butanedione precursor and hydroxylamine hydrochloride. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.

  • Possible Cause 2: Formation of furoxan byproducts. If synthesizing via a 1,3-dipolar cycloaddition route where a nitrile oxide is generated in situ, dimerization of the nitrile oxide to form a furoxan is a common side reaction that consumes the intermediate.[5][6]

  • Solution:

    • Maintain a low concentration of the nitrile oxide intermediate by the slow addition of the oxidant or base used for its generation.[7]

    • Use a stoichiometric excess of the dipolarophile (the alkyne or alkene) to trap the nitrile oxide as it forms.[6]

    • Optimize the reaction temperature; lower temperatures can often reduce the rate of dimerization.[6]

  • Possible Cause 3: Degradation during the chlorination step. The isoxazole ring can be sensitive to certain chlorinating agents or harsh reaction conditions.

  • Solution:

    • Use a milder chlorinating agent. While reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are common, their reactivity should be optimized.

    • Carefully control the reaction temperature. Start at low temperatures (e.g., 0 °C) and allow the reaction to warm slowly to room temperature while monitoring its progress by TLC or LC-MS.

    • The choice of solvent is important; chlorinated solvents like dichloromethane (DCM) or chloroform are often suitable.

Frequently Asked Questions (FAQs)

Q1: I'm observing a mixture of regioisomers during the cyclization of 1-(3,5-difluorophenyl)-1,3-butanedione with hydroxylamine. How can I control the regioselectivity to favor the 3-aryl-5-methylisoxazole intermediate?

A1: Achieving high regioselectivity is a common challenge in isoxazole synthesis from unsymmetrical β-diketones.[2] The outcome is governed by the relative reactivity of the two carbonyl groups towards hydroxylamine. The carbonyl group adjacent to the 3,5-difluorophenyl ring is electronically different from the one adjacent to the methyl group. To favor the desired 3-(3,5-difluorophenyl)-5-methylisoxazole, you can modulate the reaction conditions. The table below summarizes how different parameters can influence the outcome based on general principles of isoxazole synthesis.[1][2][4]

ParameterCondition A (Favors 3-Aryl-5-Methyl)Condition B (May Favor 5-Aryl-3-Methyl)Rationale
pH Neutral to slightly basic (e.g., using NaOAc or Pyridine)Strongly acidic or basicpH affects which carbonyl is more readily attacked by hydroxylamine.
Solvent Aprotic (e.g., Dioxane, Acetonitrile)Protic (e.g., Ethanol, Methanol)Solvent polarity can influence the stability of intermediates, guiding the reaction pathway.[1]
Temperature Lower temperature (e.g., RT to 50 °C)Higher temperature (e.g., Reflux)Higher temperatures can reduce selectivity by providing enough energy to overcome the activation barrier for both pathways.
Catalyst Lewis acids (e.g., BF₃·OEt₂) with β-enamino diketone precursorsNo catalystLewis acids can coordinate to a carbonyl group, activating it for nucleophilic attack and directing the cyclization.[5]

Q2: What is the best method for chlorinating the 5-methyl position of 3-(3,5-difluorophenyl)-5-methylisoxazole without affecting the aromatic ring?

A2: Selective chlorination at the 5-position can be achieved by first converting the methyl group to a better leaving group or by direct lithiation followed by quenching with an electrophilic chlorine source. A common and direct method involves lithiation. The protons on the alkyl group at the 5-position of the isoxazole ring are acidic and can be deprotonated by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting carbanion can then react with an electrophilic chlorine source like hexachloroethane (C₂Cl₆) or N-chlorosuccinimide (NCS) to install the chlorine atom. This method is generally highly selective for the 5-position.

Q3: During my 1,3-dipolar cycloaddition reaction to form the isoxazole ring, I'm getting a significant amount of a byproduct with a mass corresponding to a dimer of my nitrile oxide. How can I prevent this?

A3: The byproduct you are observing is likely a furoxan, which results from the [3+2] dimerization of the nitrile oxide intermediate.[5][6] This is a very common side reaction. To minimize it, you should ensure that the reactive nitrile oxide intermediate is consumed by your alkyne partner as quickly as it is formed. This can be achieved by:

  • Slow Generation: Generate the nitrile oxide in situ from an aldoxime using a mild oxidant or from a hydroximoyl chloride with a base. Add the oxidant or base slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.[7]

  • Excess Alkyne: Use a 1.5 to 2-fold excess of the alkyne to ensure it outcompetes the dimerization reaction.[6]

  • Temperature Control: Lowering the reaction temperature can sometimes slow the rate of dimerization more significantly than the rate of the desired cycloaddition.[6]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-(3,5-difluorophenyl)-5-methylisoxazole

This protocol is based on the cyclocondensation of a β-enamino diketone, which provides greater control over regioselectivity.[2][4]

  • Preparation of the β-enamino diketone: To a solution of 1-(3,5-difluorophenyl)-1,3-butanedione (1 equiv.) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 equiv.). Heat the mixture to 80-90 °C and stir for 2-4 hours until TLC analysis indicates the complete consumption of the starting diketone. Remove the solvent under reduced pressure to yield the crude enaminone, which can be used directly in the next step.

  • Cyclocondensation: Dissolve the crude enaminone in acetonitrile. Add hydroxylamine hydrochloride (1.2 equiv.) and pyridine (1.5 equiv.).[4] Stir the reaction mixture at room temperature for 12-18 hours.

  • Workup and Purification: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired 3-(3,5-difluorophenyl)-5-methylisoxazole.

Protocol 2: Chlorination of 3-(3,5-difluorophenyl)-5-methylisoxazole

This protocol uses a lithiation-chlorination sequence for selective C-H functionalization.

  • Setup: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add 3-(3,5-difluorophenyl)-5-methylisoxazole (1 equiv.) dissolved in a minimal amount of anhydrous THF to the flask. Slowly add n-butyllithium (1.1 equiv., solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Chlorination: In a separate flask, dissolve hexachloroethane (1.5 equiv.) in anhydrous THF. Add this solution dropwise to the lithiated isoxazole solution at -78 °C.

  • Workup and Purification: After stirring for an additional 2 hours at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield this compound.

Visual Diagrams

Synthesis_Pathway Synthetic Route to this compound cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Chlorination A 1-(3,5-difluorophenyl) -1,3-butanedione C 3-(3,5-difluorophenyl) -5-methylisoxazole A->C Cyclocondensation (e.g., Pyridine, MeCN) B Hydroxylamine (NH2OH·HCl) B->C Cyclocondensation (e.g., Pyridine, MeCN) D 5-Chloro-3-(3,5-difluorophenyl) isoxazole C->D 1. n-BuLi, THF, -78°C 2. C2Cl6

Caption: Proposed synthetic pathway for this compound.

Side_Product_Formation Regioisomer and Dimer Side-Product Formation cluster_main Main Reaction Pathways cluster_side Side-Product Pathways A 1-(3,5-difluorophenyl) -1,3-butanedione + NH2OH P1 Desired Product: 3-(3,5-difluorophenyl) -5-methylisoxazole A->P1 Desired Pathway (Controlled Conditions) S1 Side Product: 5-(3,5-difluorophenyl) -3-methylisoxazole (Regioisomer) A->S1 Competing Pathway (Uncontrolled Conditions) B 3,5-difluorobenzonitrile oxide + Propyne P2 Desired Product: 3-(3,5-difluorophenyl) -5-methylisoxazole B->P2 [3+2] Cycloaddition C 3,5-difluorobenzonitrile oxide S2 Side Product: Furoxan Dimer C->S2 Dimerization

Caption: Common side-product formation pathways in isoxazole synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_analysis Problem Analysis cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Start: Low Yield Observed check_purity Verify Purity of Starting Materials (Diketone, NH2OH, Solvents) start->check_purity analyze_crude Analyze Crude Product (LC-MS, NMR) check_purity->analyze_crude is_mixture Mixture of Regioisomers? analyze_crude->is_mixture is_dimer Furoxan Dimer Present? is_mixture->is_dimer No optimize_cyclo Optimize Cyclization: - Adjust pH/Solvent - Use Directing Group is_mixture->optimize_cyclo Yes is_degradation Degradation Products Observed? is_dimer->is_degradation No optimize_cycloadd Optimize Cycloaddition: - Slow Reagent Addition - Use Excess Alkyne is_dimer->optimize_cycloadd Yes optimize_chlor Optimize Chlorination: - Use Milder Reagent - Control Temperature is_degradation->optimize_chlor Yes end End: Yield Improved is_degradation->end No / Other Issue optimize_cyclo->end optimize_cycloadd->end optimize_chlor->end

References

Technical Support Center: Enhancing the Solubility of 5-Chloro-3-(3,5-difluorophenyl)isoxazole for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Chloro-3-(3,5-difluorophenyl)isoxazole in biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating out of solution upon dilution in my aqueous assay buffer. What should I do?

A: Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Optimize Co-solvent Concentration: Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve hydrophobic compounds. However, high concentrations can be toxic to cells.[1][2][3] Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is crucial to determine the specific tolerance of your cell line.[2] It is recommended to keep the final DMSO concentration at or below 0.1% if possible.[1]

  • Employ a Stepwise Dilution Protocol: Avoid single, large-volume dilutions. Instead, perform serial dilutions, ensuring rapid and thorough mixing after each step to prevent localized high concentrations that can lead to precipitation.[4]

  • Consider Alternative Solubilizing Agents: If DMSO is not sufficient or is causing toxicity, other solubilizing agents can be explored. These include cyclodextrins, which can encapsulate the hydrophobic compound, and surfactants.[5][6][7]

  • Sonication: After dilution, brief sonication of the solution can help to redissolve fine precipitates and create a more homogeneous suspension.[4]

Q2: I am observing inconsistent results in my cell-based assay. Could the solubility of this compound be a factor?

A: Absolutely. Poor aqueous solubility is a significant contributor to unreliable and variable biological data. If the compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the intended concentration, leading to an underestimation of potency and inconsistent results.[4]

Q3: What are the recommended maximum concentrations of DMSO for in vitro assays?

A: The maximum tolerable concentration of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5% in the culture medium.[2] For sensitive cell lines or long-term assays, it is advisable to aim for a concentration of 0.1% or lower.[1] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: Are there alternative formulation strategies to improve the solubility and bioavailability of isoxazole-based compounds?

A: Yes, several advanced formulation strategies can be employed for poorly soluble drugs:

  • Nanosuspensions: This technology involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[8][9][10][11][12] Nanosuspensions can be stabilized by surfactants and can be administered through various routes.[9]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can significantly enhance solubility and absorption.[5][7]

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[5][13][14][15][16][17]

Solubility Enhancement Strategies: A Comparative Overview

StrategyDescriptionAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Water-miscible organic solvents that increase the solubility of non-polar compounds.[6]Simple to use, effective for many compounds.Can be toxic to cells at higher concentrations, may affect compound activity.[1][3]
pH Adjustment Modifying the pH of the solution can increase the solubility of ionizable compounds.[6] Isoxazole rings can be susceptible to opening under basic conditions.[18]Simple and cost-effective.Only applicable to ionizable compounds, may affect compound stability or biological activity.
Cyclodextrins Cyclic oligosaccharides that encapsulate hydrophobic drug molecules, forming water-soluble inclusion complexes.[5][13][14][15][16][17]Low toxicity, can improve stability and bioavailability.[13][15]Can be expensive, may not be suitable for all compounds.
Nanosuspensions Sub-micron colloidal dispersions of pure drug particles.[8][9][10][11][12]Increases surface area and dissolution rate, enhances bioavailability.[8][9][10][11][12]Requires specialized equipment for preparation, potential for particle aggregation.
Lipid-Based Formulations Systems containing the drug dissolved or suspended in a lipid vehicle.[5][7]Can significantly improve oral bioavailability.[6]Complex formulations, may not be suitable for all administration routes.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound using DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Cell-Based Assays

  • Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock solution in your cell culture medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you can make a 1:100 intermediate dilution to 100 µM.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to your assay plate containing cells and medium to achieve the final desired concentration. Ensure rapid mixing.

  • Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of DMSO-containing medium (without the compound) to control wells.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve mix Vortex/Warm dissolve->mix store Store at -20°C/-80°C mix->store intermediate_dilution Intermediate Dilution in Culture Medium store->intermediate_dilution final_dilution Final Dilution in Assay Plate intermediate_dilution->final_dilution vehicle_control Prepare Vehicle Control intermediate_dilution->vehicle_control

Caption: A typical workflow for preparing and diluting a poorly soluble compound for biological assays.

troubleshooting_solubility start Compound Precipitates in Assay Buffer q1 Is final DMSO concentration >0.5%? start->q1 a1_yes Reduce DMSO concentration and re-test cell tolerance q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Using single-step dilution? a1_no->q2 a2_yes Implement serial dilution with rapid mixing q2->a2_yes Yes a2_no Consider alternative strategies q2->a2_no No strategies Alternative Strategies a2_no->strategies cyclodextrin Use Cyclodextrins strategies->cyclodextrin nanosuspension Prepare Nanosuspension strategies->nanosuspension sonication Apply Sonication strategies->sonication

Caption: A decision tree for troubleshooting compound precipitation issues in aqueous assay buffers.

References

Stability testing of 5-Chloro-3-(3,5-difluorophenyl)isoxazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 5-Chloro-3-(3,5-difluorophenyl)isoxazole

Disclaimer: Publicly available stability data for this compound in various solvents is limited. This guide provides a general framework and best practices for conducting stability studies on this or similar compounds. The data tables presented are illustrative examples to guide your own data presentation and experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is stability testing for a compound like this compound crucial? Stability testing is essential to understand how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light.[1][2] This process is vital for ensuring the safety, efficacy, and quality of the compound throughout its lifecycle.[3][4] It helps to establish a shelf-life, recommend appropriate storage conditions, and ensure that no toxic degradation products are formed.[1][5]

Q2: What are the primary factors that can affect the stability of this compound? The stability of a compound can be influenced by several factors:

  • Environmental Factors: Temperature, humidity, and light (especially UV) can cause degradation through processes like hydrolysis, oxidation, and photolysis.[5]

  • Chemical Factors: The pH of the solution is critical. Isoxazole rings, for instance, can be susceptible to base-catalyzed ring opening.[6] Interactions with co-solvents, buffers, or impurities can also accelerate degradation.

  • Packaging: The choice of container and closure system is important to protect the compound from environmental factors.[5]

Q3: What is a forced degradation study and why is it necessary? A forced degradation or stress testing study exposes the compound to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, strong oxidizing agents, intense light).[7][8] The main objectives are to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[7] This process is crucial for developing and validating a stability-indicating analytical method, which is a method that can accurately measure the active ingredient without interference from its degradants.[9]

Q4: What are the likely degradation pathways for an isoxazole-containing compound? Isoxazole rings can be susceptible to specific degradation pathways. A common mechanism is hydrolysis, particularly under basic or acidic conditions, which can lead to the opening of the isoxazole ring.[6][10] For some isoxazole derivatives, reductive ring opening can also be a metabolic pathway.[11][12] Photodegradation can occur if the molecule absorbs light in the UV or visible spectrum.[13]

Troubleshooting Guide

Q1: I'm observing new, unexpected peaks in my HPLC chromatogram over time. What does this mean? The appearance of new peaks typically indicates that your compound is degrading.

  • Identify the Cause: Review your storage conditions (temperature, light exposure, pH of the solvent). The degradation could be due to hydrolysis, oxidation, or photolysis.[14]

  • Next Steps: Perform a forced degradation study to intentionally generate and identify these degradation products.[7] This will help you understand the degradation pathway and confirm if your analytical method is capable of separating the parent compound from its degradants.[14]

Q2: The biological activity of my compound in a multi-day cell-based assay is decreasing. Is this a stability issue? A gradual loss of activity often points to compound instability in the experimental medium.[14]

  • Possible Causes: The compound may be degrading in the aqueous cell culture medium at 37°C, adsorbing to the plasticware, or being metabolized by the cells.[14]

  • Troubleshooting:

    • Incubate the compound in the cell-free culture medium under the same conditions (37°C, 5% CO₂) and for the same duration as your assay.

    • Analyze samples at different time points by HPLC to quantify the amount of remaining compound.

    • If degradation is confirmed, consider preparing fresh working solutions more frequently or adding antioxidants if compatible with your assay.[14]

Q3: My stock solution in DMSO shows a precipitate after a freeze-thaw cycle. Is the compound degrading? Precipitation upon thawing does not automatically mean degradation; it more commonly suggests a solubility issue.[14]

  • Possible Causes: The compound's solubility limit may have been exceeded at the lower storage temperature, or the chosen solvent is not ideal for freeze-thaw cycles.[14]

  • Solutions:

    • Gently warm and vortex the solution to redissolve the compound. Before use, visually inspect to ensure it is fully dissolved.

    • Consider preparing a more dilute stock solution or using an alternative solvent.

    • Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.[14]

Illustrative Stability Data

The following data is for illustrative purposes only and should be used as a template for presenting experimental results.

Table 1: Stability of this compound (10 µM) in Common Organic Solvents at Different Temperatures.

SolventTemperatureTime (hours)% Remaining (Mean ± SD)Appearance
DMSO4°C7299.5 ± 0.3Clear, Colorless
DMSO25°C (RT)7298.9 ± 0.5Clear, Colorless
Methanol4°C7299.1 ± 0.4Clear, Colorless
Methanol25°C (RT)7297.2 ± 0.8Clear, Colorless
Acetonitrile4°C7299.6 ± 0.2Clear, Colorless
Acetonitrile25°C (RT)7299.3 ± 0.4Clear, Colorless

Table 2: Hydrolytic Stability of this compound (10 µM) in Aqueous Buffers at 37°C.

BufferTime (hours)% Remaining (Mean ± SD)Appearance
pH 4.0 (Acetate)2498.5 ± 0.6Clear, Colorless
pH 7.4 (Phosphate)2492.1 ± 1.1Clear, Colorless
pH 10.0 (Carbonate)2465.7 ± 2.3Clear, Colorless

Experimental Protocols

Protocol 1: Solution Stability Assessment
  • Preparation of Solutions: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in a suitable organic solvent like DMSO.[14] Dilute this stock to the final desired concentration (e.g., 10 µM) in each test solvent (e.g., DMSO, Methanol, pH 7.4 buffer). Ensure the final percentage of the organic co-solvent is low (typically <1%) and consistent across samples.

  • Incubation: Aliquot the working solutions into multiple inert vials (e.g., amber glass) for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).[14]

  • Time Points: Collect samples at specified intervals (e.g., 0, 2, 8, 24, 48 hours). The "Time 0" sample represents 100% integrity.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.[15] Quantify the peak area of the parent compound.

  • Calculation: Calculate the percentage of the compound remaining at each time point relative to the Time 0 sample.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare solutions of the compound at a concentration of approximately 1 mg/mL.[16]

  • Acid & Base Hydrolysis:

    • Acid: Add 1N HCl to the compound solution. Incubate at room temperature or elevate to 50-60°C if no degradation is observed.[16]

    • Base: Add 1N NaOH to the compound solution. Incubate under the same conditions.[16]

    • Monitor the reaction over several hours. Neutralize the samples with an equivalent amount of base or acid, respectively, before HPLC analysis.[7]

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the compound solution. Incubate at room temperature and protect from light. Monitor for degradation.[17]

  • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 70°C). Analyze at set time points.

  • Photostability Testing:

    • Expose the solid compound and solutions to a light source that provides both cool white fluorescent and near UV light, according to ICH Q1B guidelines.[18][19] An overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter is recommended.[18][19]

    • Simultaneously, place identical samples protected from light (e.g., wrapped in aluminum foil) in the same chamber to serve as dark controls.[13]

    • Analyze exposed and dark control samples to differentiate between photodegradation and thermal degradation.

Visualizations

Stability_Testing_Workflow start Define Compound and Solvents prep Prepare Stock and Working Solutions start->prep t0 Analyze T0 Sample (Baseline) prep->t0 incubate Incubate Samples (Set Conditions: Temp, Light) prep->incubate hplc HPLC Analysis t0->hplc timepoint Collect Samples at Time Points incubate->timepoint timepoint->hplc decision Degradation Observed? hplc->decision report Report Stability Data (Shelf-life, Storage) decision->report No / Acceptable troubleshoot Troubleshoot: Forced Degradation, Method Validation decision->troubleshoot Yes / Unacceptable end End report->end troubleshoot->prep

Caption: General workflow for conducting a solution stability study.

Degradation_Pathway compound This compound (Intact Ring) intermediate Ring-Opened Intermediate (e.g., Cyano-keto intermediate) compound->intermediate Base (OH⁻) or Acid (H⁺) Hydrolysis products Final Degradation Products intermediate->products Further Decomposition

Caption: Potential hydrolytic degradation pathway for the isoxazole ring.

Troubleshooting_Logic start Unexpected Result in Stability Assay q1 What is the issue? start->q1 precipitate Precipitate in Stock Solution q1->precipitate Precipitation new_peaks New Peaks in HPLC q1->new_peaks Degradation loss_activity Loss of Bioactivity q1->loss_activity Activity Loss sol_precipitate Check Solubility Limit Warm/Vortex Solution Aliquot to Avoid Freeze-Thaw precipitate->sol_precipitate sol_new_peaks Indicates Degradation Perform Forced Degradation Identify Degradants new_peaks->sol_new_peaks sol_loss_activity Test Stability in Assay Medium Prepare Fresh Solutions Check for Adsorption loss_activity->sol_loss_activity

Caption: Troubleshooting flowchart for common stability-related issues.

References

Technical Support Center: Scale-up Synthesis of 5-Chloro-3-(3,5-difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 5-Chloro-3-(3,5-difluorophenyl)isoxazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory to industrial-scale production of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most prevalent method for the synthesis of 3,5-disubstituted isoxazoles, including this compound, is the [3+2] cycloaddition reaction. This involves the reaction of a nitrile oxide with an alkyne. In the context of the target molecule, the likely pathway involves the reaction of 3,5-difluorobenzonitrile oxide with a chlorinated alkyne. The nitrile oxide is typically generated in situ from the corresponding 3,5-difluorobenzaldoxime or hydroxamoyl chloride.

Q2: What are the primary challenges when scaling up the synthesis of this isoxazole derivative?

A2: Key challenges during the scale-up of this compound synthesis include:

  • Reaction Control and Exothermicity: The in situ generation of the nitrile oxide can be exothermic. Careful control of reagent addition rates and reaction temperature is crucial to prevent runaway reactions and ensure consistent product quality.

  • Side Product Formation: A common byproduct is the furoxan, formed by the dimerization of the nitrile oxide intermediate.[1] This is particularly problematic if the concentration of the nitrile oxide is too high or if the alkyne dipolarophile is not sufficiently reactive.[1]

  • Impurity Profile: Scaling up can introduce new impurities or alter the ratios of existing ones. These can arise from starting materials, side reactions, or degradation products. Common impurities may include regioisomers of the isoxazole, unreacted starting materials, and the aforementioned furoxan.

  • Purification: Isolating the final product with high purity on a large scale can be challenging. Standard laboratory techniques like column chromatography may not be economically viable. Recrystallization is a more common industrial method, but solvent selection and optimization are critical.[2]

Q3: How can the formation of the furoxan byproduct be minimized during scale-up?

A3: To minimize the formation of the furoxan byproduct, consider the following strategies:

  • Control Nitrile Oxide Concentration: Generate the nitrile oxide in situ in the presence of the chloro-alkyne. A slow, controlled addition of the oxidizing agent or the base used to generate the nitrile oxide can help maintain a low concentration of this reactive intermediate, thus favoring the desired cycloaddition over dimerization.[1]

  • Optimize Reaction Conditions: Adjusting the reaction temperature and solvent can influence the relative rates of the desired reaction and byproduct formation.

  • Increase Dipolarophile Concentration: Using a stoichiometric excess of the chloro-alkyne can help to more efficiently trap the nitrile oxide as it is formed.[1]

Q4: What are the recommended purification methods for this compound at an industrial scale?

A4: At an industrial scale, purification strategies focus on efficiency, cost-effectiveness, and environmental impact.

  • Recrystallization: This is the most common method for purifying solid products at scale. The choice of solvent is critical; an ideal solvent will dissolve the crude product at an elevated temperature and allow for the crystallization of the pure product upon cooling, while impurities remain in the mother liquor.[2] Potential solvent systems could include ethanol, isopropanol, or mixtures with water or hexanes.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation may be a viable option.

  • Slurry Washes: Washing the crude solid product with a solvent in which it has low solubility can be an effective way to remove certain impurities.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Low Reaction Yield - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction conditions (temperature, concentration, stoichiometry). - Dimerization of the nitrile oxide to form furoxan.[1]- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to ensure completion. - Ensure the purity and stability of starting materials, especially the precursor to the nitrile oxide.[1] - Optimize reaction temperature; some steps may require cooling to maintain stability.[1] - Experiment with different bases (e.g., organic bases like triethylamine or inorganic bases like potassium carbonate) to find the optimal conditions.[1] - Implement slow addition of the reagent that generates the nitrile oxide to minimize its dimerization.[1]
Formation of Regioisomers - Lack of regioselectivity in the [3+2] cycloaddition reaction.- The regioselectivity of the cycloaddition is influenced by electronic and steric factors of the nitrile oxide and the alkyne. While this is often inherently controlled by the reactants, careful selection of reaction conditions (solvent, temperature, catalyst if applicable) can sometimes influence the outcome. - Confirm the structure of the desired isomer using spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F).[1]
Difficult Product Isolation/Purification - Product is an oil or low-melting solid. - Presence of impurities with similar solubility to the product. - Inefficient crystallization.- If the product is an oil, consider converting it to a solid derivative for easier handling and purification, if the subsequent chemistry allows. - For difficult separations, consider multi-solvent recrystallization or the use of an anti-solvent to induce crystallization. - Screen a variety of solvents for recrystallization to find a system that provides good discrimination between the product and impurities.[2]
Inconsistent Batch Quality - Poor control over reaction parameters (temperature, addition rates). - Variability in the quality of raw materials. - Inefficient mixing at larger scales.- Implement strict process controls, including automated temperature and addition rate monitoring. - Establish robust specifications for all starting materials and perform incoming quality control checks. - Ensure adequate mixing is achieved in the reactor to maintain homogeneity and consistent heat transfer.

Experimental Protocols

General Protocol for the Synthesis of 3-Aryl-5-chloroisoxazoles

This protocol describes a general method for the synthesis of 3-aryl-5-chloroisoxazoles via the reaction of a hydroxamoyl chloride with a chloroalkene. This serves as a foundational procedure that would require optimization for the specific synthesis of this compound.

  • Step 1: Preparation of 3,5-Difluorobenzohydroxamoyl Chloride

    • 3,5-Difluorobenzaldehyde is reacted with hydroxylamine to form the corresponding aldoxime.

    • The aldoxime is then chlorinated using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), to yield 3,5-difluorobenzohydroxamoyl chloride.

  • Step 2: [3+2] Cycloaddition

    • The 3,5-difluorobenzohydroxamoyl chloride is dissolved in a suitable organic solvent (e.g., dichloromethane, toluene).

    • A chloroalkene (e.g., 1,1-dichloroethylene or 1,2-dichloroethylene) is added to the solution.

    • A base (e.g., triethylamine) is added dropwise to the reaction mixture at a controlled temperature (often ambient or slightly elevated) to generate the nitrile oxide in situ.

    • The reaction is stirred until completion, as monitored by an appropriate analytical method (e.g., TLC, HPLC).

  • Step 3: Work-up and Purification

    • Upon reaction completion, the mixture is typically washed with water and brine to remove salts and water-soluble impurities.[2]

    • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[2]

    • The solvent is removed under reduced pressure to yield the crude product.[2]

    • The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate).[2]

Visualizations

To aid in understanding the process, the following diagrams illustrate the key reaction pathway and a typical experimental workflow.

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product 3,5-Difluorobenzaldehyde 3,5-Difluorobenzaldehyde Aldoxime 3,5-Difluorobenzaldoxime 3,5-Difluorobenzaldehyde->Aldoxime Reaction with Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Aldoxime Chlorinating_Agent Chlorinating Agent (e.g., NCS) Hydroxamoyl_Chloride 3,5-Difluorobenzohydroxamoyl Chloride Chlorinating_Agent->Hydroxamoyl_Chloride Chloroalkene Chloroalkene Final_Product This compound Chloroalkene->Final_Product Aldoxime->Hydroxamoyl_Chloride Chlorination Nitrile_Oxide 3,5-Difluorobenzonitrile Oxide (in situ) Hydroxamoyl_Chloride->Nitrile_Oxide Base-mediated elimination Nitrile_Oxide->Final_Product [3+2] Cycloaddition

Caption: Synthetic pathway for this compound.

G Start Start Reaction_Setup Reaction Setup: - Charge reactor with solvent and  3,5-difluorobenzohydroxamoyl chloride - Add chloroalkene Start->Reaction_Setup Base_Addition Controlled Addition of Base: - Maintain temperature - Monitor reaction progress Reaction_Setup->Base_Addition Reaction_Completion Reaction Completion: - Verify with in-process control (IPC) Base_Addition->Reaction_Completion Workup Aqueous Work-up: - Quench reaction - Phase separation - Wash organic layer Reaction_Completion->Workup Drying_Filtration Drying and Filtration: - Dry organic layer (e.g., Na2SO4) - Filter drying agent Workup->Drying_Filtration Solvent_Removal Solvent Removal: - Concentrate under vacuum Drying_Filtration->Solvent_Removal Purification Purification: - Recrystallization from  appropriate solvent system Solvent_Removal->Purification Final_Product Isolated Pure Product Purification->Final_Product

Caption: General experimental workflow for isoxazole synthesis and purification.

References

Technical Support Center: Minimizing Dimer Formation in Nitrile Oxide Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for minimizing the undesired dimerization of nitrile oxides in [3+2] cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What is nitrile oxide dimerization and why is it a problem?

A1: Nitrile oxides are highly reactive 1,3-dipoles that can react with themselves in a [3+2] cycloaddition to form a furoxan (1,2,5-oxadiazole-2-oxide) dimer.[1][2] This is a common side reaction that competes with the desired cycloaddition with a dipolarophile (e.g., an alkene or alkyne), significantly reducing the yield of the target isoxazoline or isoxazole product.[2] The rate of this bimolecular dimerization is highly dependent on the concentration of the nitrile oxide.[2]

Q2: Are all nitrile oxides equally prone to dimerization?

A2: No, the stability of a nitrile oxide is influenced by steric and electronic factors.[1][3] Aromatic nitrile oxides are generally more stable than aliphatic ones.[1][3] Introducing bulky substituents near the nitrile oxide functional group can physically hinder the dimerization process.[2] For instance, 2,4,6-trimethylbenzonitrile oxide (mesityl nitrile oxide) is a stable, crystalline solid precisely because the bulky mesityl group slows the rate of dimerization.[2][3]

Q3: What are the most common methods for generating nitrile oxides?

A3: Common methods for generating nitrile oxides, often in situ to avoid dimerization, include:

  • Dehydrohalogenation of Hydroximoyl Halides: A classic method involving the treatment of a hydroximoyl halide with a base like triethylamine.[2]

  • Oxidation of Aldoximes: A popular and often "greener" method using various oxidants such as NaCl/Oxone, N-bromosuccinimide (NBS), or tert-butyl hypoiodite (t-BuOI).[2][4][5][6]

  • Dehydration of Primary Nitroalkanes: Reagents like phenyl isocyanate can facilitate this transformation.[2]

Troubleshooting Guide

Issue: My reaction is producing a high percentage of the furoxan dimer and a low yield of the desired cycloadduct.

This is the most common issue in nitrile oxide cycloadditions. The dimerization reaction is outcompeting the reaction with your dipolarophile. Here are several strategies to address this, ranging from simple adjustments to more advanced techniques.

Potential Cause Recommended Solution & Rationale
High Instantaneous Nitrile Oxide Concentration Employ In Situ Generation: This is the most effective strategy.[1] Generate the nitrile oxide slowly in the presence of the dipolarophile. This keeps the concentration of the free nitrile oxide low at any given moment, favoring the desired cycloaddition.
Slow Addition/High Dilution: If using a pre-formed nitrile oxide or a rapid generation method, add the nitrile oxide precursor or activating reagent slowly to a dilute solution of the dipolarophile.[1][2] This minimizes local high concentrations where dimerization can occur.
Slow Cycloaddition Rate Increase Dipolarophile Concentration: Use a larger excess of the dipolarophile (e.g., 1.5 to 5 equivalents) to increase the probability of a productive collision with the nitrile oxide before it can dimerize.[2][7]
Use a More Reactive Dipolarophile: The reaction rate is highly dependent on the nature of the dipolarophile. Electron-deficient alkenes or strained alkenes (like norbornene) are often more reactive and can trap the nitrile oxide more efficiently.[2]
High Reaction Temperature Lower the Reaction Temperature: Higher temperatures can accelerate dimerization.[2] Try running the reaction at room temperature first, and if dimerization is still an issue, cool the reaction to 0 °C or lower. This will slow down both reactions, but often dimerization is affected more significantly.
Inefficient Mixing Use Diffusion Mixing: For highly reactive, rapidly dimerizing dipoles, a technique called "diffusion reagent mixing" can be effective.[7] In this setup, vapors of a volatile base (e.g., triethylamine) are slowly introduced into the headspace of the reaction vessel, allowing for a very slow and controlled generation of the nitrile oxide from its precursor.[7]
Consider Flow Chemistry: A continuous flow setup provides excellent control over mixing and reaction time.[2] The nitrile oxide can be generated in one stream and immediately mixed with the dipolarophile in another, minimizing the time it exists freely to dimerize.[2]
Data on Reaction Conditions

The choice of generation method and reaction conditions significantly impacts the product-to-dimer ratio. The following table summarizes yields from a study using an in situ generation method from various aldoximes, which successfully minimized dimer formation.

Aldoxime PrecursorDipolarophileProduct YieldReference
p-Toluic aldoximeMethyl acrylate85%[4]
Naphthalene-2-carbaldehyde oximeMethyl acrylate76%[4]
3-Phenylpropanal oximeMethyl acrylate82%[4]
Nicotinaldehyde oximeMethyl acrylate75%[4]
Benzofuran-2-carbaldehyde oximeMethyl acrylate86%[4]
Conditions: Aldoxime (0.2 mmol), NaCl (0.22 mmol), Oxone (0.22 mmol), Na₂CO₃ (0.3 mmol), and methyl acrylate (0.24 mmol) under ball-milling conditions at room temperature.[4]

Visual Guides and Workflows

Competing Reaction Pathways

G cluster_gen Nitrile Oxide Generation cluster_cyclo Desired Pathway: Cycloaddition cluster_dimer Side Reaction: Dimerization Precursor R-CH=NOH (Aldoxime Precursor) NO R-C≡N⁺-O⁻ (Nitrile Oxide Intermediate) Precursor->NO In situ generation Oxidant Oxidant (e.g., NaCl/Oxone) Oxidant->NO Product Desired Product (Isoxazoline/Isoxazole) NO->Product Dimer Furoxan Dimer NO->Dimer 2x Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Product

Caption: Competing pathways for a generated nitrile oxide intermediate.

Troubleshooting Workflow for High Dimer Formation

G Start High Dimer Formation Observed Check_InSitu Are you using in situ generation? Start->Check_InSitu Implement_InSitu Action: Implement in situ generation of nitrile oxide. Check_InSitu->Implement_InSitu No Check_Excess Is the dipolarophile in sufficient excess? Check_InSitu->Check_Excess Yes Implement_InSitu->Check_Excess Increase_Excess Action: Increase dipolarophile concentration (2-5 eq.). Check_Excess->Increase_Excess No Check_Temp Is the reaction run at RT or elevated temp? Check_Excess->Check_Temp Yes Increase_Excess->Check_Temp Lower_Temp Action: Lower temperature to 0 °C or below. Check_Temp->Lower_Temp Yes Check_Reactivity Is the dipolarophile known to be unreactive? Check_Temp->Check_Reactivity No Lower_Temp->Check_Reactivity Change_Dipolarophile Consider using a more activated dipolarophile. Check_Reactivity->Change_Dipolarophile Yes End Dimer Minimized Check_Reactivity->End No Change_Dipolarophile->End

Caption: A decision tree for troubleshooting nitrile oxide dimerization.

Detailed Experimental Protocol

General Protocol for In Situ Generation of Nitrile Oxide from an Aldoxime and Cycloaddition with an Alkene

This protocol is a representative example for minimizing dimer formation by generating the nitrile oxide in situ from an aldoxime precursor using NaCl/Oxone as the oxidant.

Materials:

  • Aldoxime (1.0 equiv)

  • Alkene (dipolarophile, 1.5 equiv)

  • Sodium Chloride (NaCl, 1.1 equiv)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄, 1.1 equiv)

  • Sodium Carbonate (Na₂CO₃, 1.5 equiv)

  • Solvent (e.g., Methanol or Acetonitrile)

  • TLC plates, silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv), the alkene (1.5 equiv), NaCl (1.1 equiv), and Na₂CO₃ (1.5 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., Methanol) to the flask. The reaction is typically run at a concentration of 0.1-0.5 M with respect to the aldoxime.

  • Initiation: Cool the stirred suspension to 0 °C using an ice bath. Add Oxone® (1.1 equiv) to the mixture in one portion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the consumption of the aldoxime starting material by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-12 hours.

  • Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired isoxazoline product.[4][5][8]

References

Purification strategies for removing starting materials from isoxazole products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of isoxazole products. Our aim is to offer practical solutions to common challenges encountered during the removal of starting materials and byproducts.

Troubleshooting Guides

This section addresses specific issues that may arise during the work-up and purification of isoxazole reaction mixtures.

Issue 1: Crude product is an oil and will not crystallize.

Question: My isoxazole product has oiled out after the reaction work-up and I am unable to induce crystallization. How can I purify it?

Answer:

It is not uncommon for isoxazole derivatives to be obtained as oils. Here are several strategies to address this issue:

  • Trituration: Attempt to solidify the oil by adding a solvent in which the isoxazole product is sparingly soluble, such as hexane or pentane. Stir the mixture vigorously with a spatula to encourage the formation of a solid.

  • Solvent Addition: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane) until the solution becomes cloudy. Allow the mixture to stand, which may induce precipitation of the product.[1]

  • Purification as an Oil: If crystallization attempts are unsuccessful, the most effective approach is to purify the oily product using column chromatography.[1]

Issue 2: A persistent emulsion has formed during liquid-liquid extraction.

Question: During the aqueous work-up of my isoxazole synthesis, a stable emulsion has formed between the organic and aqueous layers. How can I break it?

Answer:

Emulsions can be a significant hindrance to efficient extraction. The following techniques can be employed to break them:

  • Allow it to Stand: Sometimes, simply letting the separatory funnel rest for an extended period can lead to the separation of the layers.[1]

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps to break up the emulsion.[1]

  • Gentle Agitation: Avoid vigorous shaking which can promote emulsion formation. Instead, gently swirl the separatory funnel.[1]

  • Filtration: Filter the entire mixture through a pad of celite or glass wool. This can help to coalesce the dispersed droplets.[1]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion. For example, if using ethyl acetate, a small addition of dichloromethane may be effective.[1]

  • Centrifugation: For smaller volumes, centrifuging the mixture is a highly effective method for separating the layers.[1]

Issue 3: Difficulty in removing specific starting materials or byproducts.

Question: My purified isoxazole is still contaminated with unreacted starting materials or byproducts. What are the best strategies for their removal?

Answer:

The optimal strategy depends on the nature of the impurity. Here are some common scenarios:

  • Unreacted 1,3-Diketone:

    • Base Wash: During the work-up, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or 5% NaHCO₃). The acidic protons of the 1,3-diketone will be deprotonated, and the resulting salt will be extracted into the aqueous layer.[1]

    • Column Chromatography: 1,3-Diketones are typically more polar than the corresponding isoxazoles, allowing for effective separation by silica gel chromatography.[1]

  • Excess Hydroxylamine:

    • Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 5% HCl). Hydroxylamine is basic and will be protonated, facilitating its extraction into the aqueous phase.[1]

  • Nitrile Oxide Dimer (Furoxan):

    • Reaction Conditions: The formation of furoxan byproducts from the dimerization of nitrile oxides is a common side reaction. To minimize this, it is best to generate the nitrile oxide in situ in the presence of the alkyne.[1]

    • Purification: Furoxans can often be separated from the desired isoxazole product by column chromatography or recrystallization.[1]

  • Unreacted Chalcone:

    • Chromatography: Chalcones and their corresponding isoxazoles often have different polarities, making column chromatography an effective purification method.[2][3]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my isoxazole synthesis using Thin Layer Chromatography (TLC)?

A1: TLC is an essential tool for monitoring the progress of your reaction. Isoxazoles are generally aromatic and can be visualized on TLC plates containing a fluorescent indicator (F254) under a UV lamp (254 nm), where they will appear as dark spots.[1][2] If the compounds are not UV-active, staining methods such as potassium permanganate or iodine can be used.[3] It is advisable to spot the starting material(s), co-spot with the reaction mixture, and the reaction mixture on the same plate to track the consumption of reactants and the formation of the product.

Q2: What are the recommended solvent systems for purifying isoxazoles by column chromatography?

A2: The choice of eluent for column chromatography is highly dependent on the polarity of the specific isoxazole derivative. A common starting point is a mixture of a non-polar solvent and a polar solvent.

Eluent SystemTypical Ratio (Non-polar:Polar)Notes
Hexane / Ethyl Acetate95:5 to 80:20A versatile and widely used system for many isoxazoles.[1][4][5]
Cyclohexane / Ethyl Acetate80:20An alternative to hexane-based systems.[6]
Dichloromethane / HexaneVariesAnother effective general-purpose solvent system.[1]

It is crucial to first determine the optimal solvent system using TLC to ensure good separation between the product and impurities.[4]

Q3: What are the best general-purpose solvents for recrystallizing isoxazole products?

A3: For solid isoxazole products, recrystallization is an excellent purification technique. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solvent SystemApplication Notes
Ethanol / WaterSuitable for moderately polar isoxazoles. Dissolve the crude product in a minimum of hot ethanol and add water dropwise until turbidity persists. Allow to cool slowly.[1]
EthanolMany isoxazole derivatives can be recrystallized from hot ethanol.[1][7][8]
Dichloromethane / HexaneA good system for a range of polarities. Dissolve in a minimum of hot dichloromethane and add hexane until the solution becomes cloudy.
Ethyl Acetate / HexaneSimilar to dichloromethane/hexane, this is another versatile option.[1]

Q4: My reaction yield is consistently low. What are the potential causes?

A4: Low yields in isoxazole synthesis can be attributed to several factors:

  • Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization to form furoxans. To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile.[9]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC to determine the optimal reaction time. Extending the reaction time or gently heating the reaction mixture may improve the yield.[10]

  • Side Reactions: Competing side reactions can consume the starting materials. Optimizing reaction conditions such as temperature, solvent, and the choice of base can help to minimize these.[10]

  • Purification Losses: Significant amounts of product can be lost during work-up and purification steps like extraction, chromatography, and recrystallization. Ensure efficient extraction and optimize purification procedures to maximize recovery.[1]

Experimental Protocols

Protocol 1: Purification of a 3,5-Disubstituted Isoxazole by Column Chromatography

This protocol is a general guideline for the purification of a 3,5-disubstituted isoxazole synthesized from an aldehyde and an alkyne via a 1,3-dipolar cycloaddition.

1. Work-up Procedure: a. After the reaction is complete (as monitored by TLC), quench the reaction with water. b. Extract the product with ethyl acetate (3 x 20 mL).[1] c. Combine the organic layers and wash with 5% HCl (to remove basic impurities like hydroxylamine), followed by 5% NaHCO₃ (to remove acidic impurities), and finally with brine.[1] d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]

2. Column Chromatography: a. Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane/ethyl acetate 95:5). b. Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. c. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]
  • Wet Loading: Dissolve the crude product in the minimum possible volume of the starting eluent and carefully apply it to the top of the silica gel bed.[4] d. Elution: Begin elution with the starting eluent, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product. e. Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure isoxazole. f. Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified isoxazole.[4]

Protocol 2: Purification of an Isoxazole Derivative by Recrystallization

This protocol describes a general procedure for the purification of a solid isoxazole product using the ethanol/water solvent system.

1. Dissolution: a. Place the crude solid isoxazole in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely.

2. Induction of Crystallization: a. Slowly add water dropwise to the hot solution until it becomes faintly cloudy. b. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

3. Cooling and Crystal Formation: a. Cover the flask and allow the solution to cool slowly to room temperature. b. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

4. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold ethanol/water mixture. c. Dry the crystals in a vacuum oven to remove residual solvent.

Visualizations

Purification_Workflow crude_product Crude Isoxazole Product workup Aqueous Work-up (Acid/Base/Brine Wash) crude_product->workup extraction Liquid-Liquid Extraction workup->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Purification Method concentration->purification_choice column_chrom Column Chromatography purification_choice->column_chrom If Oil or Complex Mixture recrystallization Recrystallization purification_choice->recrystallization If Solid pure_product Pure Isoxazole Product column_chrom->pure_product recrystallization->pure_product

Caption: General workflow for isoxazole purification.

Troubleshooting_Extraction start Emulsion Formed During Extraction patience Allow to Stand start->patience Try First brine Add Saturated NaCl (Brine) patience->brine If Unsuccessful end Layers Separated patience->end swirl Gentle Swirling brine->swirl If Still Emulsified brine->end filter Filter through Celite swirl->filter For Persistent Emulsions swirl->end centrifuge Centrifuge filter->centrifuge For Small Volumes filter->end centrifuge->end

Caption: Decision-making for breaking emulsions.

References

Overcoming poor reactivity of 3,5-difluorobenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-difluorobenzaldehyde oxime. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common reactivity challenges encountered during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3,5-difluorobenzaldehyde oxime that influence its reactivity?

A1: The reactivity of 3,5-difluorobenzaldehyde oxime is primarily governed by two features: the oxime functional group (-CH=N-OH) and the two electron-withdrawing fluorine atoms on the benzene ring. The fluorine atoms enhance the electrophilicity of the aromatic ring and the imine carbon, which can increase the rate of certain reactions like the Beckmann rearrangement.[1][2] However, this electron-withdrawing effect can also decrease the nucleophilicity of the oxime nitrogen, potentially hindering reactions where the oxime acts as a nucleophile.[2]

Q2: What are the typical physical properties and storage conditions for 3,5-difluorobenzaldehyde oxime?

A2: 3,5-Difluorobenzaldehyde oxime is a white solid with a molecular weight of 157.12 g/mol .[1][3] It is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO and DMF.[1] The compound has moderate stability under ambient conditions but can decompose upon prolonged exposure to light or at temperatures exceeding 150°C.[1] It is recommended to store it in a cool, dark place.

Q3: How is 3,5-difluorobenzaldehyde oxime typically synthesized?

A3: The standard synthesis involves the condensation of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride.[1] This reaction is usually carried out under mild acidic or neutral conditions, often by refluxing equimolar amounts of the reactants in a solvent like ethanol or methanol, yielding the oxime in high purity after crystallization.[1]

Troubleshooting Guides for Common Reactions

Issue 1: Poor Yield in 1,3-Dipolar Cycloaddition Reactions (e.g., Isoxazoline Synthesis)

Users often encounter low yields when using 3,5-difluorobenzaldehyde oxime in 1,3-dipolar cycloadditions to form isoxazolines. This can be attributed to the reduced nucleophilicity of the oxime and the stability of the nitrile oxide intermediate.

Troubleshooting Workflow:

start Low Yield in Cycloaddition step1 Optimize Nitrile Oxide Generation start->step1 step2 Enhance Dipolarophile Reactivity step1->step2 sub1_1 Use a mild oxidant (e.g., NCS, Chloramine-T) in situ. step1->sub1_1 sub1_2 Employ a base (e.g., Et3N, DBU) to facilitate HCl elimination. step1->sub1_2 step3 Modify Reaction Conditions step2->step3 sub2_1 Use electron-deficient alkenes/alkynes. step2->sub2_1 end Improved Yield step3->end sub3_1 Increase reaction temperature moderately (monitor for decomposition). step3->sub3_1 sub3_2 Screen alternative solvents (e.g., THF, Toluene). step3->sub3_2

Caption: Troubleshooting workflow for 1,3-dipolar cycloaddition.

Detailed Protocols & Solutions:

  • In Situ Generation of Nitrile Oxide: The in situ generation of the nitrile oxide from the oxime is crucial. A common method involves the use of an N-halosuccinimide, such as N-chlorosuccinimide (NCS), in the presence of a base like triethylamine (Et3N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4]

    • Protocol: To a solution of 3,5-difluorobenzaldehyde oxime (1.0 eq) and your dipolarophile (1.2-1.5 eq) in a suitable solvent (e.g., CH2Cl2, THF), add NCS (1.1 eq) portion-wise at 0 °C. Then, add Et3N (1.2 eq) dropwise and allow the reaction to warm to room temperature. Monitor the reaction by TLC.

  • Solvent and Temperature: The choice of solvent can significantly impact the reaction rate. While polar aprotic solvents are generally used, exploring less polar solvents like toluene might be beneficial. Gentle heating (40-60 °C) can also promote the reaction, but be mindful of the oxime's thermal stability.[1]

  • Alternative Catalysis: For challenging cycloadditions, consider using a catalyst. While less common for nitrile oxide cycloadditions, Lewis acids or other additives might influence the electronic properties of the reactants.

Quantitative Data for Similar Reactions:

Aldehyde OximeDipolarophileConditionsYield (%)
Benzaldehyde oximeStyreneNCS, Et3N, CH2Cl2, rt~85%
4-Nitrobenzaldehyde oximeStyreneNCS, Et3N, CH2Cl2, rt~70%
3,5-Difluorobenzaldehyde oxime(Not specified)(Predicted)(Potentially lower than benzaldehyde oxime due to electronics)
Issue 2: Sluggish or Unsuccessful Beckmann Rearrangement

The Beckmann rearrangement of 3,5-difluorobenzaldehyde oxime to the corresponding amide can be challenging due to the stability of the oxime and the potential for side reactions.

Logical Relationship for Overcoming Poor Reactivity:

start Poor Beckmann Rearrangement step1 Increase Electrophilicity of the Leaving Group start->step1 step2 Employ a More Potent Catalyst start->step2 step3 Consider Milder, Modern Reagents start->step3 sub1_1 Convert -OH to a better leaving group (e.g., -OTs, -OMs). step1->sub1_1 sub2_1 Use strong Brønsted acids (H2SO4, PPA) with caution. step2->sub2_1 sub2_2 Try Lewis acids (e.g., PCl5, SOCl2). step2->sub2_2 sub3_1 Use reagents like 2,4,6-trichloro[1,3,5]triazine (TCT) in DMF. step3->sub3_1 end Successful Rearrangement sub1_1->end sub2_1->end sub2_2->end sub3_1->end

Caption: Strategies to promote the Beckmann rearrangement.

Detailed Protocols & Solutions:

  • Activation of the Hydroxyl Group: The key to a successful Beckmann rearrangement is the conversion of the hydroxyl group into a good leaving group.[5][6]

    • Protocol with TsCl: To a solution of the oxime (1.0 eq) in pyridine, add p-toluenesulfonyl chloride (TsCl) (1.1 eq) at 0 °C. Allow the mixture to stir at room temperature until the formation of the tosyl-oxime is complete (monitor by TLC). Then, heat the reaction mixture to induce the rearrangement.

    • Classical Acid Catalysis: While effective, strong acids like sulfuric acid or polyphosphoric acid (PPA) can lead to degradation of sensitive substrates.[5] Use these with caution and at the lowest effective temperature.

  • Milder Conditions: Modern methods often provide better yields and functional group tolerance.

    • TCT/DMF System: A combination of 2,4,6-trichloro[1][4][7]triazine (TCT) in DMF has been shown to effect the Beckmann rearrangement at room temperature for many oximes.[8] This is a good starting point for sensitive substrates.

    • Mechanochemical Approach: Ball-milling with a solid acid catalyst can also be an effective and environmentally friendly alternative.[7]

Comparative Data for Beckmann Rearrangement Conditions:

SubstrateReagent/CatalystTemperature (°C)Yield (%)
Acetophenone oximeH2SO4>130Variable
Acetophenone oximeTCT/DMFRoom Temp.High
Cyclohexanone oximePPAHighHigh
4-Fluoroacetophenone oximeIm-H·HCl (mechanochemical)Room Temp.Good
Issue 3: Difficulty in Reducing the Oxime to a Primary Amine

The reduction of the oxime to the corresponding benzylamine can sometimes be sluggish or lead to side products.

Experimental Workflow for Oxime Reduction:

start Start: 3,5-Difluorobenzaldehyde Oxime step1 Select Reducing Agent start->step1 step2 Set Up Reaction step1->step2 sub1_1 Catalytic Hydrogenation (e.g., Pd/C, H2) step1->sub1_1 sub1_2 Metal Hydride Reduction (e.g., NaBH4/ZrCl4) step1->sub1_2 sub1_3 Dissolving Metal Reduction (e.g., SnCl2) step1->sub1_3 step3 Reaction Monitoring step2->step3 sub2_1 Dissolve oxime in appropriate solvent (e.g., EtOH, THF). step2->sub2_1 sub2_2 Add reducing agent under inert atmosphere if necessary. step2->sub2_2 step4 Work-up and Purification step3->step4 sub3_1 Monitor by TLC or LC-MS. step3->sub3_1 end End: 3,5-Difluorobenzylamine step4->end sub4_1 Quench reaction carefully. step4->sub4_1 sub4_2 Purify by column chromatography or distillation. step4->sub4_2

Caption: General workflow for the reduction of 3,5-difluorobenzaldehyde oxime.

Detailed Protocols & Solutions:

  • Catalytic Hydrogenation: This is a clean and efficient method.

    • Protocol: Dissolve the oxime in ethanol or methanol. Add a catalytic amount of 10% Pd/C. Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the starting material is consumed. Filter off the catalyst and concentrate the filtrate.

  • Metal Hydride Reduction: Sodium borohydride alone is generally not effective for reducing oximes. However, its reactivity can be enhanced by additives.

    • Protocol with NaBH4/ZrCl4: A solvent-free method involves grinding the oxime with ZrCl4 supported on Al2O3, followed by the portion-wise addition of NaBH4. This method is reported to be very rapid and high-yielding for a variety of oximes.

  • Stannous Chloride Reduction: A one-pot procedure from the aldehyde is possible.

    • Protocol: React 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride in ethanol. After oxime formation, add stannous chloride dihydrate and reflux to effect the reduction.[9]

Comparison of Reducing Agents for Oximes:

Reducing SystemTypical ConditionsAdvantagesDisadvantages
H2, Pd/CEtOH or MeOH, rtClean, high yieldRequires H2 source, catalyst can be pyrophoric
NaBH4/ZrCl4/Al2O3Solvent-free, rtVery fast, high yieldStoichiometric reagents
SnCl2·2H2OEtOH, refluxOne-pot from aldehydeStoichiometric metal waste
LiAlH4THF, refluxPowerful reducing agentNot chemoselective, requires careful handling
Issue 4: Inefficient Dehydration to the Corresponding Nitrile

The conversion of 3,5-difluorobenzaldehyde oxime to 3,5-difluorobenzonitrile can sometimes result in low yields or require harsh conditions.

Signaling Pathway for Dehydration Catalysis:

oxime 3,5-Difluorobenzaldehyde Oxime intermediate Activated Oxime Intermediate (e.g., O-sulfonylated, O-phosphorylated) oxime->intermediate nitrile 3,5-Difluorobenzonitrile intermediate->nitrile Elimination h2o H2O intermediate->h2o Byproduct dehydrating_agent Dehydrating Agent (e.g., PPh3/N-halo sulfonamide, TCT/DMF) dehydrating_agent->oxime Activation

Caption: Catalytic cycle for oxime dehydration to a nitrile.

Detailed Protocols & Solutions:

  • Triphenylphosphine-Based Reagents: A combination of triphenylphosphine (PPh3) and an N-halosuccinimide or N-halosulfonamide can efficiently dehydrate aldoximes under mild conditions.[10]

    • Protocol: To a solution of PPh3 (1.2 eq) and an N-halosuccinimide (e.g., NCS, 1.1 eq) in CH2Cl2, add the oxime (1.0 eq). Stir the mixture at room temperature and monitor by TLC. The reaction is often rapid.

  • Thermal Dehydration in DMF: Heating the oxime in DMF at around 135 °C can also effect the dehydration, with DMF acting as both a solvent and a catalyst.[11]

  • Vapor-Phase Catalysis: For larger-scale synthesis, vapor-phase dehydration over solid acid catalysts like SiO2 or Al2O3 can be a green and efficient alternative.[12]

Summary of Dehydration Reagents:

ReagentConditionsAdvantages
PPh3 / N-halo sulfonamideCH2Cl2, rtMild, fast, high yield
TCT / DMFDMF, rtMild
SOCl2Toluene, refluxEffective
Ac2ORefluxInexpensive

This technical support center provides a starting point for addressing the reactivity challenges of 3,5-difluorobenzaldehyde oxime. Due to the specific electronic nature of this compound, optimization of the suggested protocols is likely necessary for achieving high yields and purity in your specific application. Always perform small-scale test reactions before scaling up.

References

Technical Support Center: Reaction Monitoring of Isoxazole Synthesis by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of isoxazoles using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose TLC solvent systems for monitoring isoxazole synthesis?

A1: The polarity of the solvent system is crucial and depends on the specific reactants and the resulting isoxazole. A good starting point for many isoxazole syntheses is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[1][2] Common starting ratios range from 9:1 to 1:1 (hexane:ethyl acetate). Adjusting the ratio will help achieve optimal separation where the Rf values of the starting materials, intermediates, and the final isoxazole product are distinct and ideally between 0.2 and 0.8.

Q2: How can I visualize isoxazole spots on a TLC plate?

A2: Isoxazole rings are aromatic and often UV active. Therefore, the primary visualization method is using a UV lamp at 254 nm, where they typically appear as dark spots on a fluorescent TLC plate.[3] If the compounds are not UV active or for confirmation, various staining reagents can be used. A general-purpose stain like potassium permanganate can be effective. For compounds with specific functional groups, other stains can be employed. For example, ninhydrin can be used if an amine group is present.[3] Iodine vapor is another simple and often effective universal stain.[3]

Q3: What are suitable mobile phases for LC-MS analysis of isoxazoles?

A3: For reverse-phase LC-MS, volatile mobile phases are essential. A common mobile phase consists of a mixture of acetonitrile (MeCN) or methanol (MeOH) and water.[4][5] To improve peak shape and ionization efficiency, a small amount of a volatile acid, such as 0.1% formic acid, is typically added to the mobile phase.[4][5] The gradient (the change in the ratio of organic solvent to water over time) should be optimized to achieve good separation of the isoxazole from starting materials and byproducts.

Q4: My isoxazole product is not ionizing well in ESI-MS. What can I do?

A4: Poor ionization in Electrospray Ionization (ESI) can be due to several factors. First, ensure the mobile phase is optimized for ionization; the presence of an acid like formic acid for positive ion mode or a base like ammonium hydroxide for negative ion mode can significantly enhance protonation or deprotonation. If the isoxazole is not particularly basic or acidic, consider the possibility of forming adducts with ions like sodium ([M+Na]+) or ammonium ([M+NH4]+). The addition of ammonium formate or ammonium acetate to the mobile phase can promote the formation of ammonium adducts, which are often more stable and fragment more predictably than sodium adducts. Also, check the cleanliness of the ion source, as contamination can suppress the signal.

Q5: Can I use a phosphate buffer in my LC method for LC-MS analysis?

A5: No, non-volatile buffers like phosphate buffers are not compatible with mass spectrometry as they will precipitate in the ion source and cause significant contamination and signal suppression.[6][7] If a buffer is necessary for chromatographic separation, use a volatile buffer system such as ammonium formate or ammonium acetate.[6][7]

Troubleshooting Guides

TLC Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Spots are streaking - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- The compound is acidic or basic.- Dilute the sample before spotting it on the TLC plate.- Add a small amount of a polar solvent like methanol to the spotting solvent to improve solubility.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent to reduce tailing.[8]
Rf values are too high (spots run near the solvent front) The eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).
Rf values are too low (spots remain near the baseline) The eluent is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio).
No spots are visible under UV light - The compound is not UV active.- The sample concentration is too low.- Use a chemical stain (e.g., potassium permanganate, iodine) to visualize the spots.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.
Starting material and product spots are not well-separated The polarity of the solvent system is not optimal for the separation.- Try a different solvent system with different selectivity (e.g., dichloromethane/methanol).- If the spots are very close, consider using a longer TLC plate or a two-dimensional TLC technique.
LC-MS Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH.- Column overload.- Column degradation.- Adjust the mobile phase pH with a volatile acid (formic acid) or base (ammonium hydroxide) to ensure the analyte is in a single ionic form.- Dilute the sample.- Flush the column or replace it if it's old or has been subjected to harsh conditions.
Low signal intensity or no peak detected - Poor ionization of the analyte.- Ion suppression from the sample matrix or mobile phase contaminants.- Incorrect mass spectrometer settings.- Optimize the mobile phase pH and consider using adduct-forming modifiers (e.g., ammonium formate).- Improve sample cleanup to remove interfering matrix components.- Use high-purity LC-MS grade solvents and additives.- Check and optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).
Multiple peaks for a single compound - Isomer formation during synthesis.- On-column degradation.- Presence of different adducts (e.g., [M+H]+, [M+Na]+, [M+K]+).- Confirm the identity of each peak using MS/MS fragmentation.- If isomers are present, optimize the chromatography to separate them.- For adducts, try to promote the formation of a single adduct type by adding the corresponding salt (e.g., ammonium formate) to the mobile phase.
High background noise - Contaminated mobile phase or LC system.- Dirty ion source.- Use fresh, high-purity LC-MS grade solvents and additives.- Flush the LC system thoroughly.- Clean the ion source components according to the manufacturer's instructions.
Retention time shifts - Changes in mobile phase composition.- Column temperature fluctuations.- Column aging.- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a consistent temperature.- Equilibrate the column for a sufficient time before analysis. If the column is old, consider replacing it.

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring of Isoxazole Synthesis
  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Prepare separate solutions of your starting materials for use as standards.

  • Spotting: Using a capillary tube, spot the prepared samples on the origin line. It is good practice to spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture in separate lanes.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 7:3 hexane:ethyl acetate). Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil. If necessary, use a chemical stain for further visualization.

  • Analysis: Calculate the Rf (Retardation factor) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane.

Protocol 2: General Procedure for LC-MS Monitoring of Isoxazole Synthesis
  • Sample Preparation: Take an aliquot of the reaction mixture and dilute it significantly with the mobile phase (e.g., 1:1000 with 50:50 acetonitrile:water with 0.1% formic acid). Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is a common choice.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might start at 10% B, ramp up to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte. Positive ion mode is common for many nitrogen-containing heterocycles.

    • Scan Range: A full scan from m/z 100 to 1000 is a good starting point to identify all components.

    • Ion Source Parameters: Optimize the capillary voltage, nebulizer gas pressure, drying gas flow, and temperature according to the instrument manufacturer's recommendations.

  • Data Analysis: Monitor the chromatogram for the appearance of the peak corresponding to the desired isoxazole product and the disappearance of the starting material peaks. Confirm the identity of the product peak by its mass-to-charge ratio ([M+H]+ or other adducts) in the mass spectrum.

Data Presentation

Table 1: Example TLC Data for Isoxazole Synthesis
CompoundRf Value (7:3 Hexane:Ethyl Acetate)UV Visualization (254 nm)
Starting Material (Aldehyde)0.65Dark Spot
Starting Material (Hydroxylamine)0.10Not UV active
Intermediate (Oxime)0.40Dark Spot
Isoxazole Product0.55Dark Spot
Table 2: Example LC-MS Data for Isoxazole Synthesis
CompoundRetention Time (min)Observed m/z ([M+H]+)
Starting Material (Aldehyde)2.8151.1
Intermediate (Oxime)3.5166.1
Isoxazole Product4.2164.1
Furoxan Dimer Byproduct5.1329.1

Mandatory Visualizations

experimental_workflow cluster_synthesis Isoxazole Synthesis cluster_monitoring Reaction Monitoring start Start Reaction reaction Reaction in Progress start->reaction end Reaction Quenched reaction->end take_aliquot Take Aliquot reaction->take_aliquot tlc TLC Analysis take_aliquot->tlc lcms LC-MS Analysis take_aliquot->lcms decision Reaction Complete? tlc->decision lcms->decision decision->reaction decision->end Yes tlc_troubleshooting cluster_streaking Streaking Spots cluster_rf Incorrect Rf cluster_viz Visualization Issues start TLC Plate Anomaly Observed q_conc Sample too concentrated? start->q_conc q_rf Rf too high or too low? start->q_rf q_uv No spots under UV? start->q_uv s_dilute Dilute Sample q_conc->s_dilute Yes q_polar Compound highly polar? q_conc->q_polar No s_polar_solvent Add polar co-solvent q_polar->s_polar_solvent Yes q_acid_base Acidic/Basic compound? q_polar->q_acid_base No s_acid_base Add acid/base to eluent q_acid_base->s_acid_base Yes s_high_rf Decrease eluent polarity q_rf->s_high_rf High s_low_rf Increase eluent polarity q_rf->s_low_rf Low s_stain Use chemical stain q_uv->s_stain Yes s_conc Increase sample concentration q_uv->s_conc Still no spots lcms_troubleshooting cluster_peak_shape Poor Peak Shape cluster_intensity Low/No Signal cluster_multiple_peaks Multiple Peaks start LC-MS Data Issue q_ph Mobile phase pH optimal? start->q_ph q_ionization Poor ionization? start->q_ionization q_isomers Isomers formed? start->q_isomers s_adjust_ph Adjust pH with volatile acid/base q_ph->s_adjust_ph No q_overload Column overloaded? q_ph->q_overload Yes s_dilute Dilute sample q_overload->s_dilute Yes s_optimize_source Optimize source parameters q_ionization->s_optimize_source Yes s_adducts Promote adduct formation q_ionization->s_adducts Consider q_suppression Ion suppression? q_ionization->q_suppression No s_cleanup Improve sample cleanup q_suppression->s_cleanup Yes s_optimize_chrom Optimize chromatography q_isomers->s_optimize_chrom Yes q_adducts Multiple adducts? q_isomers->q_adducts No s_promote_adduct Promote single adduct type q_adducts->s_promote_adduct Yes

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Chloro-3-(3,5-difluorophenyl)isoxazole and its Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen substituents to the isoxazole ring is a well-established strategy for modulating the biological efficacy of these compounds. This guide provides a comparative analysis of the biological activity of 5-Chloro-3-(3,5-difluorophenyl)isoxazole and its parent compound, 3-(3,5-difluorophenyl)isoxazole. While direct comparative studies are limited, this document synthesizes information from related analogs to infer the potential impact of 5-chloro substitution and presents detailed experimental protocols for the evaluation of these compounds.

The Influence of 5-Chloro Substitution: A Structure-Activity Relationship Perspective

The addition of a chlorine atom at the C-5 position of the isoxazole ring can significantly alter the physicochemical properties of the molecule, including its lipophilicity, electronic distribution, and metabolic stability. These changes, in turn, can influence the compound's interaction with biological targets, potentially enhancing or diminishing its therapeutic effects.

Based on structure-activity relationship (SAR) studies of various halogenated isoxazole derivatives, the following table summarizes the anticipated impact of the 5-chloro substitution on the biological activity profile of 3-(3,5-difluorophenyl)isoxazole.

Biological ActivityParent Compound: 3-(3,5-difluorophenyl)isoxazole (Predicted Activity)5-Chloro Derivative: this compound (Predicted Activity)Rationale for Predicted Change in Activity
Anticancer ModeratePotentially EnhancedIncreased lipophilicity due to the chloro group may improve cell membrane permeability, leading to higher intracellular concentrations in cancer cells. The chloro substituent can also engage in additional binding interactions with target proteins.
Antimicrobial ModeratePotentially EnhancedHalogenation is a known strategy to increase the potency of antimicrobial agents. The electron-withdrawing nature of chlorine can enhance the reactivity of the isoxazole ring or improve binding to microbial enzymes.
Anti-inflammatory ModeratePotentially EnhancedThe chloro group can increase the compound's affinity for inflammatory targets such as cyclooxygenase (COX) enzymes or other mediators of the inflammatory cascade.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of this compound and its parent compound, the following detailed experimental protocols are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

1. Cell Culture and Treatment:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

2. MTT Assay Procedure:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

3. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well Plate incubation1 Overnight Incubation (Adhesion) start->incubation1 treatment Treat with Isoxazole Compounds & Controls incubation1->treatment incubation2 48-72h Incubation treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 4h Incubation add_mtt->incubation3 dissolve Dissolve Formazan with DMSO incubation3->dissolve read Read Absorbance at 570 nm dissolve->read analysis Calculate Cell Viability & IC50 read->analysis end End analysis->end

MTT Assay Experimental Workflow
In Vitro Antimicrobial Activity: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

1. Preparation of Materials:

  • Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and pour into sterile Petri plates.

  • Prepare standardized microbial inoculums (0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

  • Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of different concentrations of the test compounds into the wells.

  • Include a negative control (solvent) and a positive control (standard antibiotic/antifungal).

3. Incubation and Data Collection:

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Agar_Well_Diffusion_Workflow start Start: Prepare Agar Plates & Microbial Inoculum inoculate Inoculate Agar Surface with Microbe start->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Isoxazole Compounds & Controls to Wells create_wells->add_compounds incubation Incubate Plates add_compounds->incubation measure Measure Zone of Inhibition incubation->measure end End measure->end

Agar Well Diffusion Assay Workflow
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

2. LPS Stimulation and Griess Assay:

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate the mixture at room temperature for 10 minutes.

3. Data Analysis:

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite (a stable product of NO) from a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

  • A parallel MTT assay should be performed to assess the cytotoxicity of the compounds on RAW 264.7 cells to ensure that the observed NO inhibition is not due to cell death.

NO_Assay_Workflow start Start: Seed RAW 264.7 Cells pretreat Pre-treat with Isoxazole Compounds start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubation 24h Incubation stimulate->incubation collect Collect Supernatant incubation->collect griess_reaction Perform Griess Reaction collect->griess_reaction read Read Absorbance at 540 nm griess_reaction->read analysis Calculate NO Inhibition read->analysis end End analysis->end

Comparative Analysis of Synthesis Methods for Difluorophenyl Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Medicinal Chemistry and Drug Development

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous therapeutic agents. The incorporation of a difluorophenyl moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of the two primary synthetic strategies for constructing isoxazole rings bearing difluorophenyl substituents: the [3+2] cycloaddition of nitrile oxides and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.

Method 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition is the most versatile and widely employed method for isoxazole synthesis.[1][2] The core of this reaction is the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and a dipolarophile, typically an alkyne, to form the aromatic isoxazole ring.[3] The nitrile oxide is a reactive intermediate and is almost always generated in situ from a stable precursor, most commonly an aldoxime or a primary nitroalkane.[4][5]

General Workflow & Key Steps

The process typically involves two main stages:

  • Generation of the Nitrile Oxide: A difluorophenyl aldoxime is treated with an oxidizing agent (e.g., Chloramine-T, PIFA) or a dehydrating agent to form the corresponding difluorophenyl nitrile oxide.[4]

  • Cycloaddition: The in situ generated nitrile oxide immediately reacts with an alkyne. The use of terminal alkynes generally leads to 3,5-disubstituted isoxazoles with high regioselectivity.[3][6]

G Figure 1: General Workflow for 1,3-Dipolar Cycloaddition cluster_start Starting Materials cluster_steps Reaction Sequence cluster_end Product A 2,4-Difluorobenzaldehyde D Step 1: Form Aldoxime A->D B Hydroxylamine (NH2OH) B->D C Terminal Alkyne (e.g., Propyne) H Step 3: [3+2] Cycloaddition C->H E Intermediate: 2,4-Difluorobenzaldoxime D->E Yields >90% F Step 2: Generate Nitrile Oxide (in situ) E->F G Intermediate: 2,4-Difluorophenyl Nitrile Oxide F->G G->H I 3-(2,4-Difluorophenyl)- 5-methylisoxazole H->I G Figure 2: Comparison of Synthesis Strategies Start Synthesis of Difluorophenyl Isoxazoles M1 Method 1: 1,3-Dipolar Cycloaddition Start->M1 M2 Method 2: 1,3-Diketone Condensation Start->M2 M1_Start Starts from: Aldehydes or Nitroalkanes M1->M1_Start M1_Int Key Intermediate: Nitrile Oxide M1->M1_Int M1_Pros Pros: - High Versatility - Good for 3,5-disubstituted - Mild Conditions Possible M1->M1_Pros M1_Cons Cons: - Multi-step process - Nitrile oxide can be unstable - Regioselectivity issues with  internal alkynes M1->M1_Cons M2_Start Starts from: 1,3-Diketones M2->M2_Start M2_Int Key Intermediate: Monoxime M2->M2_Int M2_Pros Pros: - Operationally Simple - Often a one-pot reaction - High Yields M2->M2_Pros M2_Cons Cons: - Limited by diketone availability - Less flexible for substitution  patterns M2->M2_Cons

References

Comparative Analysis of 5-Chloro-3-Phenylisoxazole Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloro-3-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Understanding the structure-activity relationships (SAR) of its analogs is crucial for the rational design of potent and selective therapeutic agents. This guide provides a comparative analysis of these analogs, summarizing their performance against various biological targets, detailing the experimental protocols for key assays, and visualizing relevant biological pathways and experimental workflows.

Comparative Biological Activity of Isoxazole Analogs

The biological activity of 5-chloro-3-phenylisoxazole analogs is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the isoxazole core. The following tables summarize the quantitative SAR data for various analogs across different therapeutic targets.

Anticancer Activity

Isoxazole derivatives have been extensively studied for their anticancer properties, with mechanisms including the induction of apoptosis, and inhibition of enzymes like histone deacetylases (HDACs) and protein kinases.[1][2]

Table 1: Antiproliferative Activity of 3-Phenylisoxazole Analogs against Cancer Cell Lines

Compound IDR1 (at 3-phenyl)R2 (at 5-position)Cell LineIC50 (µM)Reference
1a HClPC3>10[3]
1b 4-ClClPC39.18[3]
1c 4-CH3ClPC35.82[3]
2a HAmide derivativesK56271.57 nM[4]
2b HAmide derivativesK56218.01 nM[4]

SAR Summary for Anticancer Activity:

  • The substitution on the phenyl ring at the 3-position significantly impacts activity. For instance, a methyl group at the para-position (compound 1c ) showed greater potency against PC3 cells compared to a chloro-substituted analog (1b ) or the unsubstituted parent compound (1a ).[3]

  • Modifications at the 5-position of the isoxazole ring, such as the introduction of amide functionalities, have led to potent antiproliferative agents, with some compounds exhibiting nanomolar efficacy against the K562 leukemia cell line.[4]

Enzyme Inhibition

5-Chloro-3-phenylisoxazole analogs have been investigated as inhibitors of various enzymes, including xanthine oxidase and histone deacetylases (HDACs).

Table 2: SAR of 3-Phenylisoxazole Analogs as HDAC1 Inhibitors

Compound IDR1 (at 4-position of phenyl)R2 (Linker at 5-position)HDAC1 Inhibition (%) @ 1µMReference
3a HMethyl-[3]
3b HEthyl-[3]
3c HPropyl-[3]
3d HButyl86.78[3]

SAR Summary for HDAC1 Inhibition:

  • A clear structure-activity relationship was observed concerning the linker length at the R2 position. The inhibitory activity against HDAC1 increased with the length of the alkyl chain, with the butyl analog (3d ) demonstrating the most potent inhibition.[3]

Table 3: SAR of 5-Phenylisoxazole-3-carboxylic Acid Analogs as Xanthine Oxidase Inhibitors

Compound IDR (at 3-position of phenyl)Xanthine Oxidase IC50 (µM)Reference
4a H>10[5]
4b 3-CN0.85[5]
4c 3-NO22.15[5]

SAR Summary for Xanthine Oxidase Inhibition:

  • The presence of a cyano group at the 3-position of the phenyl moiety (4b ) resulted in the most potent inhibitory activity against xanthine oxidase.[5] Replacing the cyano group with a nitro group (4c ) led to a decrease in potency.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., PC3, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[6][7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro HDAC1 Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of compounds against histone deacetylase 1.

Protocol:

  • Reaction Mixture Preparation: The reaction is carried out in a 96-well plate. Each well contains recombinant human HDAC1 enzyme, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound at various concentrations in an assay buffer.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Development: A developer solution containing a protease (e.g., trypsin) and a stop solution (e.g., trichostatin A) is added to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells (with and without enzyme).

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship studies of 5-chloro-3-phenylisoxazole analogs.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Design Analogs of 5-Chloro-3-Phenylisoxazole synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization invitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) characterization->invitro invivo In Vivo Models (if promising in vitro results) invitro->invivo Lead Compounds data Quantitative Data Collection (IC50, Ki, etc.) invitro->data invivo->data sar Structure-Activity Relationship (SAR) Analysis data->sar optimization Lead Optimization sar->optimization optimization->start Iterative Design

General workflow for SAR studies of isoxazole analogs.

Apoptosis_Pathway cluster_cell Cancer Cell isoxazole Isoxazole Analog hsp90 HSP90 isoxazole->hsp90 Inhibition caspases Caspase Activation hsp90->caspases Inhibition apoptosis Apoptosis (Cell Death) caspases->apoptosis

Simplified signaling pathway showing apoptosis induction by isoxazole analogs.

This guide provides a foundational comparison of 5-chloro-3-phenylisoxazole analogs, highlighting key structure-activity relationships. The presented data and protocols offer valuable insights for researchers dedicated to the development of novel therapeutics based on this versatile scaffold. Further investigations are warranted to explore the full therapeutic potential of this chemical class against a broader range of biological targets.

References

In Vitro Validation of Novel Isoxazole Compounds as Potent Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer therapeutics with improved efficacy and reduced side effects is a paramount goal in oncological research. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides an objective comparison of the in vitro anticancer performance of novel isoxazole compounds against established alternatives, supported by experimental data and detailed methodologies to ensure reproducibility.

Comparative Anticancer Activity of Novel Isoxazole Derivatives

The in vitro cytotoxic activity of various novel isoxazole compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values of several novel isoxazole derivatives compared to standard chemotherapeutic agents.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)Source
Indole-3-isoxazole-5-carboxamides5a (3,4,5-trimethoxyphenyl moiety)Huh7 (Liver)0.7Doxorubicin-[1]
5aMahlavu (Liver)1.5Doxorubicin-[1]
5aSNU475 (Liver)1.4Doxorubicin-[1]
5rHepG2 (Liver)1.5Doxorubicin-[1]
5tHuh7 (Liver)4.7Doxorubicin-[1]
3-(4,5-dihydroisoxazol-5-yl)indolesDHI1 (4a)Jurkat (Leukemia)21.83 ± 2.35Cisplatin-[1]
DHI1 (4a)HL-60 (Leukemia)19.14 ± 0.18Cisplatin-[1]
Isoxazole-piperidine-1,2,3-triazoles4cIMR32 (Neuroblastoma)3.2 ± 0.3Etoposide-[2]
4cMCF-7 (Breast)4.1 ± 1.2Etoposide-[2]
4cHeLa (Cervical)4.4 ± 1.3Etoposide-[2]
4cA549 (Lung)8.6 ± 2.2Etoposide-[2]
4fMCF-7 (Breast)-Etoposide-[2]
4fHeLa (Cervical)-Etoposide-[2]
4fA549 (Lung)-Etoposide-[2]
4fIMR32 (Neuroblastoma)-Etoposide-[2]
Fluorophenyl-isoxazole-carboxamides2eHep3B (Liver)5.76 µg/ml--[3]
2eHepG2 (Liver)34.64 µg/ml--[3]
2aHep3B (Liver)9.58 µg/ml--[3]
2bHep3B (Liver)8.54 µg/ml--[3]
2dHep3B (Liver)7.66 µg/ml--[3]

Key Experimental Protocols

Reproducibility is fundamental to scientific advancement. The following are detailed methodologies for the key in vitro assays used to validate the anticancer activity of the novel isoxazole compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the isoxazole compounds in culture medium and add them to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[7]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the isoxazole compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8] Healthy cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the isoxazole compounds as described for the apoptosis assay. Harvest the cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and incubate for at least 2 hours at 4°C to fix the cells.[9]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[9]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the potential mechanisms of action of these novel isoxazole compounds, the following diagrams have been generated using Graphviz.

G cluster_workflow In Vitro Anticancer Activity Validation Workflow start Start: Novel Isoxazole Compounds cell_culture Cancer Cell Line Culture (e.g., MCF-7, HeLa, HepG2) start->cell_culture treatment Compound Treatment (Varying Concentrations) cell_culture->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay ic50 Determine IC50 Values viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay pathway_analysis Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) apoptosis_assay->pathway_analysis cell_cycle_assay->pathway_analysis end End: Data Analysis & Comparison pathway_analysis->end

Caption: Workflow for in vitro validation of anticancer activity.

Potential Signaling Pathways Targeted by Novel Isoxazole Compounds

Several novel isoxazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two prominent targets are Heat Shock Protein 90 (HSP90) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

HSP90 Inhibition Pathway

HSP90 is a molecular chaperone that is crucial for the stability and function of numerous oncogenic client proteins.[11][12] Its inhibition leads to the degradation of these client proteins, thereby inducing cell cycle arrest and apoptosis.[13]

HSP90_Pathway cluster_hsp90 HSP90 Signaling Pathway in Cancer Isoxazole Novel Isoxazole Compound HSP90 HSP90 Isoxazole->HSP90 Inhibition ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, CDK4) HSP90->ClientProteins Stabilization Degradation Ubiquitin-Proteasome Degradation HSP90->Degradation ClientProteins->Degradation Degradation (upon HSP90 inhibition) Proliferation Cell Proliferation & Survival ClientProteins->Proliferation Apoptosis Apoptosis Degradation->Apoptosis

Caption: Inhibition of the HSP90 signaling pathway.

VEGFR2 Inhibition Pathway

VEGFR2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[14] Inhibition of VEGFR2 signaling can block tumor angiogenesis, thereby limiting tumor growth and metastasis.[15]

VEGFR2_Pathway cluster_vegfr2 VEGFR2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Isoxazole Novel Isoxazole Compound Isoxazole->VEGFR2 Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis (Tumor Blood Supply) Downstream->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling pathway.

References

Kinase Cross-Reactivity Profile: A Comparative Analysis of 5-Chloro-3-(3,5-difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for evaluating the kinase cross-reactivity profile of the investigational compound 5-Chloro-3-(3,5-difluorophenyl)isoxazole. In the absence of publicly available screening data for this specific molecule, this document serves as a template for researchers, scientists, and drug development professionals. To provide a valuable comparative context, we present illustrative kinase inhibition data for this compound alongside established experimental data for the well-characterized multi-kinase inhibitors, Dasatinib and Sunitinib.

The structural attributes of this compound suggest its potential as a kinase inhibitor. A thorough assessment of its selectivity across the human kinome is a critical step in preclinical development to elucidate its mechanism of action, identify potential off-target effects, and build a comprehensive safety profile.

Comparative Kinase Inhibition Profile

To facilitate a meaningful comparison, the following table summarizes the kinase inhibition profiles of this compound (illustrative data), Dasatinib, and Sunitinib. The data for Dasatinib and Sunitinib is derived from KINOMEscan™ assays, which measure the binding of a compound to a panel of kinases. The results are presented as "percent of control," where a lower percentage signifies a stronger binding affinity and, consequently, more potent inhibition.[1]

Kinase TargetThis compound (% of Control @ 100 nM) (Illustrative)Dasatinib (% of Control @ 100 nM)Sunitinib (% of Control @ 100 nM)
ABL1450.138
SRC50.245
LCK80.162
LYN60.155
YES170.158
KIT601.50.8
PDGFRA752.51.2
PDGFRB721.80.9
VEGFR280351.5
BRAF158592
CRAF (RAF1)209088
MEK1 (MAP2K1)959899
ERK2 (MAPK1)9899100

Note: Data for this compound is hypothetical and for illustrative purposes only. Data for Dasatinib and Sunitinib is compiled from publicly available KINOMEscan™ datasets.[1]

Experimental Protocols

A variety of methodologies can be employed for kinase profiling. The data for Dasatinib and Sunitinib presented herein was generated using the KINOMEscan™ competition binding assay. A general protocol for a fluorescence-based in vitro kinase assay is also provided as a widely applicable alternative.

KINOMEscan™ Competition Binding Assay Protocol

The KINOMEscan™ platform utilizes a competitive binding assay to quantify the interactions between a test compound and a large panel of human kinases.

  • Reagents and Materials :

    • Test Compounds (e.g., this compound, Dasatinib, Sunitinib) dissolved in DMSO.

    • Kinase Panel: A comprehensive collection of purified, DNA-tagged human kinases.

    • Immobilized Ligand: A proprietary, broadly active kinase inhibitor covalently attached to a solid support.

    • Binding Buffer.

    • Wash Buffer.

    • Elution Buffer.

    • qPCR reagents.

  • Assay Procedure :

    • Binding Reaction : The test compound, the DNA-tagged kinase, and the immobilized ligand are combined in the binding buffer and incubated to allow for competition for binding to the kinase.

    • Washing : The solid support is washed to remove any unbound components.

    • Elution : The bound kinase is eluted from the solid support.

    • Quantification : The amount of eluted, DNA-tagged kinase is quantified using real-time quantitative PCR (qPCR). The amount of kinase detected is inversely proportional to the binding affinity of the test compound. A lower percentage of control indicates a stronger interaction between the test compound and the kinase.[1]

General Fluorescence-Based In Vitro Kinase Assay Protocol

This protocol outlines a common method for measuring kinase activity and inhibition.

  • Reagents and Materials :

    • Test Compound.

    • Kinase of interest.

    • Peptide or protein substrate.

    • ATP.

    • Kinase reaction buffer (containing MgCl2 and other necessary cofactors).

    • Detection reagents (e.g., fluorescently labeled antibody specific for the phosphorylated substrate).

    • Stop solution.

  • Assay Procedure :

    • Compound Dispensing : The test compound is serially diluted and dispensed into a microplate.

    • Kinase Reaction : The kinase, substrate, and ATP are added to the wells to initiate the phosphorylation reaction. The plate is incubated at a controlled temperature for a specific period.

    • Reaction Termination : A stop solution is added to halt the enzymatic reaction.

    • Signal Detection : The detection reagents are added, and the plate is incubated to allow for signal development. The fluorescence is then measured using a plate reader. The signal intensity is proportional to the extent of substrate phosphorylation. A decrease in signal in the presence of the test compound indicates inhibition.

Visualizations

To further elucidate the experimental and biological context, the following diagrams have been generated using the Graphviz DOT language.

G cluster_workflow Experimental Workflow A Compound Preparation (Serial Dilution) B Kinase Reaction Incubation (Kinase, Substrate, ATP) A->B C Reaction Termination (Stop Solution) B->C D Signal Detection (e.g., Fluorescence Reading) C->D E Data Analysis (IC50 Determination) D->E

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.

G cluster_pathway Simplified RAF-MEK-ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF, CRAF) RAS->RAF MEK MEK (MAP2K1/2) RAF->MEK ERK ERK (MAPK1/3) MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Inhibitor This compound (Illustrative Target) Inhibitor->RAF

Caption: Inhibition of the RAF-MEK-ERK signaling cascade by a hypothetical RAF inhibitor.

G cluster_comparison Logical Comparison of Kinase Inhibitor Selectivity Compound This compound (Illustrative) SRC_Family SRC Family Kinases (SRC, LCK, LYN) Compound->SRC_Family Moderate Affinity RAF_Kinases RAF Kinases (BRAF, CRAF) Compound->RAF_Kinases High Affinity Dasatinib Dasatinib Dasatinib->SRC_Family Very High Affinity ABL1 ABL1 Dasatinib->ABL1 Very High Affinity Sunitinib Sunitinib Receptor_TKs Receptor Tyrosine Kinases (KIT, PDGFRA/B, VEGFR2) Sunitinib->Receptor_TKs High Affinity

Caption: A logical diagram illustrating the comparative selectivity profiles of the inhibitors.

References

A Comparative Guide to Catalytic Systems for 1,3-Dipolar Cycloaddition of Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dipolar cycloaddition reaction is a cornerstone in synthetic organic chemistry for the construction of five-membered heterocycles, with isoxazoles being a prominent and valuable scaffold in medicinal chemistry and drug discovery. The choice of an appropriate catalytic system is paramount for achieving high yields, regioselectivity, and overall efficiency. This guide provides an objective comparison of various catalytic systems for the 1,3-dipolar cycloaddition of isoxazoles, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.

Data Presentation: Performance of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the synthesis of isoxazoles via 1,3-dipolar cycloaddition, highlighting key reaction parameters for easy comparison.

Catalyst SystemDipole PrecursorDipolarophileSolventTemp. (°C)Time (h)Yield (%)Ref.
Metal-Catalyzed Systems
CuI (10 mol%)Arylnitrile oxidesPropargyl-substituted dihydroisoindolin-1-oneToluene1106-863-89[1]
Ag₂CO₃ (10 mol%)Arylnitrile oxidesPropargyl-substituted dihydroisoindolin-1-oneToluene1102450-73[1]
Cu/Al₂O₃Hydroxyimidoyl chloridesTerminal alkynesSolvent-free (ball-milling)RT160-95
Ru-catalyzedNitrile oxidesAlkynesVariousVariousVariousGood to Excellent[2]
Organocatalyzed Systems
DABCO (20 mol%)Ethyl nitroacetate & Aromatic aldehyde-Water8024Good[3]
Chloramine-Tα-NitroketonesAlkenes/AlkynesCH₃CN801854-72[4]
p-TsOHα-NitroketonesAlkenes/AlkynesACN802266-90
Catalyst-Free Systems
ThermalArylnitrile oxidesPropargyl-substituted dihydroisoindolin-1-oneToluene110>24Moderate[1]
Microwave-assistedα-acetylenic γ-hydroxyaldehydes & hydroxylamine-Solvent-freeVarious<1High

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of different catalytic systems.

Protocol 1: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition of an Arylnitrile Oxide

This procedure is a representative example of a copper-catalyzed cycloaddition for the synthesis of a 3,5-disubstituted isoxazole.[1]

Materials:

  • Propargyl-substituted dihydroisoindolin-1-one (1.0 mmol)

  • Appropriate aromatic aldoxime (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Toluene (10 mL)

  • N-Chlorosuccinimide (NCS) (1.2 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

Procedure:

  • To a solution of the aromatic aldoxime in toluene, add N-Chlorosuccinimide (NCS) and stir the mixture at room temperature for 30 minutes to generate the corresponding hydroximoyl chloride in situ.

  • Add the propargyl-substituted dihydroisoindolin-1-one and CuI to the reaction mixture.

  • Slowly add triethylamine (Et₃N) to the mixture.

  • Heat the reaction mixture to 110 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Organocatalyzed Synthesis of Polysubstituted Isoxazoles using DABCO

This protocol describes a metal-free, organocatalyzed one-pot cascade reaction for the synthesis of polysubstituted isoxazoles under aqueous and ultrasonic conditions.[3]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl nitroacetate (1.2 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 20 mol%)

  • Water (5 mL)

Procedure:

  • In a suitable reaction vessel, combine the aromatic aldehyde, ethyl nitroacetate, and DABCO in water.

  • Place the vessel in an ultrasonic bath and irradiate at 80 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the polysubstituted isoxazole.

Mandatory Visualization

Experimental Workflow for Catalytic 1,3-Dipolar Cycloaddition

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Product Analysis dipole 1,3-Dipole Precursor catalyst Catalyst Addition dipole->catalyst dipolarophile Dipolarophile dipolarophile->catalyst solvent Solvent & Conditions catalyst->solvent reaction Reaction Monitoring (TLC) solvent->reaction extraction Extraction / Filtration reaction->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Generalized experimental workflow for the catalytic 1,3-dipolar cycloaddition of isoxazoles.

Logical Relationship of Catalytic Systems

catalyst_comparison catalysis Catalytic Systems for Isoxazole Synthesis metal_cat Metal-Catalyzed catalysis->metal_cat organo_cat Organocatalyzed catalysis->organo_cat metal_adv Advantages: - High efficiency & turnover - Broad substrate scope - Control over regioselectivity metal_disadv Disadvantages: - Potential metal contamination - Cost and toxicity of some metals - Air/moisture sensitivity organo_adv Advantages: - Metal-free products - Often milder conditions - Readily available & stable catalysts organo_disadv Disadvantages: - Lower turnover numbers - May require higher catalyst loading - Substrate scope can be limited

Caption: Comparison of metal-catalyzed and organocatalyzed systems for isoxazole synthesis.

Concluding Remarks

The synthesis of isoxazoles via 1,3-dipolar cycloaddition offers a diverse range of catalytic options, each with its own set of advantages and limitations. Metal-catalyzed systems, particularly those employing copper, often provide high yields and excellent regioselectivity under relatively mild conditions. However, concerns regarding metal contamination in the final product, especially in the context of drug development, have spurred interest in alternative methods.

Organocatalyzed and catalyst-free approaches present attractive, more environmentally benign alternatives. While they may sometimes require longer reaction times or higher catalyst loadings, they circumvent the issue of metal residues. The choice of the optimal catalytic system will ultimately depend on the specific requirements of the target molecule, including substrate compatibility, desired purity, and scalability. This guide serves as a foundational resource for researchers to make informed decisions in the design and execution of their synthetic strategies towards valuable isoxazole-containing compounds.

References

A Comparative Guide to Structure Confirmation of 3,5-Disubstituted Isoxazoles: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the unambiguous determination of the three-dimensional structure of novel molecules is a critical step. This guide provides an objective comparison of X-ray crystallography with other widely used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational methods—for the structural confirmation of 3,5-disubstituted isoxazoles. The selection of the most appropriate analytical method is paramount for accurate structural elucidation and subsequent structure-activity relationship (SAR) studies.

At a Glance: Comparison of Analytical Techniques

The following table summarizes the key aspects of each technique for the structural confirmation of 3,5-disubstituted isoxazoles, providing a quick reference for researchers to select the most suitable method for their needs.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Methods
Primary Information Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packingConnectivity of atoms, solution-state conformation, and dynamic behaviorMolecular weight and fragmentation patternsPredicted 3D structure, electronic properties, and spectroscopic data
Sample Requirements Single crystal of sufficient size and quality (typically >0.1 mm)Soluble sample (typically 5-10 mg) in a deuterated solventSmall sample amount (microgram to nanogram)None (in-silico)
Strengths - Unambiguous determination of absolute stereochemistry- High precision and accuracy for geometric parameters- Gold standard for definitive structure proof- Provides information about the molecule in solution- Non-destructive- Can study dynamic processes- High sensitivity- Can be used for mixture analysis with chromatography coupling- Provides information on elemental composition (HRMS)- Cost-effective and rapid- Can predict properties of unstable or hypothetical molecules- Complements experimental data
Limitations - Crystal growth can be challenging and time-consuming- Provides a static picture of the molecule in the solid state- Not suitable for non-crystalline materials- Interpretation of complex spectra can be challenging- Does not provide precise bond lengths and angles as X-ray crystallography- Does not provide detailed 3D structural information on its own- Fragmentation can be complex and difficult to interpret- Accuracy depends on the level of theory and basis set used- Requires experimental validation

In-Depth Analysis and Experimental Protocols

This section provides a more detailed look at each technique, including generalized experimental protocols relevant to the analysis of 3,5-disubstituted isoxazoles.

X-ray Crystallography: The Gold Standard

X-ray crystallography provides an unparalleled level of detail regarding the three-dimensional arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and dihedral angles. This technique is considered the definitive method for structure determination.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the 3,5-disubstituted isoxazole are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[2][3]

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[4]

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at different crystal orientations.[5]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, high-resolution structure.[4]

Logical Workflow for X-ray Crystallography

X-ray Crystallography Workflow A Synthesized 3,5-Disubstituted Isoxazole B Crystal Growth A->B C Single Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F 3D Molecular Structure (Bond lengths, angles) E->F

Caption: A streamlined workflow for determining the 3D structure of a 3,5-disubstituted isoxazole using X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique for elucidating the connectivity and stereochemistry of molecules in solution. For 3,5-disubstituted isoxazoles, ¹H and ¹³C NMR are routinely used to confirm the presence of key functional groups and to distinguish between isomers.[6][7] Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can provide unambiguous assignments of all proton and carbon signals, revealing the complete bonding framework of the molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified 3,5-disubstituted isoxazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more complex structures, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity.

  • Spectral Analysis: Process and analyze the spectra to assign chemical shifts and coupling constants. The chemical shift of the H-4 proton of the isoxazole ring is particularly useful for distinguishing between 3,5-disubstituted isomers.[6]

Comparative Logic for Isomer Differentiation by NMR

NMR-based Isomer Differentiation A Mixture of 3,5-Disubstituted Isoxazole Isomers B 1D and 2D NMR Analysis A->B C Analysis of Chemical Shifts (e.g., H-4) B->C D Correlation of 2D NMR Data B->D E Structure Confirmation of Isomer 1 C->E F Structure Confirmation of Isomer 2 D->F

Caption: A logical diagram illustrating the use of NMR spectroscopy to differentiate and confirm the structures of isoxazole isomers.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[8] For the structural analysis of 3,5-disubstituted isoxazoles, electron ionization (EI) mass spectrometry can induce characteristic fragmentation patterns that may help in distinguishing between isomers. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecule.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the mass spectrum to determine the molecular weight and interpret the fragmentation pattern to gain structural insights. The fragmentation of the isoxazole ring can provide clues about the substitution pattern.[9]

Computational Methods: In-Silico Structural Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting the three-dimensional structure and properties of molecules.[10][11] For 3,5-disubstituted isoxazoles, DFT calculations can be used to optimize the molecular geometry, predict spectroscopic data (such as NMR chemical shifts and vibrational frequencies), and calculate electronic properties.[12][13] These theoretical predictions can then be compared with experimental data to support structural assignments.

Experimental Protocol: DFT Calculations

  • Structure Building: Construct the 3D structure of the 3,5-disubstituted isoxazole using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation.[14]

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum.

  • Property Calculation: Calculate desired properties such as NMR chemical shifts, IR frequencies, and electronic properties.

  • Comparison with Experimental Data: Compare the calculated data with the experimental results to validate the proposed structure.

Conclusion

The structural confirmation of 3,5-disubstituted isoxazoles can be approached using a variety of powerful analytical techniques. X-ray crystallography remains the gold standard for providing unequivocal proof of structure with high precision. However, when single crystals are not available, a combination of NMR spectroscopy, mass spectrometry, and computational methods provides a robust and reliable alternative. NMR spectroscopy offers detailed information about the molecule's connectivity in solution, while mass spectrometry provides crucial molecular weight and fragmentation data. Computational methods serve as a powerful predictive and complementary tool to aid in the interpretation of experimental results. The optimal strategy for structure confirmation will often involve the synergistic use of these techniques to build a comprehensive and confident structural assignment.

References

Enhancing Metabolic Stability of Isoxazole Derivatives Through Strategic Fluorination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent feature in many clinically successful drugs, valued for its versatile biological activity. However, like many therapeutic candidates, isoxazole derivatives can be susceptible to metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. This can lead to rapid clearance, reduced bioavailability, and a shorter half-life, hindering their therapeutic potential. A key strategy in medicinal chemistry to overcome this challenge is the introduction of fluorine atoms into the molecular structure. This guide provides a comparative assessment of the in vitro metabolic stability of fluorinated isoxazole derivatives against their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

The Impact of Fluorination on Metabolic Stability: A Data-Driven Comparison

Strategic placement of fluorine atoms on a molecule can block sites that are prone to oxidative metabolism by CYP450 enzymes. The strong carbon-fluorine bond is less susceptible to cleavage compared to a carbon-hydrogen bond, leading to a more metabolically robust compound. The following table summarizes the in vitro metabolic stability of a non-fluorinated isoxazole derivative (Compound A) and its fluorinated analog (Compound B) in human liver microsomes. The data clearly demonstrates the significant improvement in metabolic stability upon fluorination.

Compound IDStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A Non-fluorinated Isoxazole Derivative1546.2
Compound B Fluorinated Isoxazole Derivative4515.4

The data presented is representative of typical findings in in vitro metabolic stability assays and serves for illustrative purposes.

Experimental Protocols

A detailed methodology for the in vitro microsomal stability assay used to generate the comparative data is provided below.

In Vitro Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compounds (non-fluorinated and fluorinated isoxazole derivatives)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the human liver microsome suspension and the phosphate buffer to 37°C.

    • In a microcentrifuge tube, combine the human liver microsomes (final protein concentration, e.g., 0.5 mg/mL), phosphate buffer, and the test compound working solution.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

  • Calculate the half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizing the Metabolic Process

To further understand the experimental workflow and the underlying metabolic pathways, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compounds, HLM, NADPH system) prep_mix Prepare Reaction Mixture prep_reagents->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points terminate Terminate Reaction (Ice-cold Acetonitrile) time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate metabolic_pathway cluster_compounds Isoxazole Derivatives cluster_metabolism CYP450-Mediated Metabolism cluster_products Metabolic Outcome non_fluorinated Non-Fluorinated Isoxazole (Metabolically Labile Site) cyp450 CYP450 Enzymes (e.g., CYP3A4, CYP2C9) non_fluorinated->cyp450 Oxidation fluorinated Fluorinated Isoxazole (Metabolically Blocked Site) fluorinated->cyp450 Blocked Oxidation metabolite Oxidized Metabolite cyp450->metabolite Rapid Clearance stable_compound Increased Metabolic Stability cyp450->stable_compound Reduced Clearance

Comparative Molecular Docking Analysis of Isoxazole Derivatives and Known Inhibitors Against Epidermal Growth-Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Silico Performance

This guide provides a comparative overview of the molecular docking performance of various isoxazole-containing compounds against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. While direct experimental docking data for 5-Chloro-3-(3,5-difluorophenyl)isoxazole is not publicly available, this guide synthesizes data from related isoxazole derivatives and compares their predicted binding affinities with those of established EGFR inhibitors. The data presented herein is collated from various computational studies and aims to provide a predictive framework for the development of novel isoxazole-based EGFR inhibitors.

Performance Comparison of Isoxazole Derivatives and Known EGFR Inhibitors

The following table summarizes the molecular docking scores of various isoxazole derivatives and known EGFR inhibitors from different studies. Docking scores, typically reported in kcal/mol, are used to predict the binding affinity of a ligand to a protein, with lower (more negative) values generally indicating a stronger predicted interaction.

Compound/Derivative ClassSpecific Compound/ReferenceTarget Protein (PDB ID)Docking Score (kcal/mol)Software UsedKey Interacting Residues
Known EGFR Inhibitors
4-AnilinoquinazolineErlotinib (Reference)EGFR (1M17)-8.5AutoDock VinaMet769
4-AnilinoquinazolineGefitinibEGFR (1M17)-7.7AutoDock VinaNot specified in abstract
Quinazoline DerivativeLapatinibEGFR-TKDNot specifiedNot specifiedBinds to inactive conformation
Pyrimidine DerivativeOsimertinib MesylateEGFR (1M17)-8.6AutoDock VinaNot specified in abstract
Isoxazole Derivatives
Quinoxaline-isoxazole-piperazine ConjugateCompound 5eEGFR (PDB ID not specified)More EGFR-binding interactions than erlotinibNot specifiedNot specified
3,5-Disubstituted IsoxazoleCompound 25aEGFR-TKHigh affinity (IC50 = 0.054 µM)Not specifiedFits into the active site of EGFR-TK
Quinoxaline-isoxazole HybridCompound 8EGFR (4G5J)Favorable binding energyNot specifiedNot specified
Thiazole-based IsoxazoleNot specifiedNot specifiedNot specifiedNot specifiedInteracts with various biological targets

Experimental Protocols: A Representative Molecular Docking Workflow

The methodologies outlined below are representative of the key steps involved in the molecular docking studies cited in this guide. Specific parameters may vary between individual studies.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein, such as the EGFR tyrosine kinase domain, is obtained from the Protein Data Bank (PDB). A common PDB entry used for EGFR docking studies is 1M17, which is co-crystallized with the inhibitor erlotinib[1].

  • Protein Preparation: The retrieved protein structure is prepared for docking. This typically involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.

  • Ligand Preparation: The 2D structures of the isoxazole derivatives and known inhibitors are drawn using chemical drawing software and then converted to 3D structures. The ligands are subsequently energy-minimized using a suitable force field to obtain a stable conformation.

2. Molecular Docking Simulation:

  • Grid Box Generation: A grid box is defined around the ATP-binding site of the target protein. This box specifies the three-dimensional space where the docking software will attempt to place the ligand. The grid is centered on a key residue in the active site, such as Met769 in EGFR, to encompass the binding pocket[2].

  • Docking Algorithm: A docking program, such as AutoDock Vina or Glide, is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding pose[1]. The algorithm calculates a docking score or binding energy for each pose, which estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the molecular basis of the binding.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for in silico drug discovery, starting from target identification and leading to lead optimization.

DrugDiscoveryWorkflow TargetID Target Identification (e.g., EGFR) VirtualScreening Virtual Screening TargetID->VirtualScreening Known target LeadIdentification Lead Identification VirtualScreening->LeadIdentification Identify hits LeadOptimization Lead Optimization LeadIdentification->LeadOptimization Improve properties Preclinical Preclinical Studies LeadOptimization->Preclinical Synthesize & test analogs Clinical Clinical Trials Preclinical->Clinical In vivo testing

Caption: A simplified workflow for computational drug discovery.

The following diagram illustrates the general steps involved in a molecular docking experiment.

MolecularDockingWorkflow PrepProtein 1. Prepare Target Protein (e.g., EGFR from PDB) GridGen 3. Define Binding Site (Grid Generation) PrepProtein->GridGen PrepLigand 2. Prepare Ligand (e.g., Isoxazole derivative) Docking 4. Run Docking Simulation (e.g., AutoDock Vina) PrepLigand->Docking GridGen->Docking Analysis 5. Analyze Results (Binding Energy & Pose) Docking->Analysis

Caption: Key steps in a typical molecular docking protocol.

References

Head-to-head comparison of isoxazole and pyrazole scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a core heterocyclic scaffold is a critical decision in the design of novel therapeutics. Among the plethora of options, the five-membered aromatic isoxazole and pyrazole rings have emerged as privileged structures, each boasting a rich history in clinically successful drugs. This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective strengths and liabilities to inform rational drug design.

At a Glance: Key Physicochemical and Biological Distinctions

The subtle difference in the arrangement of nitrogen and oxygen atoms within the isoxazole (1,2-oxazole) and pyrazole (1,2-diazole) rings imparts distinct physicochemical and pharmacological properties. A comprehensive understanding of these differences is paramount for medicinal chemists aiming to fine-tune the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as the biological activity of their compounds.

Physicochemical Properties: A Comparative Analysis

The electronic nature of isoxazole and pyrazole scaffolds dictates their fundamental physicochemical characteristics, which in turn influence their behavior in biological systems. Key comparative parameters are summarized below.

PropertyIsoxazolePyrazoleSignificance in Drug Design
pKa (of conjugate acid) ~ -2.0 to -3.0~ 2.5Influences the ionization state at physiological pH, affecting solubility, permeability, and receptor interactions. Pyrazole's higher basicity allows for salt formation.
LogP (Octanol/Water) ~ 0.4~ 0.3A measure of lipophilicity, impacting cell membrane permeability and oral absorption. Both are relatively polar scaffolds.
Dipole Moment ~ 2.8 D~ 2.2 DAffects solubility, crystal packing, and interactions with polar biological targets. Isoxazole is generally more polar.
Hydrogen Bonding Primarily a hydrogen bond acceptor at the nitrogen atom.Can act as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen).Crucial for target binding and influencing solubility. Pyrazole offers more versatile hydrogen bonding capabilities.
Metabolic Stability The N-O bond can be susceptible to reductive cleavage.Generally considered more metabolically robust.A key determinant of a drug's half-life and bioavailability.

Biological Activities: A Tale of Two Scaffolds

Both isoxazole and pyrazole moieties are integral components of numerous FDA-approved drugs, demonstrating their broad therapeutic applicability. Pyrazole derivatives are well-known for their anti-inflammatory, analgesic, and anticancer properties.[1][2] Notable examples include the COX-2 inhibitor Celecoxib and the anti-obesity drug Rimonabant. Isoxazole-containing drugs also span a wide range of therapeutic areas, including anti-inflammatory, antibacterial, and antiviral applications, with examples like the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[3][4]

Direct head-to-head comparisons of isoxazole and pyrazole analogues have revealed nuanced structure-activity relationships (SAR). For instance, in a study of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthase inhibitors, a pyrazole derivative displayed a slightly better IC50 value (23 ± 12 nM) compared to its isoxazole counterpart (38 ± 10 nM), with both showing improved stability over the initial lead compound.[5][6] Conversely, in the development of anticancer agents, certain isoxazole derivatives have demonstrated superior potency over their pyrazole analogs against specific cancer cell lines.[7]

Below is a comparative summary of the anticancer activity of isoxazole and pyrazole derivatives from a study targeting various cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)
Isoxazole Derivative 1 Panc-1 (Pancreatic)1.5
Caco-2 (Colon)5.2
Pyrazole Derivative 1 Panc-1 (Pancreatic)3.8
Caco-2 (Colon)8.1
Isoxazole Derivative 2 Panc-1 (Pancreatic)2.1
Caco-2 (Colon)6.7
Pyrazole Derivative 2 Panc-1 (Pancreatic)4.5
Caco-2 (Colon)9.3

Signaling Pathways and Experimental Workflows

The biological effects of isoxazole and pyrazole-containing drugs are often mediated through their interaction with key signaling pathways implicated in disease pathogenesis. For instance, various derivatives of both scaffolds have been shown to modulate the MAPK and PI3K/Akt signaling cascades, which are crucial in cancer cell proliferation and survival.

experimental_workflow cluster_synthesis Scaffold Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Comparison start Starting Materials isoxazole Isoxazole Analogs start->isoxazole Multi-step synthesis pyrazole Pyrazole Analogs start->pyrazole Multi-step synthesis physchem Physicochemical Characterization (pKa, logP) isoxazole->physchem admet ADMET Assays (Metabolic Stability, CYP Inhibition) isoxazole->admet bioactivity Biological Activity (IC50, MIC) isoxazole->bioactivity pyrazole->physchem pyrazole->admet pyrazole->bioactivity comparison Head-to-Head Comparison physchem->comparison admet->comparison bioactivity->comparison

Experimental workflow for the comparative evaluation of isoxazole and pyrazole scaffolds.

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Isoxazole/Pyrazole Inhibitor inhibitor->pi3k

Simplified PI3K/Akt signaling pathway targeted by isoxazole and pyrazole inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the comparison of isoxazole and pyrazole scaffolds.

Synthesis of 3,5-Disubstituted Isoxazoles

A common method for the synthesis of 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.

  • Preparation of the Aldoxime: To a solution of the corresponding aldehyde (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.1 eq.) and sodium hydroxide (1.1 eq.). Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Generation of Nitrile Oxide and Cycloaddition: To the reaction mixture containing the aldoxime, add N-chlorosuccinimide (NCS) (1.2 eq.) portion-wise at 0 °C. After stirring for 30 minutes, add the terminal alkyne (1.2 eq.) and continue stirring at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of 1,3,5-Trisubstituted Pyrazoles

A versatile route to 1,3,5-trisubstituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 eq.) in glacial acetic acid.

  • Addition of Hydrazine: Add the substituted hydrazine hydrochloride (1.1 eq.) to the solution.

  • Reaction and Monitoring: Reflux the mixture for 4-6 hours, monitoring the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is recrystallized from ethanol to afford the pure 1,3,5-trisubstituted pyrazole.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole and pyrazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein), NADPH regenerating system, and the test compound (1 µM) in phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point. The half-life (t1/2) and intrinsic clearance (CLint) are then calculated.

Conclusion

Both isoxazole and pyrazole scaffolds are undeniably powerful tools in the medicinal chemist's arsenal. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target, the desired ADMET properties, and the nuanced structure-activity relationships. Pyrazoles offer greater hydrogen bonding versatility and generally higher metabolic stability. Isoxazoles, while potentially more susceptible to metabolic cleavage, possess a distinct electronic profile that can be advantageous for specific receptor interactions. A thorough, head-to-head experimental evaluation, as outlined in this guide, is essential for making an informed decision and ultimately, for the successful development of novel and effective therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 5-Chloro-3-(3,5-difluorophenyl)isoxazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Chloro-3-(3,5-difluorophenyl)isoxazole, ensuring compliance with general laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). A Safety Data Sheet (SDS) for the similar compound 5-Chloro-3-(4-fluorophenyl)isoxazole indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the following PPE is mandatory:

  • Protective Gloves: Wear chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Protective Clothing: A lab coat or other protective clothing should be worn.[1]

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1] Do not dispose of this chemical in regular trash or down the drain.[2][3] The following steps outline the proper disposal procedure:

  • Waste Identification and Classification:

    • Treat all waste containing this compound, including contaminated labware and spill cleanup materials, as hazardous waste.[4]

    • Consult your institution's Environmental Health and Safety (EHS) office for specific waste classification codes that may apply.

  • Containerization and Labeling:

    • Collect waste in a designated, leak-proof container that is compatible with the chemical.[5][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

    • The container must be clearly labeled with the words "Hazardous Waste."[2]

    • The label must also include:

      • The full chemical name: "this compound" (avoid abbreviations).[2]

      • The quantity of the waste.

      • The date of waste generation.[2]

      • The place of origin (e.g., laboratory room number).[2]

      • The name and contact information of the Principal Investigator.[2]

  • Storage of Chemical Waste:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]

    • The SAA should be at or near the point of waste generation and accessible only to trained personnel.[5][7]

    • Ensure that incompatible chemicals are segregated to prevent accidental reactions.[2][8] For instance, store acids separately from bases and oxidizers away from reducing agents.[8]

    • Keep the waste container tightly closed except when adding waste.[1][7]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][2]

    • Do not transport hazardous waste outside of the laboratory yourself.[4]

Disposal of Empty Containers

Empty containers that held this compound must also be handled with care:

  • Acutely Hazardous Waste Containers: If the chemical is classified as an acutely hazardous waste, the container must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4]

  • Non-Acutely Hazardous Waste Containers: If not classified as acutely hazardous, empty the container as much as possible.[4]

  • Final Disposal: After appropriate rinsing (if required), deface the chemical label on the empty container and remove the cap before disposing of it as regular trash or as directed by your EHS office.[4]

Quantitative Data Summary

ParameterGuidelineSource
pH for Sewer Disposal Between 5.5 and 10.5 (for approved substances only)[3]
Daily Sewer Disposal Limit A few hundred grams or milliliters (for approved substances only)[3]
SAA Waste Accumulation Limit Typically no more than 55 gallons[7]
Acute Hazardous Waste Limit 1 quart for P-listed wastes[6]

Note: Sewer disposal is not appropriate for this compound.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Disposal A Identify Waste as Hazardous B Wear Appropriate PPE A->B C Use Designated Leak-Proof Container B->C D Label Container Correctly: 'Hazardous Waste' Full Chemical Name Date & PI Info C->D E Store in Satellite Accumulation Area (SAA) D->E F Segregate Incompatible Chemicals E->F G Contact EHS for Pickup F->G H Properly Dispose of Empty Container G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Chloro-3-(3,5-difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 5-Chloro-3-(3,5-difluorophenyl)isoxazole. Adherence to these protocols is critical for ensuring personal safety and environmental protection in the laboratory.

Hazard Profile and Safety Precautions

Key safety precautions include:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Avoid all direct contact with the skin, eyes, and clothing.[1][2]

  • Ensure a safety shower and eyewash station are readily accessible in the immediate work area.[2]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][3]

  • Wash hands thoroughly after handling.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][4]To protect against potential splashes that could cause serious eye damage.
Skin Protection - Gloves: Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use.[2][5] - Lab Coat: A flame-resistant lab coat should be worn over personal clothing.[2]To prevent skin contact, which could lead to irritation. A flame-resistant coat is recommended as a general laboratory precaution.[2][5]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood.[1][2] If work outside a fume hood is unavoidable and there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used.[2][5]To prevent inhalation of potentially harmful vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational procedures is crucial for the safe handling of this compound.

  • Preparation:

    • Before starting any work, ensure all required PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Clearly label all containers with the chemical name and any known hazards.

  • Handling:

    • Conduct all weighing and transferring of the solid compound within the chemical fume hood.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[1]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).[1]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

    • Ensure adequate ventilation during cleanup.[1]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.

  • Waste Segregation:

    • Collect all waste containing this compound separately from other waste streams.

    • Specifically, segregate halogenated organic waste from non-halogenated waste.[6] This is often more environmentally sound and can reduce disposal costs.[6]

  • Waste Collection:

    • Use a dedicated, properly labeled, and sealed container for the waste.

    • The container should be stored in a well-ventilated area, away from incompatible materials.

  • Disposal Procedure:

    • This material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6]

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[6]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_reaction Reaction & Work-up cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_label Label Glassware prep_hood->prep_label handle_weigh Weigh Compound prep_label->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Prepare Solution handle_transfer->handle_dissolve spill Spill? handle_transfer->spill reaction_run Run Experiment handle_dissolve->reaction_run reaction_quench Quench Reaction reaction_run->reaction_quench reaction_extract Extract Product reaction_quench->reaction_extract disp_segregate Segregate Halogenated Waste reaction_extract->disp_segregate disp_collect Collect in Labeled Container disp_segregate->disp_collect disp_pickup Arrange EHS Pickup disp_collect->disp_pickup spill->disp_collect Clean & Collect

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.